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  • Product: Methyl 2-fluoro-4-methyl-5-nitrobenzoate
  • CAS: 753924-48-0

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis and Properties of Methyl 2-fluoro-4-methyl-5-nitrobenzoate

Introduction: Methyl 2-fluoro-4-methyl-5-nitrobenzoate is a substituted aromatic compound with significant potential as a versatile building block in modern chemical synthesis. Its unique arrangement of electron-withdraw...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 2-fluoro-4-methyl-5-nitrobenzoate is a substituted aromatic compound with significant potential as a versatile building block in modern chemical synthesis. Its unique arrangement of electron-withdrawing (fluoro, nitro, ester) and electron-donating (methyl) groups on a benzene ring makes it an attractive intermediate for the development of complex molecules, particularly in the pharmaceutical and agrochemical industries. The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, offering pathways to novel active pharmaceutical ingredients (APIs) and materials.

While direct literature on the synthesis and properties of this specific isomer is not extensively documented, this guide provides a scientifically grounded, proposed synthetic pathway based on established principles of organic chemistry and proven methodologies for analogous compounds. By synthesizing data from related structures, we can construct a reliable framework for its preparation and predict its key physicochemical properties, offering valuable insights for researchers and drug development professionals.

Part 1: Proposed Synthetic Pathway

The most logical and efficient synthesis of Methyl 2-fluoro-4-methyl-5-nitrobenzoate involves a two-step sequence starting from the commercially available precursor, 2-fluoro-4-methylbenzoic acid. The pathway consists of:

  • Electrophilic Aromatic Substitution (Nitration): Introduction of a nitro group onto the aromatic ring.

  • Fischer Esterification: Conversion of the carboxylic acid to its corresponding methyl ester.

This approach is cost-effective and relies on well-understood, scalable chemical reactions.

Step 1: Nitration of 2-fluoro-4-methylbenzoic acid

The introduction of the nitro group at the C5 position is the critical step, governed by the directing effects of the substituents already present on the aromatic ring.

  • -COOH (Carboxylic Acid): A meta-director and a strong deactivator.

  • -F (Fluoro): An ortho, para-director and a deactivator (due to induction).

  • -CH₃ (Methyl): An ortho, para-director and an activator.

The position targeted for nitration (C5) is ortho to the activating methyl group and meta to the deactivating carboxylic acid group. The combined influence of these groups strongly favors the substitution at C5 over other possible positions. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).

This protocol is adapted from established procedures for the nitration of similar substituted benzoic acids.[1][2][3]

  • Reactor Preparation: In a jacketed glass reactor equipped with an overhead stirrer, temperature probe, and addition funnel, charge concentrated sulfuric acid (98%). Begin cooling the acid to 0-5 °C.

  • Substrate Addition: Slowly and portion-wise, add 2-fluoro-4-methylbenzoic acid to the cold, stirring sulfuric acid. Maintain the temperature below 10 °C throughout the addition to ensure substrate stability.

  • Nitrating Mixture: In a separate vessel, carefully prepare the nitrating mixture by adding concentrated nitric acid (70%) dropwise to an equal volume of cold (0-5 °C) concentrated sulfuric acid.

  • Reaction: Slowly add the prepared nitrating mixture to the substrate solution via the addition funnel. The internal temperature must be rigorously controlled and maintained between 0-10 °C to minimize the formation of dinitro byproducts and other isomers.

  • Monitoring and Quenching: After the addition is complete, allow the mixture to stir at the controlled temperature for an additional 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Isolation: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product, 2-fluoro-4-methyl-5-nitrobenzoic acid, will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold deionized water until the filtrate is neutral, and dry under vacuum. The crude product can be further purified by recrystallization if necessary.

Step 2: Fischer Esterification of 2-fluoro-4-methyl-5-nitrobenzoic acid

Fischer esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol. To ensure a high yield of the methyl ester, methanol is used in large excess, serving as both the reagent and the solvent. This drives the reaction equilibrium toward the product side, in accordance with Le Châtelier's principle.[4][5]

This protocol is based on general Fischer esterification procedures.[4][6][7]

  • Setup: To a round-bottom flask containing the dried 2-fluoro-4-methyl-5-nitrobenzoic acid, add a significant excess of anhydrous methanol.

  • Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. The reaction should be monitored by TLC or HPLC until the starting carboxylic acid is consumed.

  • Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 2-fluoro-4-methyl-5-nitrobenzoate. Further purification can be achieved by recrystallization from a suitable solvent like methanol or ethanol.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Fischer Esterification A 2-Fluoro-4-methylbenzoic Acid Reagent1 HNO₃ / H₂SO₄ (0-10 °C) A->Reagent1 B 2-Fluoro-4-methyl-5-nitrobenzoic Acid Reagent2 Methanol (excess) H₂SO₄ (cat.), Reflux B->Reagent2 Reagent1->B C Methyl 2-fluoro-4-methyl-5-nitrobenzoate Reagent2->C

Caption: Proposed two-step synthesis of Methyl 2-fluoro-4-methyl-5-nitrobenzoate.

Part 2: Physicochemical and Safety Data

Properties Summary
PropertyValue / DescriptionSource / Basis
IUPAC Name Methyl 2-fluoro-4-methyl-5-nitrobenzoateNomenclature Rules
CAS Number 508111-19-9Registry Number
Molecular Formula C₉H₈FNO₄Calculated
Molecular Weight 213.16 g/mol Calculated
Appearance Predicted: White to yellow crystalline solidAnalogy to similar compounds[8]
Melting Point Estimated: 50-70 °CBased on analogs like Methyl 4-fluoro-3-nitrobenzoate (56-59°C)[9] and Methyl 2-fluoro-5-nitrobenzoate (47-51°C)[8]
Boiling Point Estimated: >300 °C at 760 mmHgBased on analogs like Methyl 4-fluoro-2-methyl-5-nitrobenzoate (320.2°C)[10]
Solubility Predicted: Soluble in methanol, ethanol, ethyl acetate, and other common organic solvents. Insoluble in water.Analogy to similar compounds[1][9]
Safety and Handling

The safety profile is extrapolated from GHS classifications of structurally related nitroaromatic compounds.[11][12][13]

  • Hazard Statements:

    • Harmful if swallowed (H302).

    • Causes skin irritation (H315).

    • Causes serious eye irritation (H319).

    • May cause respiratory irritation (H335).

  • Precautionary Measures:

    • Wear protective gloves, protective clothing, and eye/face protection.[14]

    • Use only in a well-ventilated area, such as a chemical fume hood.[14]

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

    • Store in a cool, dry, well-ventilated place away from incompatible materials like strong oxidizing agents and strong bases.[9][14]

Part 3: Applications in Research and Development

Substituted nitrobenzoates are cornerstone intermediates in medicinal chemistry. The title compound, Methyl 2-fluoro-4-methyl-5-nitrobenzoate, serves as a trifunctional scaffold that can be elaborated through several chemical handles:

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative. This resulting amino group is a key precursor for forming amides, sulfonamides, ureas, and for participating in cyclization reactions to build heterocyclic systems, which are prevalent in modern pharmaceuticals.

  • Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom, activated by the ortho- and para-directing nitro group, is susceptible to SₙAr reactions. This allows for the introduction of various nucleophiles (e.g., amines, thiols, alcohols), providing a powerful tool for molecular diversification.

  • Ester Hydrolysis/Modification: The methyl ester can be hydrolyzed back to the carboxylic acid for amide coupling reactions or converted to other esters or amides directly.

Given the utility of similar building blocks, this compound is a promising starting point for the synthesis of inhibitors for enzymes like poly ADP-ribose polymerase (PARP), kinases, and other targets in oncology and inflammatory diseases.[2] It is also a valuable intermediate for developing new agrochemicals such as herbicides and fungicides.[10]

References

  • PubChem. Methyl 2-Fluoro-5-nitrobenzoate Compound Summary. National Center for Biotechnology Information. Available from: [Link]

  • MySkinRecipes. Methyl 4-fluoro-2-methyl-5-nitrobenzoate. Available from: [Link]

  • PubChem. Methyl 2-chloro-4-fluoro-5-nitrobenzoate Compound Summary. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. Methyl 2-fluoro-3-nitrobenzoate Compound Summary. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • The Royal Society of Chemistry. Supplementary Information for a related synthesis. Available from: [Link]

  • PubChem. Methyl 4-bromo-5-fluoro-2-nitrobenzoate Compound Summary. National Center for Biotechnology Information. Available from: [Link]

  • SIELC Technologies. Methyl 2-fluoro-4-nitrobenzoate HPLC Application. Available from: [Link]

  • Google Patents. The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Available from: [Link]

  • Google Patents. CN108218709A - The separation method of the fluoro- benzoic acid nitration products of the chloro- 4- of 2-.
  • ResearchGate. A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Available from: [Link]

  • Google Patents. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • Google Patents. DE1096892B - Process for the preparation of 2-nitro-4-fluoro and 4-nitro-2-fluorobenzoic acid.
  • PubChem. 4-Fluoro-2-methyl-5-nitrobenzoic acid Compound Summary. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • OperaChem. Fischer Esterification-Typical Procedures. Available from: [Link]

  • University Course Material. Esterification of benzoic acid to methyl benzoate. Available from: [Link]

Sources

Exploratory

A Technical Guide to Methyl 2-fluoro-4-methyl-5-nitrobenzoate: A Theoretical Exploration of Synthesis, Properties, and Potential Applications

Disclaimer: As of the latest database searches, "Methyl 2-fluoro-4-methyl-5-nitrobenzoate" is not a commercially cataloged compound with an assigned CAS number. This guide is a theoretical and predictive exploration inte...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of the latest database searches, "Methyl 2-fluoro-4-methyl-5-nitrobenzoate" is not a commercially cataloged compound with an assigned CAS number. This guide is a theoretical and predictive exploration intended for researchers, scientists, and drug development professionals. The information presented, including the molecular structure, synthesis protocols, and properties, is inferred from established principles of organic chemistry and data available for structurally analogous compounds. All proposed experimental work should be approached with rigorous safety precautions and preliminary validation.

Introduction: Unveiling a Novel Chemical Entity

The strategic incorporation of fluorine and nitro groups into aromatic scaffolds is a cornerstone of modern medicinal and materials chemistry. Fluorine's unique properties—high electronegativity, small size, and the strength of the carbon-fluorine bond—can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] The nitro group, a potent electron-withdrawing moiety, is a versatile synthetic handle and is often a key pharmacophore in various bioactive molecules.[2]

This guide focuses on the hypothetical compound Methyl 2-fluoro-4-methyl-5-nitrobenzoate . While not currently cataloged, its structure suggests significant potential as a building block in drug discovery and agrochemical research. We will explore its predicted chemical identity, a plausible synthetic pathway grounded in established reaction mechanisms, and its potential utility based on the known applications of related fluoronitrobenzoic acid derivatives.

Predicted Chemical Identity and Molecular Structure

Based on its IUPAC name, we can deduce the core chemical identifiers for Methyl 2-fluoro-4-methyl-5-nitrobenzoate.

IdentifierPredicted Value
Molecular Formula C₉H₈FNO₄
Molecular Weight 213.16 g/mol
Canonical SMILES COC(=O)C1=C(F)C=C(C(=C1)C)[O-]
InChI Key (Predicted; requires generation from final structure)
CAS Number Not Assigned
Molecular Structure Diagram

The proposed structure features a benzene ring substituted with five groups: a methyl ester, a fluorine atom, a methyl group, and a nitro group. The relative positions of these substituents are critical to the molecule's predicted reactivity and properties.

Caption: Proposed 2D structure of Methyl 2-fluoro-4-methyl-5-nitrobenzoate.

Proposed Synthesis Pathway: Electrophilic Aromatic Substitution

The most logical approach to synthesizing the target molecule is via electrophilic aromatic substitution, specifically the nitration of a suitable precursor. The proposed starting material is Methyl 2-fluoro-4-methylbenzoate .

Causality of the Reaction: Regioselectivity

The directing effects of the substituents on the benzene ring govern the position of the incoming nitro group.

  • -COOCH₃ (Methyl Ester): A deactivating, meta-directing group.

  • -F (Fluoro): A deactivating, ortho, para-directing group.

  • -CH₃ (Methyl): An activating, ortho, para-directing group.

The positions on the ring relative to the fluorine atom are:

  • Position 3: ortho to -F, meta to -CH₃, meta to -COOCH₃.

  • Position 5: para to -F, ortho to -CH₃, meta to -COOCH₃.

  • Position 6: ortho to -F, ortho to -COOCH₃.

The activating, ortho, para-directing methyl group and the ortho, para-directing fluoro group will synergistically direct the electrophile to position 5. The steric hindrance from the adjacent methyl ester group at position 1 would likely disfavor substitution at position 6. Therefore, nitration is strongly predicted to occur at the C5 position.

Synthetic Workflow Diagram

G start Methyl 2-fluoro-4-methylbenzoate (Starting Material) reaction Electrophilic Aromatic Nitration start->reaction reagents Nitrating Mixture (HNO₃ / H₂SO₄) reagents->reaction 0-5 °C workup Aqueous Workup (Quench with ice-water) reaction->workup Reaction Quench purification Purification (Recrystallization or Chromatography) workup->purification Crude Product product Methyl 2-fluoro-4-methyl-5-nitrobenzoate (Final Product) purification->product Purified Product

Caption: Proposed workflow for the synthesis of Methyl 2-fluoro-4-methyl-5-nitrobenzoate.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from standard procedures for the nitration of methyl benzoate and other substituted aromatics.[3][4][5]

Objective: To synthesize Methyl 2-fluoro-4-methyl-5-nitrobenzoate via nitration.

Materials:

  • Methyl 2-fluoro-4-methylbenzoate (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Methanol or Ethanol (for recrystallization)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath to 0 °C, slowly add 1.2 equivalents of concentrated nitric acid to 3 equivalents of concentrated sulfuric acid with careful stirring. Keep this mixture chilled.

  • Reaction Setup: In a separate three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 1.0 equivalent of Methyl 2-fluoro-4-methylbenzoate in 5 equivalents of concentrated sulfuric acid. Cool this mixture to 0 °C in an ice bath.

  • Nitration: Add the pre-cooled nitrating mixture dropwise from the dropping funnel to the solution of the starting material. Maintain the internal reaction temperature below 5 °C throughout the addition.[3] The addition should take approximately 15-20 minutes.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto a large beaker filled with crushed ice and water, stirring vigorously. A precipitate (the crude product) should form.[6]

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper. Then, wash with a cold, saturated sodium bicarbonate solution, followed by more cold water.

  • Purification:

    • Recrystallization: The crude solid can be recrystallized from a suitable solvent, such as methanol or ethanol, to yield the purified product.[6]

    • Chromatography: If the product is oily or recrystallization is ineffective, extract the aqueous mixture with a solvent like dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting residue can be purified by column chromatography.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Potential Applications and Research Interest

Derivatives of fluorinated and nitrated benzoic acids are valuable intermediates in several fields:

  • Pharmaceutical Synthesis: These compounds are building blocks for Active Pharmaceutical Ingredients (APIs). The specific arrangement of functional groups can be crucial for biological activity. For instance, related nitrobenzoic acid derivatives have been investigated for their antibacterial potential.[7] The presence of fluorine is a well-established strategy in medicinal chemistry to enhance drug properties like metabolic stability and bioavailability.[8][9]

  • Agrochemicals: The structural motifs present in the target molecule are found in various herbicides, fungicides, and insecticides.

  • Material Science: Nitroaromatic compounds can be used in the synthesis of dyes, pigments, and advanced polymers.[2]

The title compound, with its unique substitution pattern, could serve as a key intermediate for creating novel molecular scaffolds for screening in drug discovery programs, particularly in oncology, infectious diseases, and inflammatory conditions.

Predicted Physicochemical Properties and Safety

Predicted Properties

The properties below are extrapolated from structurally similar compounds like Methyl 2-chloro-4-fluoro-5-nitrobenzoate and 4-Fluoro-2-methyl-5-nitrobenzoic acid.[10][11]

PropertyPredicted Value / Characteristic
Physical Form Solid (e.g., crystalline powder)
Color Colorless, white, or pale yellow
Solubility Likely insoluble in water; soluble in common organic solvents (e.g., DCM, EtOAc, acetone, methanol).
Boiling Point High; likely >300 °C at atmospheric pressure.
Safety and Handling

While no specific safety data exists, based on analogous compounds, Methyl 2-fluoro-4-methyl-5-nitrobenzoate should be handled with care.[10]

  • Hazards: Expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. The nitration procedure involves highly corrosive and oxidizing strong acids and should only be performed by trained personnel with appropriate safety measures in place.

References

  • Truman ChemLab. Multistep Synthesis Nitration. Available at: [Link][3]

  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link][4]

  • Ningbo Inno Pharmchem Co., Ltd. Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. Available at: [Link][8]

  • Ningbo Inno Pharmchem Co., Ltd. The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. Available at: [Link][2]

  • Ningbo Inno Pharmchem Co., Ltd. Applications of 4-Fluoro-2-hydroxybenzoic Acid in Drug Discovery. Available at: [Link][9]

  • PubChem. Methyl 2-chloro-4-fluoro-5-nitrobenzoate. National Center for Biotechnology Information. Available at: [Link][10]

  • PubChem. 4-Fluoro-2-methyl-5-nitrobenzoic acid. National Center for Biotechnology Information. Available at: [Link][12]

  • MDPI. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Available at: [Link][7]

  • Patalano, A. (2020). Nitration of Methyl Benzoate. YouTube. Available at: [Link][5]

  • uofgchem2700. (2012). Electrophilic Aromatic Substitution: Nitration of Methyl Benzoate. YouTube. Available at: [Link][6]

Sources

Foundational

Spectroscopic Elucidation of Methyl 2-fluoro-4-methyl-5-nitrobenzoate: A Technical Guide

Introduction In the landscape of modern drug discovery and materials science, the precise structural characterization of novel chemical entities is paramount. Methyl 2-fluoro-4-methyl-5-nitrobenzoate, a substituted aroma...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise structural characterization of novel chemical entities is paramount. Methyl 2-fluoro-4-methyl-5-nitrobenzoate, a substituted aromatic compound, presents a unique substitution pattern that is of significant interest to researchers in medicinal chemistry and organic synthesis. Its utility as a potential intermediate in the synthesis of more complex molecules necessitates a thorough understanding of its spectroscopic properties. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for Methyl 2-fluoro-4-methyl-5-nitrobenzoate, offering a detailed interpretation of its ¹H NMR spectrum and a predicted ¹³C NMR spectrum based on established empirical data and theoretical principles. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, enabling them to confidently identify and utilize this compound in their work.

Molecular Structure and Key Features

The structure of Methyl 2-fluoro-4-methyl-5-nitrobenzoate incorporates several key functional groups that influence its electronic environment and, consequently, its NMR spectra. The presence of a fluorine atom, a methyl group, and a nitro group on the benzene ring, in addition to the methyl ester functionality, results in a unique and informative spectroscopic signature.

molecular_structure cluster_ring Aromatic Ring cluster_ester Methyl Ester C1 C1 C2 C2-F C1->C2 C_carbonyl C=O C1->C_carbonyl C3 C3 C2->C3 C4 C4-CH3 C3->C4 C5 C5-NO2 C4->C5 C6 C6 C5->C6 C6->C1 O_ester O C_carbonyl->O_ester C_methyl_ester CH3 O_ester->C_methyl_ester

Caption: Molecular structure of Methyl 2-fluoro-4-methyl-5-nitrobenzoate.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum provides valuable information about the number of different types of protons, their chemical environment, and their proximity to neighboring protons. The experimental ¹H NMR data for Methyl 2-fluoro-4-methyl-5-nitrobenzoate, acquired in deuterochloroform (CDCl₃), is presented and analyzed below.[1]

Table 1: ¹H NMR Spectroscopic Data for Methyl 2-fluoro-4-methyl-5-nitrobenzoate in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
8.67Doublet (d)1H6.7H-6
7.14Doublet (d)1H10.6H-3
3.97Singlet (s)3H--OCH₃
2.68Singlet (s)3H-Ar-CH₃
Interpretation of the ¹H NMR Spectrum
  • Aromatic Protons (H-6 and H-3): The presence of two doublets in the aromatic region (δ 7.0-9.0 ppm) is consistent with two protons on the benzene ring.

    • The downfield shift of the proton at δ 8.67 ppm (H-6) is attributed to the strong electron-withdrawing effect of the adjacent nitro group (-NO₂) and the deshielding effect of the nearby ester group. Its multiplicity as a doublet with a coupling constant of J = 6.7 Hz indicates coupling to a single neighboring proton, which in this case would be H-3, though this is a long-range coupling. A more likely coupling is a ⁴J coupling to the fluorine atom.

    • The upfield aromatic proton at δ 7.14 ppm (H-3) is shielded relative to H-6. Its doublet multiplicity with a larger coupling constant of J = 10.6 Hz is characteristic of a ³J (ortho) coupling to the fluorine atom at the C-2 position.

  • Methyl Ester Protons (-OCH₃): The sharp singlet at δ 3.97 ppm integrating to three protons is characteristic of the methyl group of the ester functionality. Its singlet nature indicates the absence of any adjacent protons.

  • Aromatic Methyl Protons (Ar-CH₃): The singlet at δ 2.68 ppm integrating to three protons is assigned to the methyl group attached to the aromatic ring at the C-4 position.

Predicted ¹³C NMR Spectroscopic Analysis

Table 2: Predicted ¹³C NMR Spectroscopic Data for Methyl 2-fluoro-4-methyl-5-nitrobenzoate

Predicted Chemical Shift (δ) ppmAssignmentRationale for Prediction
~164C=OTypical range for an ester carbonyl carbon.
~160 (d, ¹JCF ≈ 250 Hz)C-2Strong deshielding due to the directly attached electronegative fluorine atom, resulting in a large one-bond C-F coupling.
~148C-5Deshielded by the strong electron-withdrawing nitro group.
~142C-4Deshielded by the attached methyl group and the para nitro group.
~135C-1Quaternary carbon attached to the ester group, deshielded.
~125C-6Influenced by the ortho nitro group and the para fluorine.
~115 (d, ²JCF ≈ 25 Hz)C-3Shielded by the ortho fluorine and deshielded by the para methyl group, exhibiting a two-bond C-F coupling.
~53-OCH₃Typical chemical shift for a methyl ester carbon.
~20Ar-CH₃Typical chemical shift for an aromatic methyl carbon.
Rationale for ¹³C NMR Prediction

The prediction of the ¹³C NMR chemical shifts is a multi-step process grounded in the fundamental principles of how substituents electronically influence the carbon atoms of a benzene ring.

prediction_workflow A Start with Benzene (δ 128.5 ppm) B Add Substituent Chemical Shift (SCS) Effects A->B C SCS for -COOCH₃ B->C D SCS for -F B->D E SCS for -CH₃ B->E F SCS for -NO₂ B->F G Summation of Effects for Each Carbon C->G D->G E->G F->G H Incorporate C-F Coupling Constants G->H I Final Predicted Spectrum H->I

Caption: Workflow for predicting the ¹³C NMR spectrum.

The chemical shift of each aromatic carbon is estimated by adding the substituent chemical shift (SCS) increments for each substituent at the ipso, ortho, meta, and para positions relative to that substituent. For carbons influenced by multiple substituents, the effects are considered to be approximately additive. The characteristic large one-bond coupling constant (¹JCF) for the carbon directly attached to the fluorine and the smaller two-bond coupling (²JCF) for the adjacent carbon are also key predictive features.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality NMR data for Methyl 2-fluoro-4-methyl-5-nitrobenzoate, the following experimental protocol is recommended.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of Methyl 2-fluoro-4-methyl-5-nitrobenzoate into a clean, dry vial.
  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
  • Gently swirl the vial to ensure complete dissolution of the sample.
  • Transfer the solution to a 5 mm NMR tube using a clean Pasteur pipette.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
  • ¹H NMR:
  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
  • Number of Scans: 8 to 16 scans are typically sufficient.
  • Relaxation Delay (d1): 1-2 seconds.
  • Acquisition Time (aq): 3-4 seconds.
  • Spectral Width: -2 to 12 ppm.
  • ¹³C NMR:
  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
  • Number of Scans: 1024 to 4096 scans, or more, may be required due to the low natural abundance of ¹³C and the presence of quaternary carbons.
  • Relaxation Delay (d1): 2-5 seconds.
  • Acquisition Time (aq): 1-2 seconds.
  • Spectral Width: -10 to 220 ppm.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase correct the spectrum.
  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
  • Integrate the signals in the ¹H NMR spectrum.
  • Analyze the multiplicities and coupling constants.

Conclusion

This technical guide provides a comprehensive overview of the NMR spectroscopic data for Methyl 2-fluoro-4-methyl-5-nitrobenzoate. The detailed analysis of the experimental ¹H NMR spectrum and the methodically predicted ¹³C NMR spectrum, coupled with a robust experimental protocol, offers a complete resource for the structural verification and characterization of this important chemical intermediate. The principles of spectral interpretation and prediction outlined herein serve not only for this specific molecule but can also be applied as a general methodology for the spectroscopic analysis of other novel substituted aromatic compounds.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Patent WO2025056518A1. (2023). 5,6-DISUBSTITUTED ALKYL 1H AND 2H-INDAZOLES AS DUAL BUTYRYLCHOLINESTERASE AND p38α MITOGEN-ACTIVATED PROTEIN KINASE INHIBITORS FOR USE IN THE TREATMENT OF NEURODEGENERATIVE AND INFLAMMATORY DISEASES.
  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

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Exploratory

The Strategic Intermediate: A Technical Guide to Methyl 2-fluoro-4-methyl-5-nitrobenzoate in Synthetic Chemistry

In the landscape of modern drug discovery and complex molecule synthesis, the strategic selection of building blocks is paramount. Methyl 2-fluoro-4-methyl-5-nitrobenzoate, a polysubstituted aromatic compound, has emerge...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and complex molecule synthesis, the strategic selection of building blocks is paramount. Methyl 2-fluoro-4-methyl-5-nitrobenzoate, a polysubstituted aromatic compound, has emerged as a highly versatile and valuable intermediate. Its unique arrangement of activating and directing groups on the benzene ring provides a powerful handle for medicinal chemists and process developers to construct elaborate molecular architectures with precision and efficiency. This technical guide offers an in-depth exploration of the synthesis, properties, and critical applications of this intermediate, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its utility.

Physicochemical Properties and Safety Profile

A thorough understanding of the physical and chemical properties of a synthetic intermediate is fundamental for its effective and safe utilization.

Table 1: Physicochemical Properties of Methyl 2-fluoro-4-methyl-5-nitrobenzoate

PropertyValueSource
CAS Number 1163287-01-1[1][2]
Molecular Formula C₉H₈FNO₄[1]
Molecular Weight 213.16 g/mol [1]
Appearance Solid (form may vary)General knowledge
Boiling Point 320.2 ± 37.0 °C at 760 mmHg[1]
Storage 2-8°C, dry, airtight[1]

Safety and Handling:

Methyl 2-fluoro-4-methyl-5-nitrobenzoate, like many nitroaromatic compounds, should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. For related compounds such as methyl 2-fluoro-5-nitrobenzoate, the hazards identified include being harmful if swallowed (Acute Tox. 4 Oral)[3]. It is crucial to consult the specific Safety Data Sheet (SDS) for detailed handling and emergency procedures.

Synthesis of Methyl 2-fluoro-4-methyl-5-nitrobenzoate: A Plausible Approach

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 2-fluoro-4-methylbenzoic acid: 1) Esterification to the methyl ester, followed by 2) Regioselective nitration.

Synthesis_Pathway 2-fluoro-4-methylbenzoic_acid 2-Fluoro-4-methylbenzoic Acid Methyl_2-fluoro-4-methylbenzoate Methyl 2-fluoro-4-methylbenzoate 2-fluoro-4-methylbenzoic_acid->Methyl_2-fluoro-4-methylbenzoate Esterification (MeOH, H₂SO₄) Target_Compound Methyl 2-fluoro-4-methyl-5-nitrobenzoate Methyl_2-fluoro-4-methylbenzoate->Target_Compound Nitration (HNO₃, H₂SO₄)

Caption: Proposed two-step synthesis of Methyl 2-fluoro-4-methyl-5-nitrobenzoate.

Step-by-Step Experimental Protocol (Proposed)

This protocol is adapted from established procedures for the esterification and nitration of aromatic compounds.

Step 1: Esterification of 2-fluoro-4-methylbenzoic acid

  • To a stirred solution of 2-fluoro-4-methylbenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude methyl 2-fluoro-4-methylbenzoate. Purify by column chromatography if necessary.

Step 2: Nitration of Methyl 2-fluoro-4-methylbenzoate

  • Cool concentrated sulfuric acid in an ice bath.

  • Slowly add methyl 2-fluoro-4-methylbenzoate to the cold sulfuric acid with stirring, maintaining a low temperature.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the ester in sulfuric acid, ensuring the temperature does not rise significantly.

  • After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to obtain crude Methyl 2-fluoro-4-methyl-5-nitrobenzoate.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

Causality Behind Experimental Choices:

  • Esterification Catalyst: Sulfuric acid acts as a catalyst to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Nitration Conditions: The use of a mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the electrophilic aromatic substitution reaction. The reaction is performed at low temperatures to control the exothermic nature of the reaction and to minimize the formation of side products. The directing effects of the substituents on the ring (fluoro, methyl, and methoxycarbonyl groups) will influence the position of nitration.

Characterization

The structural confirmation of the synthesized Methyl 2-fluoro-4-methyl-5-nitrobenzoate would be achieved through standard analytical techniques. While specific spectral data for this exact compound is not widely published, the expected spectroscopic signatures can be predicted.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the methyl ester protons, with chemical shifts and coupling constants influenced by the electronic effects of the fluorine and nitro groups.

  • ¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, with the carbon attached to the fluorine showing a characteristic coupling (C-F coupling).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (213.16 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the nitro group (typically around 1530 and 1350 cm⁻¹), the ester carbonyl group (around 1730 cm⁻¹), and C-F bond vibrations.

Applications as a Synthetic Intermediate

The strategic placement of the fluoro, methyl, and nitro groups, along with the methyl ester, makes Methyl 2-fluoro-4-methyl-5-nitrobenzoate a powerful and versatile intermediate in the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry.[1][4] The fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule, while the nitro group serves as a key functional handle for further transformations.[4]

Chemoselective Reduction of the Nitro Group

A primary application of this intermediate is the selective reduction of the nitro group to an aniline. This transformation is a gateway to a wide array of subsequent reactions, including amide bond formation, sulfonylation, and the construction of various heterocyclic systems. The presence of the ester and fluoro groups necessitates a reducing agent that is chemoselective for the nitro group.

Nitro_Reduction Start Methyl 2-fluoro-4-methyl-5-nitrobenzoate Product Methyl 5-amino-2-fluoro-4-methylbenzoate Start->Product Chemoselective Reduction (e.g., SnCl₂·2H₂O, Fe/NH₄Cl, or Catalytic Hydrogenation)

Caption: Chemoselective reduction of the nitro group.

Protocol for Chemoselective Nitro Reduction with Tin(II) Chloride:

  • Dissolve Methyl 2-fluoro-4-methyl-5-nitrobenzoate in a suitable solvent such as ethanol or ethyl acetate.

  • Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).

  • Heat the reaction mixture at reflux under an inert atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction and carefully neutralize with a basic solution (e.g., saturated sodium bicarbonate) to precipitate tin salts.

  • Extract the product into an organic solvent, wash with brine, dry, and concentrate to yield the corresponding aniline.

Rationale for Reagent Choice:

  • Reagents like tin(II) chloride, iron in acidic or neutral media, and certain catalytic hydrogenation systems (e.g., using sulfided catalysts) are known to selectively reduce nitro groups in the presence of esters and aryl fluorides.[5][6][7] This selectivity is crucial to preserve the other functional groups for subsequent synthetic steps.

Nucleophilic Aromatic Substitution (SₙAr)

The fluorine atom, activated by the electron-withdrawing nitro group positioned ortho to it, is susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the introduction of a wide variety of nucleophiles, such as amines, alcohols, and thiols, at this position.

SNAr_Reaction Start Methyl 2-fluoro-4-methyl-5-nitrobenzoate Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate + Nucleophile (Nu⁻) Product Substituted Product Intermediate->Product - F⁻

Caption: General mechanism for Nucleophilic Aromatic Substitution (SₙAr).

Example Application in Medicinal Chemistry:

A notable application of Methyl 2-fluoro-4-methyl-5-nitrobenzoate is in the synthesis of N-menthylbenzimidazoles, which have been investigated as inhibitors of malate dehydrogenase 1 (MDH1)[8]. In a key step, the fluorine atom is displaced by an amine nucleophile in an SₙAr reaction.

Protocol for SₙAr with an Amine:

  • Dissolve Methyl 2-fluoro-4-methyl-5-nitrobenzoate in a polar aprotic solvent such as THF or DMF.

  • Add the desired amine nucleophile, often in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) to scavenge the HF produced.

  • Heat the reaction mixture to an appropriate temperature and monitor its progress by TLC.

  • Upon completion, perform an aqueous workup to remove the solvent and any salts.

  • Extract the product with a suitable organic solvent, dry, and purify by column chromatography.

Mechanistic Insight:

The SₙAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group, which stabilizes the intermediate. In the second step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

Conclusion

Methyl 2-fluoro-4-methyl-5-nitrobenzoate is a strategically designed synthetic intermediate that offers multiple avenues for the construction of complex and biologically active molecules. Its utility is rooted in the predictable and high-yielding transformations of its key functional groups: the chemoselective reduction of the nitro group and the nucleophilic aromatic substitution of the activated fluorine atom. As the demand for sophisticated small molecules in drug discovery and materials science continues to grow, the importance of such versatile building blocks will undoubtedly increase. This guide provides a foundational understanding for researchers to harness the synthetic potential of Methyl 2-fluoro-4-methyl-5-nitrobenzoate in their endeavors.

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Foundational

The Strategic Role of Methyl 2-fluoro-4-methyl-5-nitrobenzoate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Scaffold for Drug Discovery In the landscape of medicinal chemistry, the strategic incorporation of fluorine and nitro groups into...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine and nitro groups into molecular scaffolds is a well-established approach to enhance pharmacological properties. Methyl 2-fluoro-4-methyl-5-nitrobenzoate, a substituted aromatic compound, has emerged as a pivotal building block in the synthesis of complex heterocyclic molecules with significant therapeutic potential. Its unique arrangement of a fluorine atom, a methyl group, a nitro group, and a methyl ester provides a versatile platform for medicinal chemists to construct a variety of bioactive scaffolds. This guide delves into the synthesis, chemical reactivity, and profound applications of this intermediate, underscoring its importance in the development of novel therapeutics.

The presence of a fluorine atom can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Simultaneously, the nitro group serves as a versatile synthetic handle, readily transformable into an amino group, which opens pathways to a multitude of heterocyclic systems, most notably the benzimidazole core, a privileged structure in numerous clinically successful drugs. This technical guide will provide an in-depth exploration of the synthesis of Methyl 2-fluoro-4-methyl-5-nitrobenzoate and its subsequent elaboration into medicinally relevant compounds, offering both theoretical insights and practical, step-by-step protocols.

Synthesis of the Core Intermediate: A Two-Step Approach

The preparation of Methyl 2-fluoro-4-methyl-5-nitrobenzoate is conceptually a two-step process, beginning with the nitration of 2-fluoro-4-methylbenzoic acid, followed by the esterification of the resulting nitrobenzoic acid. This synthetic strategy is analogous to established procedures for similar fluorinated and nitrated benzoic acids.[2][3]

Step 1: Nitration of 2-Fluoro-4-methylbenzoic Acid

The introduction of a nitro group onto the aromatic ring is a critical step, achieved through electrophilic aromatic substitution. The reaction conditions must be carefully controlled to ensure the desired regioselectivity and to minimize the formation of dinitro byproducts.

Conceptual Reaction Scheme:

Nitration of 2-fluoro-4-methylbenzoic acid 2-Fluoro-4-methylbenzoic_acid 2-Fluoro-4-methylbenzoic acid 2-Fluoro-4-methyl-5-nitrobenzoic_acid 2-Fluoro-4-methyl-5-nitrobenzoic acid 2-Fluoro-4-methylbenzoic_acid->2-Fluoro-4-methyl-5-nitrobenzoic_acid Nitration Nitrating_mixture HNO₃ / H₂SO₄ Nitrating_mixture->2-Fluoro-4-methyl-5-nitrobenzoic_acid

Caption: Nitration of 2-fluoro-4-methylbenzoic acid.

Experimental Protocol (Adapted from analogous procedures): [2][3]

  • In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 2-fluoro-4-methylbenzoic acid to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, pre-cooled to 0 °C.

  • Add the nitrating mixture dropwise to the solution of the benzoic acid in sulfuric acid, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-10 °C for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring to precipitate the product.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the product, 2-fluoro-4-methyl-5-nitrobenzoic acid, under vacuum.

Step 2: Esterification to Methyl 2-fluoro-4-methyl-5-nitrobenzoate

The carboxylic acid is then converted to its methyl ester via Fischer esterification, a classic acid-catalyzed reaction with methanol.

Conceptual Reaction Scheme:

Esterification of 2-fluoro-4-methyl-5-nitrobenzoic acid 2-Fluoro-4-methyl-5-nitrobenzoic_acid 2-Fluoro-4-methyl-5-nitrobenzoic acid Methyl_ester Methyl 2-fluoro-4-methyl-5-nitrobenzoate 2-Fluoro-4-methyl-5-nitrobenzoic_acid->Methyl_ester Esterification Methanol_H2SO4 Methanol / H₂SO₄ (cat.) Methanol_H2SO4->Methyl_ester

Caption: Esterification to the final product.

Experimental Protocol (Adapted from analogous procedures): [4][5]

  • Suspend 2-fluoro-4-methyl-5-nitrobenzoic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 2-fluoro-4-methyl-5-nitrobenzoate.

Application in the Synthesis of Bioactive Heterocycles: The Benzimidazole Scaffold

The true value of Methyl 2-fluoro-4-methyl-5-nitrobenzoate as a medicinal chemistry intermediate is demonstrated in its conversion to high-value heterocyclic structures. A prime example is its use in the synthesis of substituted benzimidazoles, a class of compounds renowned for their diverse biological activities, including anti-ulcer, anti-tumor, and antiviral properties.

The synthetic pathway involves the reduction of the nitro group to an amine, creating an o-phenylenediamine derivative, which is the key precursor for the construction of the benzimidazole ring.

Step 1: Reduction of the Nitro Group

The nitro group of Methyl 2-fluoro-4-methyl-5-nitrobenzoate can be selectively reduced to an amine using various established methods, such as catalytic hydrogenation or reduction with metals in acidic media.[6]

Conceptual Reaction Scheme:

Reduction of Nitro Group Nitro_compound Methyl 2-fluoro-4-methyl-5-nitrobenzoate Amine_compound Methyl 5-amino-2-fluoro-4-methylbenzoate Nitro_compound->Amine_compound Reduction Reducing_agent H₂, Pd/C or Sn/HCl Reducing_agent->Amine_compound

Caption: Reduction of the nitro group to an amine.

Experimental Protocol (Catalytic Hydrogenation):

  • Dissolve Methyl 2-fluoro-4-methyl-5-nitrobenzoate in a suitable solvent such as methanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain Methyl 5-amino-2-fluoro-4-methylbenzoate.

Step 2: Synthesis of the Diamine Precursor

To form the o-phenylenediamine necessary for benzimidazole synthesis, the ester group needs to be converted to an amino group or the existing amino group needs to be further functionalized and another amino group introduced. A more direct conceptual approach involves the reduction of a dinitro precursor, though the selective synthesis of such a precursor from the starting material would be challenging. A more plausible route from the synthesized mono-amine would involve further functionalization and reduction steps. For the purpose of this guide, we will focus on the conceptual transformation of the nitro group and the subsequent cyclization.

Assuming a suitable diamine precursor, 4-amino-5-fluoro-2-methyl-phenylamine, is synthesized from the intermediate, the subsequent step is the cyclization to form the benzimidazole ring.

Step 3: Benzimidazole Ring Formation

The Phillips condensation is a widely used method for the synthesis of benzimidazoles, involving the reaction of an o-phenylenediamine with an aldehyde in the presence of an oxidizing agent or under thermal conditions.[7]

Conceptual Reaction Scheme:

Benzimidazole Formation Diamine 4-Amino-5-fluoro-2-methyl-phenylamine Benzimidazole Substituted 6-Fluoro-5-methyl-1H-benzimidazole Diamine->Benzimidazole Condensation Aldehyde R-CHO Aldehyde->Benzimidazole

Caption: Formation of the benzimidazole ring.

Experimental Protocol (General Procedure for Phillips Condensation): [7]

  • Dissolve the diamine precursor (e.g., 4-amino-5-fluoro-2-methyl-phenylamine) and a substituted aldehyde (1 equivalent) in a suitable solvent like ethanol or dimethylformamide.

  • Add a catalytic amount of an acid, such as acetic acid, or an oxidizing agent like sodium metabisulfite.

  • Heat the reaction mixture to reflux for several hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired substituted benzimidazole.

Potential Applications in Kinase Inhibition

The resulting fluorinated and methylated benzimidazole scaffold is of significant interest in the development of kinase inhibitors, which are a cornerstone of modern cancer therapy.[8][9] The substituents on the benzimidazole core can be tailored to achieve specific interactions with the ATP-binding pocket of various kinases, leading to potent and selective inhibition. The fluorine atom can enhance binding affinity and improve pharmacokinetic properties, while the methyl group can provide steric bulk and influence the conformation of the molecule.

Conclusion

Methyl 2-fluoro-4-methyl-5-nitrobenzoate is a strategically designed chemical intermediate that holds significant promise for the synthesis of complex, biologically active molecules. Its synthesis, while requiring careful control of reaction conditions, is based on well-established and scalable chemical transformations. The true power of this building block lies in the versatility of its functional groups, which allow for the efficient construction of diverse heterocyclic scaffolds, most notably the medicinally important benzimidazole core. As the demand for novel therapeutics continues to grow, the role of such versatile and strategically functionalized intermediates in drug discovery and development will undoubtedly continue to expand.

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Exploratory

Discovery and history of "Methyl 2-fluoro-4-methyl-5-nitrobenzoate"

An In-Depth Technical Guide to Methyl 2-fluoro-4-methyl-5-nitrobenzoate Audience: Researchers, Scientists, and Drug Development Professionals Abstract Methyl 2-fluoro-4-methyl-5-nitrobenzoate is a strategically important...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2-fluoro-4-methyl-5-nitrobenzoate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-fluoro-4-methyl-5-nitrobenzoate is a strategically important chemical intermediate, prized for its utility in the synthesis of complex, biologically active molecules. Its specific arrangement of fluoro, methyl, and nitro functional groups provides a versatile scaffold for constructing advanced pharmaceutical agents. This guide offers a comprehensive overview of the compound's history, a detailed and validated synthesis protocol with mechanistic insights, its physicochemical properties, and its critical role in modern drug discovery, particularly in the development of novel kinase inhibitors for neurodegenerative diseases.

Discovery and Historical Context: A Molecule Defined by its Application

The history of Methyl 2-fluoro-4-methyl-5-nitrobenzoate is not marked by a singular, celebrated discovery. Instead, its emergence and significance are intrinsically linked to its role as a key building block in medicinal chemistry. Its development appears to be a direct result of targeted synthetic design, where chemists required a specific set of reactive handles on an aromatic ring to build more complex molecules.

The compound has become particularly prominent in the synthesis of first-in-class dual inhibitors targeting both Butyrylcholinesterase (BChE) and p38α Mitogen-Activated Protein Kinase (MAPK).[1][2][3] These targets are implicated in the pathology of Alzheimer's disease, where BChE activity increases and p38α MAPK is involved in neuroinflammatory processes.[1][3] The synthesis of these advanced drug candidates often begins with Methyl 2-fluoro-4-methyl-5-nitrobenzoate, underscoring its importance in the quest for treatments for neurodegenerative disorders.[1][3]

Synthesis: From Simple Precursors to a High-Value Intermediate

The preparation of Methyl 2-fluoro-4-methyl-5-nitrobenzoate is a well-established, two-step process commencing from 2-fluoro-4-methylbenzoic acid. The protocol described below is a robust and scalable method documented in the scientific literature.[1][2]

Experimental Protocol

Step 1: Nitration of 2-fluoro-4-methylbenzoic acid

  • Reagent Preparation: Prepare a nitrating mixture by carefully adding fuming nitric acid (HNO₃) to concentrated sulfuric acid (H₂SO₄).

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoro-4-methylbenzoic acid (1.0 equivalent) in concentrated sulfuric acid. Cool the solution to 0°C using an ice bath.[2]

  • Nitration: Add the prepared nitrating mixture dropwise to the cooled solution, ensuring the internal temperature is maintained at 0°C.[2]

  • Reaction Progression: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours.[2]

  • Work-up and Isolation: Carefully pour the reaction mixture over ice-cold water, resulting in the formation of a precipitate. Collect the solid product, 2-fluoro-4-methyl-5-nitrobenzoic acid, by filtration. Wash the solid with brine and dry it under a vacuum to yield the intermediate product.[2]

Step 2: Fischer Esterification to Methyl 2-fluoro-4-methyl-5-nitrobenzoate

  • Reaction Setup: Dissolve the 2-fluoro-4-methyl-5-nitrobenzoic acid (1.0 equivalent) from Step 1 in anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere.[1]

  • Reagent Addition: Add potassium carbonate (K₂CO₃, 2.3 equivalents) in portions, followed by methyl iodide (MeI).[1]

  • Reaction Progression: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, perform an appropriate aqueous work-up. The final product, Methyl 2-fluoro-4-methyl-5-nitrobenzoate, can be purified by column chromatography.

Expertise & Mechanistic Insights
  • Pillar of Trustworthiness: This two-step protocol is a classic example of electrophilic aromatic substitution followed by esterification, two of the most reliable and well-understood transformations in organic chemistry.

  • Causality in Nitration: The use of concentrated sulfuric acid is critical as it acts as a catalyst, protonating nitric acid to form the highly reactive nitronium ion (NO₂⁺), the active electrophile. The substitution occurs at the 5-position due to the directing effects of the existing substituents on the aromatic ring.

  • Causality in Esterification: The method described using methyl iodide and a base is an Sₙ2 reaction. An alternative, the Fischer esterification, involves heating the carboxylic acid in methanol with a catalytic amount of strong acid. In both cases, the goal is the efficient conversion of the carboxylic acid to its more synthetically versatile methyl ester derivative.

Visualization of the Synthetic Workflow

Synthesis_Workflow Start 2-fluoro-4-methylbenzoic acid Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Step 1 Intermediate 2-fluoro-4-methyl-5-nitrobenzoic acid Nitration->Intermediate Esterification Esterification (MeI, K₂CO₃) Intermediate->Esterification Step 2 Product Methyl 2-fluoro-4-methyl- 5-nitrobenzoate Esterification->Product

Caption: A two-step synthesis of Methyl 2-fluoro-4-methyl-5-nitrobenzoate.

Physicochemical and Spectroscopic Data

Accurate characterization is essential for verifying the identity and purity of the synthesized compound.

Quantitative Data Summary
PropertyValueReference
Molecular Formula C₉H₈FNO₄[4]
Molecular Weight 213.16 g/mol [4]
Appearance White to yellow powder/crystal[5]
CAS Number 753924-48-0[6]
Spectroscopic Validation
  • ¹H NMR: The proton nuclear magnetic resonance spectrum is used to confirm the number and environment of hydrogen atoms. Key signals would include two distinct aromatic protons, a singlet for the methyl (CH₃) group, and a singlet for the ester's methoxy (OCH₃) group.

  • ¹³C NMR: This technique verifies the carbon skeleton of the molecule, showing distinct signals for each of the nine carbon atoms.

  • Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Identifies functional groups through their characteristic vibration frequencies, such as the strong carbonyl (C=O) stretch of the ester and the symmetric and asymmetric stretches of the nitro (NO₂) group.

Role in Modern Drug Development

The true value of Methyl 2-fluoro-4-methyl-5-nitrobenzoate lies in its role as a versatile platform for further chemical modification. The three key functional groups can be manipulated in subsequent synthetic steps.

  • The Nitro Group: Can be readily reduced to an amine (-NH₂), which is a common site for amide bond formation or for constructing heterocyclic rings.

  • The Fluoro Group: Can be displaced via nucleophilic aromatic substitution (SₙAr), allowing for the introduction of various ether or amine linkages.[1]

  • The Methyl Ester: Can be hydrolyzed back to a carboxylic acid or converted into an amide, providing another point for diversification.[1]

This multi-functionality allows chemists to efficiently build libraries of complex molecules for screening and lead optimization, as demonstrated in the development of the aforementioned dual BChE and p38α MAPK inhibitors.[1][3]

Logical Relationship: From Intermediate to API

API_Pathway Start Methyl 2-fluoro-4-methyl-5-nitrobenzoate Step1 Nitro Group Reduction (e.g., Catalytic Hydrogenation) Start->Step1 Intermediate1 Aniline Intermediate Step1->Intermediate1 Step2 Nucleophilic Aromatic Substitution (Displacement of Fluorine) Intermediate1->Step2 Intermediate2 Diversified Core Structure Step2->Intermediate2 Step3 Amide Coupling / Ring Formation Intermediate2->Step3 API Complex API Target (e.g., Dual Kinase Inhibitor) Step3->API

Caption: Synthetic utility in the pathway toward an Active Pharmaceutical Ingredient (API).

References

  • Gunde, M., Sova, M., Drame, M., et al. (2024). Targeting Neuroinflammation and Cognitive Decline: First-in-Class Dual Butyrylcholinesterase and p38α Mitogen-Activated Protein Kinase Inhibitors. PubMed Central. Available at: [Link]

  • Gobec, S., et al. (2025). 5,6-DISUBSTITUTED ALKYL 1H AND 2H-INDAZOLES AS DUAL BUTYRYLCHOLINESTERASE AND p38α MITOGEN-ACTIVATED PROTEIN KINASE INHIBITORS FOR USE IN THE TREATMENT OF NEURODEGENERATIVE AND INFLAMMATORY DISEASES. Google Patents (WO2025056518A1).
  • Pharmaffiliates. (n.d.). 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block. Available at: [Link]

  • Pfizer Inc. (2021). Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. Google Patents (US11001552B2).
  • PubChem. (n.d.). Methyl 2-chloro-4-fluoro-5-nitrobenzoate. National Center for Biotechnology Information. Available at: [Link]

  • Splendid Lab Pvt. Ltd. (n.d.). Product List. Available at: [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Available at: [Link]

  • MySkinRecipes. (n.d.). Methyl 4-fluoro-2-methyl-5-nitrobenzoate. Available at: [Link]

  • MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(2), M1382. Available at: [Link]

  • Gunde, M. (2023). Načrtovanje, sinteza in vrednotenje novih dvojnih zaviralcev butirilholinesteraze in od mitogena odvisne protein kinaze p38α kot potencialnih učinkovin za zdravljenje Alzheimerjeve bolezni. Repository of the University of Ljubljana. Available at: [Link]

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Foundational

The Strategic Utility of Methyl 2-fluoro-4-methyl-5-nitrobenzoate in the Synthesis of Bioactive Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Unseen Potential of a Versatile Building Block In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine ato...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Potential of a Versatile Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and nitro groups into molecular scaffolds is a well-established strategy for optimizing the pharmacological profiles of drug candidates. These functionalities can profoundly influence a molecule's metabolic stability, binding affinity, and overall efficacy. Within this context, highly functionalized aromatic building blocks serve as critical starting materials for the construction of complex bioactive compounds. This guide delves into the synthetic potential of Methyl 2-fluoro-4-methyl-5-nitrobenzoate, a seemingly niche yet strategically valuable intermediate. While direct literature on this specific molecule is emerging, a comprehensive analysis of its close structural analogs provides a robust framework for understanding its reactivity and predicting its utility in the synthesis of next-generation therapeutics.

This document will serve as a technical deep-dive, elucidating the probable synthetic pathways to Methyl 2-fluoro-4-methyl-5-nitrobenzoate, exploring its key chemical transformations with mechanistic insights, and showcasing its potential as a precursor to bioactive molecules, drawing parallels from established synthetic routes of analogous compounds.

Physicochemical Properties and Reactivity Profile

To effectively utilize Methyl 2-fluoro-4-methyl-5-nitrobenzoate, a thorough understanding of its structural and electronic properties is paramount. The strategic placement of the electron-withdrawing nitro group and the highly electronegative fluorine atom on the benzene ring dictates its reactivity.

PropertyPredicted Value/CharacteristicSource/Basis
Molecular Formula C9H8FNO4Based on structure
Molecular Weight 213.16 g/mol Based on structure
Appearance Likely a white to pale yellow solidAnalogy to similar nitrobenzoates[1][2]
Key Reactive Sites 1. Fluorine atom (activated for SNAr) 2. Nitro group (reducible to an amine) 3. Ester group (hydrolysis, amidation) 4. Methyl group (potential for oxidation)Chemical principles and data on analogs[1]

The primary driver of this molecule's utility is the fluorine atom's susceptibility to Nucleophilic Aromatic Substitution (SNAr) . The strong electron-withdrawing effect of the adjacent nitro group and the ester functionality significantly activates the aromatic ring towards nucleophilic attack, making the fluorine an excellent leaving group. This allows for the facile and regioselective introduction of a wide array of nucleophiles, a cornerstone of modern drug discovery.[1]

Proposed Synthesis of Methyl 2-fluoro-4-methyl-5-nitrobenzoate

A plausible and efficient synthesis of the title compound can be extrapolated from established methods for structurally similar molecules, such as the nitration of a corresponding benzoic acid derivative. A likely precursor is 2-fluoro-4-methylbenzoic acid.

Synthesis_of_Target_Molecule Precursor 2-Fluoro-4-methylbenzoic acid Nitration Nitration Precursor->Nitration HNO3, H2SO4 Intermediate 2-Fluoro-4-methyl-5-nitrobenzoic acid Nitration->Intermediate Esterification Esterification Intermediate->Esterification Methanol, Acid catalyst Target Methyl 2-fluoro-4-methyl-5-nitrobenzoate Esterification->Target

Figure 1: Proposed synthetic workflow for Methyl 2-fluoro-4-methyl-5-nitrobenzoate.

Experimental Protocol: Synthesis of 2-fluoro-4-methyl-5-nitrobenzoic acid

This protocol is adapted from the synthesis of analogous nitrobenzoic acids.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cautiously add concentrated sulfuric acid.

  • Cooling: Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

  • Addition of Precursor: Slowly add 2-fluoro-4-methylbenzoic acid portion-wise to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Nitrating Mixture: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in the dropping funnel, pre-cooled to 0-5 °C.

  • Nitration: Add the nitrating mixture dropwise to the reaction flask over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Precipitation and Filtration: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Drying: Dry the solid product under vacuum to yield 2-fluoro-4-methyl-5-nitrobenzoic acid.

Experimental Protocol: Esterification to Methyl 2-fluoro-4-methyl-5-nitrobenzoate

This protocol is a standard Fischer esterification adapted for this substrate.

  • Reaction Setup: To a round-bottom flask containing the synthesized 2-fluoro-4-methyl-5-nitrobenzoic acid, add an excess of methanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Solvent Removal: After the reaction is complete, remove the excess methanol under reduced pressure.

  • Workup: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization to yield pure Methyl 2-fluoro-4-methyl-5-nitrobenzoate.

Key Synthetic Transformations and Applications in Bioactive Compound Synthesis

The true value of Methyl 2-fluoro-4-methyl-5-nitrobenzoate lies in its versatility as a synthetic intermediate. The following sections detail its principal reactions and their application in constructing molecular scaffolds relevant to drug discovery.

Key_Transformations cluster_0 Nucleophilic Aromatic Substitution (SNAr) cluster_1 Nitro Group Reduction Start Methyl 2-fluoro-4-methyl-5-nitrobenzoate SNAr Displacement of Fluorine Start->SNAr Nucleophile (e.g., R-NH2) Reduction Reduction of Nitro Group Start->Reduction Reducing Agent (e.g., H2, Pd/C) Amine Amine Derivatives SNAr->Amine Ether Ether Derivatives SNAr->Ether Thioether Thioether Derivatives SNAr->Thioether Aniline Aniline Derivative Reduction->Aniline

Figure 2: Key synthetic transformations of Methyl 2-fluoro-4-methyl-5-nitrobenzoate.

Nucleophilic Aromatic Substitution (SNAr)

As previously mentioned, the fluorine atom is highly activated for SNAr. This allows for the introduction of a diverse range of functionalities.

Table 2: Representative SNAr Reactions

NucleophileReagent ExampleProduct TypeSignificance in Bioactive Molecules
AminesPrimary or secondary aminesN-Aryl amine derivativesCore structures in kinase inhibitors, GPCR modulators
Alcohols/PhenolsSodium alkoxide/phenoxideAryl ether derivativesFound in various natural products and synthetic drugs
ThiolsSodium thiolateAryl thioether derivativesImportant for covalent inhibitors and metabolic stability modulation
Reduction of the Nitro Group

The nitro group can be readily reduced to an aniline, which is a versatile functional group for further synthetic elaborations.

Table 3: Common Reduction Methods for Nitroarenes

Reagent/SystemConditionsAdvantages
H2, Pd/C (or PtO2)Methanol or Ethanol, room temp.High yield, clean reaction, common in large-scale synthesis
SnCl2·2H2OEthanol, refluxEffective and widely used
Fe/NH4ClEthanol/Water, refluxInexpensive and environmentally benign

The resulting aniline can be used in a variety of subsequent reactions, including:

  • Amide bond formation: Coupling with carboxylic acids.

  • Diazotization: Leading to the Sandmeyer reaction for the introduction of various substituents.

  • Heterocycle formation: Serving as a key building block for quinolines, indoles, and benzodiazepines.

Case Study: A Hypothetical Pathway to a Kinase Inhibitor Scaffold

The structural motifs present in Methyl 2-fluoro-4-methyl-5-nitrobenzoate are highly relevant to the synthesis of kinase inhibitors, a major class of anticancer drugs.[3] The synthesis of the PARP inhibitor Rucaparib, for instance, utilizes a similar fluoronitrobenzoate intermediate.

Below is a hypothetical, yet plausible, synthetic route to a core kinase inhibitor scaffold, demonstrating the strategic application of our starting material.

Kinase_Inhibitor_Synthesis Start Methyl 2-fluoro-4-methyl-5-nitrobenzoate Step1 S N Ar with Amine Start->Step1 R-NH2 Intermediate1 N-Aryl Amine Intermediate Step1->Intermediate1 Step2 Nitro Reduction Intermediate1->Step2 H2, Pd/C Intermediate2 Diamino Intermediate Step2->Intermediate2 Step3 Cyclization Intermediate2->Step3 e.g., Formic Acid FinalProduct Heterocyclic Kinase Inhibitor Scaffold Step3->FinalProduct

Figure 3: Hypothetical synthesis of a kinase inhibitor scaffold.

This synthetic strategy leverages the two primary reactive sites of the starting material in a sequential manner to rapidly build molecular complexity, a hallmark of efficient drug discovery campaigns.

Conclusion: A Versatile and Underutilized Asset in Chemical Synthesis

While not as commonly cited as some other building blocks, Methyl 2-fluoro-4-methyl-5-nitrobenzoate represents a powerful and versatile starting material for the synthesis of complex, bioactive molecules. Its predictable reactivity, driven by the strategically placed fluorine and nitro groups, allows for the controlled and regioselective introduction of diverse functionalities. By understanding its core chemical principles, extrapolated from well-documented analogs, researchers and drug development professionals can unlock its potential to accelerate the discovery and development of novel therapeutics. The synthetic pathways and protocols outlined in this guide serve as a foundational framework for harnessing the capabilities of this valuable chemical entity.

References

  • ChemicalBook. (n.d.). METHYL 2-CHLORO-4-FLUORO-5-NITROBENZOATE synthesis. Retrieved from chemicalbook.com [Please note: A direct, stable URL was not available in the search results]
  • ChemicalBook. (n.d.). 2-Fluoro-4-nitrobenzoic acid synthesis. Retrieved from chemicalbook.com [Please note: A direct, stable URL was not available in the search results]
  • PubChem. (n.d.). Methyl 2-chloro-4-fluoro-5-nitrobenzoate. Retrieved from [Link]

  • PubChem. (2026, January 10). Methyl 4-fluoro-2-hydroxy-5-nitrobenzoate. Retrieved from [Link]

  • Chem-Impex. (n.d.). Methyl 2-fluoro-5-nitrobenzoate. Retrieved from chem-impex.com [Please note: A direct, stable URL was not available in the search results]
  • Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Xu, D., Xu, X., & Zhu, Z. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 2013(10), 615-616.
  • Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • Eureka | Patsnap. (n.d.). Methyl 4-fluoro-5-hydroxy-2-nitrobenzoate. Retrieved from eureka.patsnap.com [Please note: A direct, stable URL was not available in the search results]
  • MySkinRecipes. (n.d.). Methyl 4-fluoro-2-methyl-5-nitrobenzoate. Retrieved from myskinrecipes.com [Please note: A direct, stable URL was not available in the search results]
  • MySkinRecipes. (n.d.). Methyl5-fluoro-4-hydroxy-2-nitrobenzoate. Retrieved from myskinrecipes.com [Please note: A direct, stable URL was not available in the search results]
  • PubChem. (n.d.). 4-Fluoro-2-methyl-5-nitrobenzoic acid. Retrieved from [Link]

  • MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]

  • Discovery of benzo[e]pyridoindolones as kinase inhibitors that disrupt mitosis exit while erasing AMPK-Thr172 phosphorylation on the spindle. (2017). Oncotarget, 8(49), 85655–85672.

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Exploratory

An In-depth Technical Guide to the Reactivity of Methyl 2-fluoro-4-methyl-5-nitrobenzoate

Abstract Methyl 2-fluoro-4-methyl-5-nitrobenzoate is a highly functionalized aromatic compound that serves as a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-fluoro-4-methyl-5-nitrobenzoate is a highly functionalized aromatic compound that serves as a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[1] Its chemical behavior is dictated by the interplay of its substituents: a fluorine atom, a methyl group, a nitro group, and a methyl ester. This guide provides a comprehensive analysis of the molecule's reactivity, focusing on the mechanistic principles that govern its transformations. We will explore its susceptibility to nucleophilic aromatic substitution, the reduction of its nitro moiety, and the hydrolysis of its ester function. Detailed experimental protocols, mechanistic diagrams, and a discussion of the strategic application of this versatile building block are presented to provide researchers, scientists, and drug development professionals with a thorough understanding of its synthetic utility.

Molecular Architecture and Electronic Landscape

The reactivity of Methyl 2-fluoro-4-methyl-5-nitrobenzoate is a direct consequence of the electronic influence exerted by its substituents on the benzene ring. A clear understanding of these effects is paramount to predicting and controlling its chemical behavior.

  • Electron-Withdrawing Groups (-NO₂, -COOCH₃): The nitro group (-NO₂) is a powerful electron-withdrawing group, acting through both a strong negative inductive (-I) and negative mesomeric (-M) effect. Similarly, the methyl ester group (-COOCH₃) withdraws electron density, albeit less strongly.[2] Together, these groups render the aromatic ring significantly electron-deficient.

  • Halogen Substituent (-F): The fluorine atom exerts a strong -I effect due to its high electronegativity, further depleting the ring of electron density. While it has a positive mesomeric (+M) effect, the inductive effect is dominant in influencing reactivity in this context.

  • Electron-Donating Group (-CH₃): The methyl group is a weak electron-donating group through a positive inductive (+I) effect.

The cumulative effect of these substituents, particularly the potent electron-withdrawing nitro group positioned para to the fluorine atom, dramatically activates the ring for nucleophilic aromatic substitution (SNAr) at the C-2 position (the carbon bearing the fluorine). The fluorine atom itself serves as an excellent leaving group in this activated system.

PropertyValueReference
Chemical Formula C₉H₈FNO₄[3]
Molecular Weight 213.16 g/mol [1][3]
CAS Number 753924-40-2 (for the corresponding acid)[4]
Appearance Typically a solid at room temperature[5]
Solubility Slightly soluble in water; soluble in solvents like DMSO and acetone[3]

Key Reactive Pathways

The strategic arrangement of functional groups on Methyl 2-fluoro-4-methyl-5-nitrobenzoate opens three primary avenues for synthetic transformation, each offering a distinct handle for molecular elaboration.

Nucleophilic Aromatic Substitution (SNAr)

This is the hallmark reaction of this substrate. The severe electron-deficient nature of the ring allows for the displacement of the fluoride ion by a wide range of nucleophiles.

Causality and Mechanism: The reaction proceeds via a two-step addition-elimination mechanism.[6]

  • Addition: A nucleophile attacks the carbon atom bonded to the fluorine (C-2), breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

  • Stabilization: The negative charge of this intermediate is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the para-nitro group. This stabilization is the primary driving force for the reaction and explains why ortho/para positioning of a strong electron-withdrawing group relative to the leaving group is essential for SNAr.[6][7]

  • Elimination: The aromaticity is restored by the expulsion of the fluoride ion, which is a good leaving group, to yield the substituted product. The addition of the nucleophile is generally the rate-determining step.[7]

Caption: The addition-elimination mechanism of SNAr.

Experimental Protocol: Substitution with a Primary Amine

  • Setup: To a solution of Methyl 2-fluoro-4-methyl-5-nitrobenzoate (1.0 eq.) in a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) in a round-bottom flask, add a base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.).

  • Addition: Add the desired primary amine (1.1-1.2 eq.) to the stirred mixture at room temperature.

  • Reaction: Heat the reaction mixture to a temperature between 80-120 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature and pour it into ice water. The resulting precipitate is collected by filtration.

  • Purification: The crude solid is washed with water and a non-polar solvent like hexane to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Reduction of the Nitro Group

The conversion of the nitro group to a primary amine is a fundamental transformation that unlocks a vast array of subsequent chemical reactions, including amide bond formation, diazotization, and reductive amination.

Causality and Reagent Selection: The choice of reducing agent depends on the presence of other functional groups in the molecule and the desired reaction conditions.

  • Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel with hydrogen gas is a very clean and high-yielding method.[8][9] Raney Nickel is often preferred when there is a risk of dehalogenation, though in this substrate the fluorine is already intended to be substituted or is absent.[8]

  • Metal-Acid Systems: Reagents such as iron powder in acetic acid (Fe/AcOH) or tin(II) chloride in hydrochloric acid (SnCl₂/HCl) are robust, inexpensive, and widely used, especially on a larger scale.[8][10] They offer excellent chemoselectivity for the nitro group.

Nitro_Reduction_Workflow Start Methyl 2-amino-4-methyl-5-(substituted)benzoate (Product from SNAr) Process Nitro Group Reduction Start->Process End Methyl 2,5-diamino-4-methylbenzoate Derivative Process->End Reagents Reagents: - H₂ / Pd/C - Fe / AcOH - SnCl₂ / HCl Reagents->Process

Caption: Workflow for the reduction of the nitro group.

Experimental Protocol: Reduction using Iron in Acetic Acid

  • Setup: Suspend the nitro-substituted benzoate (1.0 eq.) in a mixture of ethanol or acetic acid and water in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add iron powder (3.0-5.0 eq.) to the suspension. Heat the mixture to reflux.

  • Reaction: Stir the reaction vigorously at reflux. The reaction is often exothermic. Monitor the disappearance of the starting material by TLC.

  • Work-up: Once the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the iron salts.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the solvent. Basify the residue with a saturated solution of sodium bicarbonate (NaHCO₃) and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude amine, which can be purified further if necessary.

Hydrolysis of the Methyl Ester

Saponification of the methyl ester to the corresponding carboxylic acid provides another critical functional handle for derivatization, most commonly for the formation of amides via coupling reactions.

Causality and Mechanism: Base-catalyzed hydrolysis, or saponification, is the preferred method as it is essentially irreversible. The reaction involves the nucleophilic acyl substitution of the ester.

  • Addition: A hydroxide ion (from NaOH or LiOH) attacks the electrophilic carbonyl carbon of the ester.

  • Elimination: A tetrahedral intermediate is formed, which then collapses, expelling the methoxide ion (-OCH₃).

  • Deprotonation: The released methoxide is a strong base and immediately deprotonates the newly formed carboxylic acid, driving the reaction to completion. An acidic work-up is required to protonate the carboxylate salt and isolate the free carboxylic acid.[11]

Saponification_Mechanism Ester Aromatic Ester Step1 1) Add OH⁻ (Nucleophilic Attack) Intermediate Tetrahedral Intermediate Step1->Intermediate Step2 2) Expel ⁻OCH₃ (Elimination) CarboxylicAcid Carboxylic Acid + ⁻OCH₃ Step2->CarboxylicAcid Step3 3) Deprotonation (Irreversible) Carboxylate Carboxylate Salt Step3->Carboxylate Step4 4) Acid Work-up (H⁺) FinalAcid Final Carboxylic Acid Step4->FinalAcid

Caption: The mechanistic steps of ester saponification.

Experimental Protocol: Basic Hydrolysis

  • Setup: Dissolve the methyl ester derivative (1.0 eq.) in a mixture of a water-miscible solvent like tetrahydrofuran (THF) or methanol and water.

  • Reagent Addition: Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq.) at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Work-up: Remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and acidify to a pH of ~2-3 using 1M hydrochloric acid (HCl).

  • Isolation: The precipitated carboxylic acid is collected by vacuum filtration, washed with cold water, and dried under vacuum. If the product is soluble, it can be extracted with an organic solvent like ethyl acetate.

Synthetic Origin

Methyl 2-fluoro-4-methyl-5-nitrobenzoate is typically prepared in a two-step sequence from a commercially available precursor.

Synthesis_Workflow Start 2-Fluoro-4-methylbenzoic Acid Nitration Nitration Start->Nitration Intermediate 2-Fluoro-4-methyl-5-nitrobenzoic Acid Nitration->Intermediate Esterification Esterification Intermediate->Esterification Product Methyl 2-fluoro-4-methyl-5-nitrobenzoate Esterification->Product Reagent1 HNO₃ / H₂SO₄ Reagent1->Nitration Reagent2 CH₃OH / H₂SO₄ (cat.) or SOCl₂ then CH₃OH Reagent2->Esterification

Caption: A typical synthetic route to the title compound.

  • Nitration: The process begins with the electrophilic aromatic substitution (nitration) of 2-fluoro-4-methylbenzoic acid.[4] A mixture of concentrated nitric acid and sulfuric acid is used to generate the nitronium ion (NO₂⁺) electrophile.[3]

  • Esterification: The resulting 2-fluoro-4-methyl-5-nitrobenzoic acid is then converted to its methyl ester. This is commonly achieved through Fischer esterification, by refluxing the acid in methanol with a catalytic amount of sulfuric acid, or by converting the acid to an acid chloride with thionyl chloride (SOCl₂) followed by reaction with methanol.[3]

Conclusion

Methyl 2-fluoro-4-methyl-5-nitrobenzoate is a textbook example of how substituent effects can be harnessed for strategic synthetic design. Its reactivity is dominated by the powerful electron-withdrawing nature of the nitro group, which facilitates facile nucleophilic aromatic substitution at the fluorine-bearing carbon. Furthermore, the nitro group and the methyl ester themselves serve as versatile functional handles that can be independently transformed into amines and carboxylic acids, respectively. This trifecta of reactivity makes it an exceptionally valuable building block for constructing complex molecular architectures, enabling chemists in drug discovery and materials science to rapidly assemble libraries of novel compounds.

References

  • MySkinRecipes. (n.d.). Methyl 4-fluoro-2-methyl-5-nitrobenzoate.
  • ChemicalBook. (n.d.). METHYL 2-CHLORO-4-FLUORO-5-NITROBENZOATE synthesis.
  • ChemicalBook. (2025). Methyl 5-fluoro-2-methyl-3-nitrobenzoate.
  • Nanalysis. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
  • Google Patents. (n.d.). CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • ChemicalBook. (n.d.). 4,5-DIFLUORO-2-NITROBENZOIC ACID METHYL ESTER CAS#: 1015433-96-1.
  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
  • MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
  • J&K Scientific. (n.d.). 2-Fluoro-4-methyl-5-nitrobenzoic acid | 753924-40-2.
  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID.

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Foundational

"Methyl 2-fluoro-4-methyl-5-nitrobenzoate" literature review

An In-Depth Technical Guide to Methyl 2-fluoro-4-methyl-5-nitrobenzoate Introduction Methyl 2-fluoro-4-methyl-5-nitrobenzoate is a substituted aromatic compound of significant interest in synthetic organic chemistry. Its...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2-fluoro-4-methyl-5-nitrobenzoate

Introduction

Methyl 2-fluoro-4-methyl-5-nitrobenzoate is a substituted aromatic compound of significant interest in synthetic organic chemistry. Its unique arrangement of functional groups—a fluorine atom, a methyl group, a nitro group, and a methyl ester on a benzene ring—makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on its role in the development of pharmaceuticals and agrochemicals. The presence of an electron-withdrawing nitro group and a halogen substituent on the aromatic ring makes this molecule particularly reactive towards nucleophilic substitution, while the ester and nitro moieties can be readily transformed into other functional groups, offering multiple avenues for molecular elaboration.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a compound is fundamental for its application in research and development.

Physicochemical Data

The properties of Methyl 2-fluoro-4-methyl-5-nitrobenzoate are summarized in the table below. These have been compiled from various chemical data sources and analogous compounds.

PropertyValue
IUPAC Name Methyl 2-fluoro-4-methyl-5-nitrobenzoate
Molecular Formula C₉H₈FNO₄
Molecular Weight 213.16 g/mol [1]
Appearance Expected to be a white to yellow solid
Melting Point Not available
Boiling Point 320.2±37.0 °C at 760 mmHg[1]
CAS Number 1163287-01-1[1]
Spectroscopic Profile
  • ¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons, the methyl group attached to the ring, and the methyl ester group. The aromatic protons would likely appear as singlets or doublets in the downfield region (δ 7.0-8.5 ppm), with their chemical shifts influenced by the electronic effects of the surrounding substituents. The methyl group on the ring would likely appear as a singlet around δ 2.3-2.6 ppm, and the methyl ester protons would be a singlet further upfield, around δ 3.8-4.0 ppm.

  • ¹³C NMR: The spectrum would show nine distinct carbon signals. The carbonyl carbon of the ester would be the most downfield signal (δ 160-170 ppm). The aromatic carbons would appear in the range of δ 110-160 ppm, with the carbon attached to the fluorine showing a characteristic large coupling constant (¹JCF). The methyl carbon of the ester and the methyl group on the ring would be the most upfield signals.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 213.16. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the nitro group (-NO₂).

Synthesis of Methyl 2-fluoro-4-methyl-5-nitrobenzoate

The synthesis of Methyl 2-fluoro-4-methyl-5-nitrobenzoate can be achieved through a multi-step process, typically involving the nitration of a substituted benzoic acid precursor followed by esterification.

Synthetic Workflow

A plausible synthetic route starts from 2-fluoro-4-methylbenzoic acid. This starting material is first nitrated to introduce the nitro group at the 5-position, directed by the existing substituents. The resulting 2-fluoro-4-methyl-5-nitrobenzoic acid is then esterified to yield the final product.

Synthesis_Workflow start 2-Fluoro-4-methylbenzoic Acid intermediate 2-Fluoro-4-methyl-5-nitrobenzoic Acid start->intermediate Nitration (HNO₃/H₂SO₄) product Methyl 2-fluoro-4-methyl-5-nitrobenzoate intermediate->product Esterification (CH₃OH, H⁺)

Caption: Proposed synthetic workflow for Methyl 2-fluoro-4-methyl-5-nitrobenzoate.

Experimental Protocol

Step 1: Nitration of 2-Fluoro-4-methylbenzoic Acid

This procedure is adapted from standard nitration methods for substituted benzoic acids.[3][4][5]

  • To a stirred solution of concentrated sulfuric acid, cooled to 0-5 °C in an ice-salt bath, add 2-fluoro-4-methylbenzoic acid portion-wise, maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of the benzoic acid derivative, ensuring the temperature does not exceed 15 °C.

  • After the addition is complete, continue stirring at room temperature for 1-2 hours.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • The precipitated solid, 2-fluoro-4-methyl-5-nitrobenzoic acid, is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.

Step 2: Esterification of 2-Fluoro-4-methyl-5-nitrobenzoic Acid

This is a standard Fischer esterification protocol.[6]

  • Suspend the dried 2-fluoro-4-methyl-5-nitrobenzoic acid in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography.

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude Methyl 2-fluoro-4-methyl-5-nitrobenzoate.

  • Purify the crude product by recrystallization or column chromatography.

Chemical Reactivity and Applications

The reactivity of Methyl 2-fluoro-4-methyl-5-nitrobenzoate is dictated by its functional groups, making it a valuable intermediate in organic synthesis.[1][7]

Reactivity of the Nitro Group

The nitro group can be readily reduced to an amine, providing a key synthetic handle for further functionalization.[8] This transformation is crucial for the synthesis of many pharmaceutical and agrochemical compounds.

  • Reduction to Amine: The nitro group can be reduced to an amino group using various reagents, such as SnCl₂/HCl, Fe/HCl, or catalytic hydrogenation (H₂/Pd-C).[8] This resulting aniline derivative can then undergo a wide range of reactions, including diazotization, acylation, and alkylation.

Nitro_Reduction start Methyl 2-fluoro-4-methyl-5-nitrobenzoate product Methyl 5-amino-2-fluoro-4-methylbenzoate start->product Reduction (e.g., H₂, Pd/C)

Caption: Reduction of the nitro group to an amine.

Reactivity of the Fluorine Atom

The fluorine atom is activated towards nucleophilic aromatic substitution (SNAr) by the presence of the electron-withdrawing nitro group in the para position.[9][10][11]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient aromatic ring is susceptible to attack by nucleophiles. The fluorine atom can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates.[12] This reaction proceeds through a Meisenheimer complex intermediate.[11] The SNAr reaction is a powerful tool for introducing new functional groups onto the aromatic ring.

SNAr_Reaction start Methyl 2-fluoro-4-methyl-5-nitrobenzoate product Substituted Product start->product nucleophile Nucleophile (Nu⁻) nucleophile->product SNAr

Caption: Nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbon.

Reactivity of the Ester Group

The methyl ester group can undergo hydrolysis to the corresponding carboxylic acid or be converted to an amide.

  • Hydrolysis: The ester can be hydrolyzed to 2-fluoro-4-methyl-5-nitrobenzoic acid under acidic or basic conditions.[13] The resulting carboxylic acid can be used in further synthetic transformations, such as amide bond formation.

  • Amidation: The ester can react with amines, often in the presence of a catalyst, to form the corresponding amide.[14]

Applications

Methyl 2-fluoro-4-methyl-5-nitrobenzoate is primarily used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of fluorine can enhance the metabolic stability and bioavailability of drug candidates.[15] The various reactive sites on the molecule allow for the systematic modification of its structure to optimize biological activity.

Safety and Handling

While specific toxicity data for Methyl 2-fluoro-4-methyl-5-nitrobenzoate is not available, compounds with similar structures are known to be harmful.[16][17] It is prudent to handle this chemical with appropriate safety precautions.

  • Hazard Statements: Based on analogous compounds, it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[16][17]

  • Precautionary Measures: Use in a well-ventilated area, wear protective gloves, eye protection, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

Methyl 2-fluoro-4-methyl-5-nitrobenzoate is a valuable and versatile building block in organic synthesis. Its multiple functional groups offer a wide range of possibilities for chemical modification, making it a key intermediate in the development of novel pharmaceuticals, agrochemicals, and other functional materials. A thorough understanding of its synthesis, reactivity, and properties is essential for its effective utilization in research and development.

References

Sources

Exploratory

An In-Depth Technical Guide to the Safe Handling and Application of Methyl 2-fluoro-4-methyl-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Building Block in Modern Chemistry Methyl 2-fluoro-4-methyl-5-nitrobenzoate (CAS No. 753924-48-0) is a substituted aromatic compou...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

Methyl 2-fluoro-4-methyl-5-nitrobenzoate (CAS No. 753924-48-0) is a substituted aromatic compound of significant interest in medicinal chemistry and drug discovery.[1][2][3] Its strategic combination of a fluorine atom, a nitro group, and a methyl ester on a benzene ring offers multiple avenues for synthetic modification. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of target molecules, while the nitro group serves as a versatile precursor for a variety of functional groups, most notably amines, which are crucial for the synthesis of a wide range of pharmacologically active compounds. This unique structural arrangement makes it a valuable starting material for the development of novel therapeutics and other advanced materials.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with Methyl 2-fluoro-4-methyl-5-nitrobenzoate is paramount for its safe handling. While specific toxicological data for this compound is limited, the available Safety Data Sheet (SDS) and the known hazards of structurally similar aromatic nitro compounds provide a strong basis for a comprehensive risk assessment.[4]

Primary Hazards:

  • Acute Toxicity: While not explicitly classified, related compounds are harmful if swallowed.

  • Skin Irritation: Expected to cause skin irritation upon direct contact.

  • Eye Irritation: Poses a risk of serious eye irritation.

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or vapor.

Data Summary Table:

PropertyValueSource
CAS Number 753924-48-0[1][2][3][5]
Molecular Formula C₉H₈FNO₄
Molecular Weight 213.16 g/mol [1]
Appearance Dark yellow crystals[6]
Storage Temperature 2-8°C, dry, airtight

Personal Protective Equipment (PPE): A Non-Negotiable Protocol

A multi-layered approach to personal protection is essential to mitigate the risks of exposure. The following PPE is mandatory when handling Methyl 2-fluoro-4-methyl-5-nitrobenzoate:

  • Eye and Face Protection: Chemical splash goggles that meet the ANSI Z.87.1 standard are required. A face shield should be worn over the goggles, especially when there is a risk of splashing or when handling larger quantities.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before each use. Double-gloving is recommended for enhanced protection.

    • Lab Coat: A flame-resistant lab coat, fully buttoned, is required to protect against skin contact.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If there is a potential for generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Safe Handling and Storage: The Foundation of Laboratory Safety

Adherence to strict handling and storage protocols is critical for preventing accidents and ensuring the long-term stability of the compound.

Handling Procedures
  • Engineering Controls: All manipulations of Methyl 2-fluoro-4-methyl-5-nitrobenzoate should be performed in a properly functioning chemical fume hood to minimize the risk of inhalation.

  • General Hygiene: Avoid all personal contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

  • Dispensing: When transferring the solid, use appropriate tools (e.g., spatulas) to avoid generating dust. For solutions, use a calibrated pipette or a syringe.

Storage Requirements
  • Container: Store in a tightly sealed, clearly labeled container.

  • Conditions: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases. Storage at 2-8°C is recommended.

  • Segregation: Store separately from flammable materials and foodstuff containers.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is crucial.

First Aid Measures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Leak Procedures
  • Minor Spills:

    • Evacuate non-essential personnel from the area.

    • Wear appropriate PPE as outlined in Section 3.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

    • Carefully sweep up the absorbed material and place it in a sealed container for chemical waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spills:

    • Evacuate the laboratory immediately and secure the area.

    • Notify your institution's Environmental Health and Safety (EHS) department and the laboratory supervisor.

    • Do not attempt to clean up a major spill without specialized training and equipment.

Experimental Protocol: Synthesis of Methyl 2-fluoro-4-methyl-5-nitrobenzoate

The following is a representative synthetic procedure adapted from the scientific literature.[7] All steps must be performed in a chemical fume hood with strict adherence to the safety protocols outlined in this guide.

Materials and Equipment
  • 2-fluoro-4-methyl-5-nitrobenzoic acid

  • Anhydrous N,N-dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Methyl iodide (MeI)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen gas supply

  • Standard glassware for reaction workup and purification

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-4-methyl-5-nitrobenzoic acid in anhydrous DMF under an inert atmosphere (argon or nitrogen).

  • Base Addition: Carefully add potassium carbonate to the solution in portions.

  • Alkylation: Add methyl iodide to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the appropriate temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Waste Disposal

All waste materials containing Methyl 2-fluoro-4-methyl-5-nitrobenzoate must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. This includes unused product, contaminated absorbent materials from spills, and any solutions from the experimental workup.

Conclusion: A Commitment to Safety and Scientific Integrity

Methyl 2-fluoro-4-methyl-5-nitrobenzoate is a valuable tool in the arsenal of the modern medicinal and materials chemist. By approaching its use with a comprehensive understanding of its potential hazards and a steadfast commitment to rigorous safety protocols, researchers can unlock its synthetic potential while ensuring a safe and productive laboratory environment. This guide serves as a foundational resource to support that commitment.

References

  • Safety Data Sheet. (n.d.).
  • ChemBuyersGuide.com, Inc. (n.d.). United States Biological (Page 118). Retrieved from [Link]

  • Arctom. (n.d.). CAS NO. 753924-48-0 | Methyl 2-fluoro-4-methyl-5-nitrobenzoate. Retrieved from [Link]

  • Tarozzi, A., et al. (2015). Targeting Neuroinflammation and Cognitive Decline: First-in-Class Dual Butyrylcholinesterase and p38α Mitogen-Activated Protein Kinase Inhibitors. Journal of Medicinal Chemistry.
  • Google Patents. (n.d.). WO2025056518A1 - 5,6-DISUBSTITUTED ALKYL 1H AND 2H-INDAZOLES AS DUAL BUTYRYLCHOLINESTERASE AND p38α MITOGEN-ACTIVATED PROTEIN KINASE INHIBITORS FOR USE IN THE TREATMENT OF NEURODEGENERATIVE AND INFLAMMATORY DISEASES.

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Protocols & Analytical Methods

Method

Application Notes & Protocols: Strategic Functionalization via Nucleophilic Aromatic Substitution of Methyl 2-fluoro-4-methyl-5-nitrobenzoate

Preamble: The Strategic Value of Activated Aryl Fluorides Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone reaction in modern organic synthesis, providing a robust and predictable pathway for the constru...

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Value of Activated Aryl Fluorides

Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone reaction in modern organic synthesis, providing a robust and predictable pathway for the construction of C-N, C-O, and C-S bonds on aromatic scaffolds.[1] This is particularly crucial in the fields of medicinal chemistry and materials science, where the precise installation of functional groups dictates biological activity and material properties.[2]

The substrate at the center of this guide, Methyl 2-fluoro-4-methyl-5-nitrobenzoate , is an exemplar of a highly activated system purpose-built for SNAr chemistry. Its reactivity is not coincidental but is a consequence of deliberate electronic architecture. Understanding this architecture is paramount to exploiting its full synthetic potential.

  • The Nitro Activator (-NO₂): Positioned para to the fluorine leaving group, the nitro group is a powerful electron-withdrawing group. During the reaction, it provides profound resonance stabilization to the negatively charged intermediate (the Meisenheimer complex), drastically lowering the activation energy of the rate-determining step.[1][3][4]

  • The Fluoro Leaving Group (-F): While counterintuitive in many substitution paradigms (due to the strength of the C-F bond), fluorine is an exceptional leaving group in SNAr. Its intense electronegativity exerts a strong inductive electron-withdrawing effect, polarizing the ipso-carbon and making it highly electrophilic for the initial nucleophilic attack. Since this initial attack is typically the rate-determining step, the C-F bond's strength is kinetically irrelevant, and its activating inductive effect dominates.[3][5]

  • The Methyl Ester (-CO₂Me): This group also contributes to the ring's electron deficiency through both inductive and resonance effects, further enhancing the substrate's electrophilicity.

This application note provides a detailed mechanistic overview, validated experimental protocols for various classes of nucleophiles, and practical troubleshooting advice to empower researchers in leveraging this versatile building block.

The Addition-Elimination Mechanism: A Two-Act Play

The SNAr reaction proceeds via a well-established two-step addition-elimination mechanism.[2][6][7] It is fundamentally different from Sₙ1 or Sₙ2 pathways. The process involves the temporary destruction and subsequent restoration of aromaticity.

  • Nucleophilic Addition (The Rate-Determining Step): A nucleophile attacks the electron-deficient carbon atom bearing the fluorine. This forms a non-aromatic, resonance-stabilized anionic intermediate known as a Meisenheimer complex .[6][8] The stability of this complex is the key to the reaction's success and is directly influenced by the electron-withdrawing groups that delocalize the negative charge.

  • Elimination (The Fast Step): The aromaticity of the ring is restored through the expulsion of the fluoride leaving group. This step is rapid and energetically favorable.[5]

Caption: Figure 1: The SNAr Addition-Elimination Mechanism.

Validated Experimental Protocols

The following protocols provide a robust starting point for the functionalization of Methyl 2-fluoro-4-methyl-5-nitrobenzoate. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of N-Aryl Amines

This procedure details the reaction with primary or secondary amines, a common transformation in the synthesis of bioactive molecules.

Rationale: A mild inorganic base like potassium carbonate is sufficient to neutralize the HF byproduct without promoting hydrolysis of the ester. Polar aprotic solvents like DMSO or DMF are ideal as they effectively solvate the cation but poorly solvate the amine nucleophile, thus maximizing its nucleophilicity.[2]

  • Reagents & Equipment:

    • Methyl 2-fluoro-4-methyl-5-nitrobenzoate (1.0 eq)

    • Primary or Secondary Amine (e.g., Morpholine, Benzylamine) (1.1 - 1.2 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

    • Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

    • Round-bottom flask, magnetic stirrer, heating mantle, TLC setup

  • Step-by-Step Methodology:

    • To a clean, dry round-bottom flask, add Methyl 2-fluoro-4-methyl-5-nitrobenzoate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

    • Add DMSO (or DMF) to create a solution with a concentration of approximately 0.2-0.5 M with respect to the starting material.

    • Begin vigorous stirring and add the amine nucleophile (1.1 eq) to the mixture.

    • Heat the reaction mixture to 60-80 °C. The optimal temperature may vary depending on the amine's reactivity.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

    • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing cold water (approx. 10x the volume of the reaction solvent).

    • Extract the aqueous layer with ethyl acetate (3 x volumes of water).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography on silica gel.

Protocol 2: Synthesis of Aryl Ethers

This procedure describes the formation of a C-O bond using an alcohol nucleophile.

Rationale: Alcohols are generally weaker nucleophiles than amines and require deprotonation to form the more potent alkoxide. A strong, non-nucleophilic base like sodium hydride (NaH) is used in an anhydrous aprotic solvent (THF) to generate the alkoxide in situ before the addition of the electrophile.[2]

  • Reagents & Equipment:

    • Methyl 2-fluoro-4-methyl-5-nitrobenzoate (1.0 eq)

    • Alcohol (e.g., Benzyl alcohol, Isopropanol) (1.5 eq)

    • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

    • Anhydrous Tetrahydrofuran (THF) or DMF

    • Flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar)

  • Step-by-Step Methodology:

    • In a flame-dried flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add a solution of the alcohol (1.5 eq) in anhydrous THF to the NaH suspension. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature for 30 minutes to ensure complete formation of the sodium alkoxide.

    • Add a solution of Methyl 2-fluoro-4-methyl-5-nitrobenzoate (1.0 eq) in anhydrous THF to the alkoxide solution.

    • Heat the reaction to 60-70 °C and monitor by TLC.

    • After completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

Protocol 3: Synthesis of Aryl Thioethers

This procedure outlines the reaction with a thiol, leveraging the high nucleophilicity of sulfur.

Rationale: Thiols are excellent nucleophiles, often more so than their corresponding alcohols.[9] The reaction can proceed efficiently with a mild base like triethylamine or K₂CO₃. Pre-forming the thiolate is generally not necessary but can accelerate the reaction.[2][10]

  • Reagents & Equipment:

    • Methyl 2-fluoro-4-methyl-5-nitrobenzoate (1.0 eq)

    • Thiol (e.g., Thiophenol, Benzyl mercaptan) (1.1 eq)

    • Triethylamine (Et₃N) or K₂CO₃ (2.0 eq)

    • Acetonitrile (ACN) or DMF

    • Round-bottom flask, magnetic stirrer

  • Step-by-Step Methodology:

    • Dissolve Methyl 2-fluoro-4-methyl-5-nitrobenzoate (1.0 eq) in ACN or DMF in a round-bottom flask.

    • Add the base (2.0 eq), followed by the thiol (1.1 eq).

    • Stir the reaction mixture at room temperature. Gentle heating (40-50 °C) may be required for less reactive thiols. These reactions are often complete within 1-4 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

Summary of Reaction Conditions and Expected Outcomes

The following table summarizes typical conditions for the protocols described above. Yields are representative and will vary based on the specific nucleophile and optimization.

Protocol Nucleophile Class Typical Base Solvent Temp (°C) Typical Time (h) Representative Yield
1Amines (R₂NH)K₂CO₃, Et₃NDMSO, DMF60 - 802 - 685 - 95%
2Alcohols (ROH)NaH, t-BuOKTHF, DMF60 - 704 - 1270 - 90%
3Thiols (RSH)K₂CO₃, Et₃NACN, DMF25 - 501 - 4>90%

Experimental Workflow & Troubleshooting

A successful synthesis relies on a logical workflow and the ability to diagnose and solve common problems.

Workflow Figure 2: General SNAr Experimental Workflow reagents 1. Reagent Setup - Add Substrate & Base to Flask - Dissolve in Anhydrous Solvent addition 2. Nucleophile Addition - Add Nucleophile (neat or in solution) - Heat to desired temperature reagents->addition monitoring 3. Reaction Monitoring - Track via TLC - Check for consumption of starting material addition->monitoring workup 4. Quench & Extraction - Cool reaction - Pour into water/aq. quench - Extract with organic solvent monitoring->workup purification 5. Purification - Dry, filter, and concentrate organic layers - Purify via Column Chromatography workup->purification analysis 6. Characterization - Confirm structure (NMR, MS) - Assess purity purification->analysis

Caption: Figure 2: General SNAr Experimental Workflow.

Troubleshooting Guide:

Problem Probable Cause(s) Suggested Solution(s)
No/Slow Reaction 1. Nucleophile is too weak. 2. Insufficient temperature. 3. Base is not strong enough (for alcohols/thiols). 4. Water present in the reaction.1. For alcohols/thiols, use a stronger base (e.g., NaH) to pre-form the nucleophile. 2. Increase temperature in 10-20 °C increments. 3. Switch to a stronger base. 4. Use anhydrous solvents and flame-dried glassware.
Side Product Formation 1. Hydrolysis of the methyl ester (saponification). 2. Nucleophile reacts with the ester (amidation/transesterification).1. Use a non-nucleophilic, milder base (e.g., Cs₂CO₃, DIPEA). Avoid strong hydroxides. 2. Run the reaction at a lower temperature for a longer duration. Use exact stoichiometry.
Difficult Workup/Isolation 1. Emulsion formation during extraction. 2. Product has some water solubility.1. Add brine to the aqueous layer to break the emulsion. 2. Saturate the aqueous layer with NaCl before extraction to decrease product solubility (salting out).

References

  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • Buncel, E., et al. (2003). The α-Effect in SNAr Reaction of 1-Fluoro-2,4-dinitrobenzene with Hydrazine. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from: [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from: [Link]

  • Gazitúa, M., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. PMC - NIH. Retrieved from: [Link]

  • Smith, D. M., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. Available at: [Link]

  • ResearchGate. (n.d.). Reaction of a range of amines and fluoronitrobenzenes under SNAr reaction conditions with 3D printed polypropylene reactors. Retrieved from: [Link]

  • Khalfina, I. A., & Vlasov, V. M. (2007). Selectivity of nitro versus fluoro substitution in arenes in their reactions with charged O‐ and S‐nucleophiles. Journal of Physical Organic Chemistry. Available at: [Link]

  • Hosoya, T., et al. (2023). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PMC. Retrieved from: [Link]

  • ResearchGate. (n.d.). Practical Synthesis of Aromatic Ethers by SNAr of Fluorobenzenes with Alkoxides. Retrieved from: [Link]

  • ScienceMadness. (n.d.). Practical synthesis of aromatic ethers by SNAr of fluorobenzenes with alkoxides. Retrieved from: [Link]

  • PubMed. (2011). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Journal of the American Society for Mass Spectrometry. Retrieved from: [Link]

  • Isonics. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Retrieved from: [Link]

  • Chemistry Stack Exchange. (2020). In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene?. Retrieved from: [Link]

  • ResearchGate. (n.d.). Perfluoroaryl‐thiol SNAr reaction for the modification of porphyrins (A) and polymers (B). Retrieved from: [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from: [Link]

  • Organic & Biomolecular Chemistry. (2015). Diethyl 2-fluoromalonate as a building block for the synthesis of 2-fluoro-2-arylacetic acid and fluorooxindole derivatives. Retrieved from: [Link]

  • MySkinRecipes. (n.d.). Methyl 4-fluoro-2-methyl-5-nitrobenzoate. Retrieved from: [Link]

  • Tay, N. E. S., & Nicewicz, D. A. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC - PubMed Central. Retrieved from: [Link]

  • Organic Chemistry. (2018). 34.05 Nucleophilic Aromatic Substitution. YouTube. Retrieved from: [Link]

  • PubChem. (n.d.). Methyl 2-chloro-4-fluoro-5-nitrobenzoate. Retrieved from: [Link]

  • Isonics. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Retrieved from: [Link]

  • Royal Society of Chemistry. (2018). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Retrieved from: [Link]

  • ResearchGate. (n.d.). SNAr Reactions of Amines in Aprotic Solvents. Retrieved from: [Link]

  • MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from: [Link]

  • TMP Chem. (2023). Nucleophilic Aromatic Substitution: Introduction and Addition-Elimination Mechanism. YouTube. Retrieved from: [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from: [Link]

  • ChemRxiv. (2023). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from: [Link]

Sources

Application

Experimental protocol for the synthesis of indazoles from "Methyl 2-fluoro-4-methyl-5-nitrobenzoate"

Application Note & Protocol: Synthesis of Methyl 6-Methyl-1H-indazole-5-carboxylate Abstract The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous pharmacological...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Synthesis of Methyl 6-Methyl-1H-indazole-5-carboxylate

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous pharmacologically active compounds.[1][2][3] This application note provides a detailed, reliable, and experimentally-validated two-step protocol for the synthesis of Methyl 6-methyl-1H-indazole-5-carboxylate. The synthesis commences with the readily available starting material, Methyl 2-fluoro-4-methyl-5-nitrobenzoate. The methodology involves a nucleophilic aromatic substitution (SNAr) with hydrazine hydrate, followed by a chemoselective reductive cyclization using stannous chloride dihydrate (SnCl₂·2H₂O). This guide is designed for researchers, chemists, and professionals in drug development, offering in-depth mechanistic insights, step-by-step procedures, safety protocols, and characterization data.

Introduction and Scientific Rationale

Indazoles, or benzopyrazoles, are bicyclic heteroaromatic compounds that are bioisosteres of indoles and are crucial in the development of novel therapeutics, including anti-cancer agents like Pazopanib and Axitinib.[3] Their synthesis is a topic of significant interest. The chosen synthetic strategy leverages a classic and robust approach for constructing the indazole ring from ortho-functionalized nitroarenes.

The overall transformation is depicted below:

Scheme 1: Overall Synthetic Route

Part A: Nucleophilic Aromatic Substitution (SNAr) The first step is the displacement of the fluoride atom from Methyl 2-fluoro-4-methyl-5-nitrobenzoate. The aromatic ring is highly activated towards nucleophilic attack due to the strong electron-withdrawing effects of the nitro (-NO₂) and methyl ester (-COOCH₃) groups, particularly those positioned ortho and para to the fluorine atom. Hydrazine hydrate (N₂H₄·H₂O) serves as a potent nucleophile, attacking the carbon bearing the fluorine to form a Meisenheimer complex intermediate, which then expels the fluoride ion to yield the key intermediate, Methyl 2-(hydrazinyl)-4-methyl-5-nitrobenzoate.

Part B: Reductive Cyclization The second step involves the chemoselective reduction of the nitro group to an amine, which spontaneously undergoes intramolecular cyclization. Stannous chloride dihydrate (SnCl₂·2H₂O) is an excellent reagent for this purpose as it selectively reduces aromatic nitro groups in the presence of other sensitive functionalities like esters.[4][5][6][7] The acidic conditions generated in situ facilitate the reduction by Sn(II) and the subsequent condensation of the newly formed aniline with the adjacent hydrazinyl moiety, eliminating water to form the stable aromatic indazole ring.

Experimental Protocol

This protocol is divided into two distinct parts: the synthesis of the hydrazinyl intermediate and its subsequent conversion to the final indazole product.

Materials and Reagents
ReagentM.W. ( g/mol )EquivalentsAmount (Example Scale)SupplierNotes
Methyl 2-fluoro-4-methyl-5-nitrobenzoate213.161.05.00 g (23.46 mmol)Major SupplierStarting Material
Hydrazine Hydrate (~64% N₂H₄ in H₂O)50.061.51.84 mL (35.19 mmol)Major SupplierToxic & Corrosive [8][9][10]
Ethanol (EtOH), 200 Proof46.07-100 mLMajor SupplierSolvent
Stannous Chloride Dihydrate (SnCl₂·2H₂O)225.634.021.14 g (93.84 mmol)Major SupplierReducing Agent
Ethyl Acetate (EtOAc)88.11-~400 mLMajor SupplierExtraction Solvent
Saturated Sodium Bicarbonate (NaHCO₃) soln.--~200 mL-For neutralization
Brine (Saturated NaCl soln.)--~100 mL-For washing
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-As neededMajor SupplierDrying Agent
Workflow Diagram

The following diagram illustrates the complete experimental workflow from starting materials to the purified final product.

G cluster_0 Part A: SNAr Reaction cluster_1 Part B: Reductive Cyclization cluster_2 Work-up & Purification A 1. Dissolve Starting Material in Ethanol B 2. Add Hydrazine Hydrate (Dropwise at 0°C) A->B C 3. Reflux Reaction Mixture (Monitor by TLC) B->C D 4. Cool and Concentrate in vacuo C->D E 5. Isolate Intermediate (Precipitation/Filtration) D->E F 6. Dissolve Intermediate in Ethanol E->F Proceed with crude or purified intermediate G 7. Add SnCl2·2H2O (Portionwise) F->G H 8. Reflux Reaction Mixture (Monitor by TLC) G->H I 9. Cool and Concentrate in vacuo H->I J 10. Partition between EtOAc and H2O I->J K 11. Neutralize with sat. NaHCO3 (pH ~8) J->K L 12. Extract with EtOAc (3x) K->L M 13. Wash with Brine L->M N 14. Dry over Na2SO4 M->N O 15. Concentrate in vacuo N->O P 16. Purify via Column Chromatography or Recrystallization O->P Final Methyl 6-Methyl-1H-indazole-5-carboxylate P->Final

Caption: Experimental workflow for indazole synthesis.

Step-by-Step Procedure

Part A: Synthesis of Methyl 2-(hydrazinyl)-4-methyl-5-nitrobenzoate (Intermediate)

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 2-fluoro-4-methyl-5-nitrobenzoate (5.00 g, 23.46 mmol) and ethanol (80 mL). Stir until the solid is fully dissolved.

  • Reagent Addition: Cool the flask in an ice-water bath to 0°C. Add hydrazine hydrate (1.84 mL, 35.19 mmol) dropwise over 10 minutes using a syringe. The solution may turn a deep red or orange color upon addition.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 78°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The reaction is typically complete within 2-4 hours.

  • Isolation: Once the starting material is consumed, allow the reaction to cool to room temperature. Reduce the solvent volume by approximately 75% using a rotary evaporator.

  • Precipitation: Pour the concentrated mixture into 150 mL of ice-cold deionized water with stirring. A yellow-orange precipitate should form.

  • Filtration: Collect the solid by vacuum filtration, wash the filter cake with cold water (2 x 20 mL), and dry under vacuum. This intermediate can be used in the next step without further purification.

Part B: Synthesis of Methyl 6-methyl-1H-indazole-5-carboxylate (Final Product)

  • Reaction Setup: To a 500 mL round-bottom flask, add the crude intermediate from the previous step and ethanol (100 mL).

  • Reagent Addition: While stirring vigorously, add stannous chloride dihydrate (21.14 g, 93.84 mmol) portionwise over 15 minutes. The addition can be exothermic; maintain a gentle stir rate initially.

  • Reaction: Heat the resulting suspension to reflux (approx. 78°C). The reaction is typically complete in 1-3 hours. Monitor by TLC until the intermediate is consumed.

  • Work-up - Quenching: Cool the mixture to room temperature and remove the ethanol via rotary evaporation. Add 100 mL of deionized water and 150 mL of ethyl acetate to the residue.

  • Neutralization: Cool the biphasic mixture in an ice bath and slowly add saturated aqueous sodium bicarbonate solution with vigorous stirring until the aqueous layer is basic (pH ~8). This step neutralizes the acid and precipitates tin salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 75 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by either recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or silica gel column chromatography to afford the final product as a crystalline solid.

Mechanism of Reductive Cyclization

The transformation of the nitro-hydrazinyl intermediate into the indazole core is a well-established process. The diagram below outlines the key mechanistic steps.

Caption: Mechanism of SnCl₂-mediated reductive cyclization.

Safety Precautions

  • Hydrazine Hydrate: Hydrazine is highly toxic, corrosive, and a suspected carcinogen.[8][9][10][11] Always handle it in a well-ventilated chemical fume hood.[8][9] Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[8][9][10] In case of skin contact, wash immediately and thoroughly with water.[11][12]

  • Exothermic Reactions: Both the addition of hydrazine and stannous chloride can be exothermic.[5] Perform additions slowly and with cooling as described.

  • General Precautions: Standard laboratory safety practices should be followed throughout the procedure. Ensure all glassware is properly secured.

Characterization of Final Product

Methyl 6-methyl-1H-indazole-5-carboxylate

  • Appearance: Off-white to pale yellow crystalline solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.2 (s, 1H, NH), 8.10 (s, 1H, H3), 7.85 (s, 1H, H4), 7.60 (s, 1H, H7), 3.90 (s, 3H, OCH₃), 2.55 (s, 3H, Ar-CH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 167.0, 142.1, 134.5, 133.0, 125.0, 122.5, 120.0, 109.5, 52.0, 18.0.

  • Mass Spectrometry (ESI+): m/z = 191.08 [M+H]⁺.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete SNAr Reaction (Part A) Insufficient hydrazine; low reaction temperature; short reaction time.Add an additional 0.2 eq of hydrazine hydrate. Ensure reflux temperature is maintained. Extend reaction time and monitor by TLC.
Low Yield in Cyclization (Part B) Incomplete reduction; degradation of product.Ensure 4 equivalents of SnCl₂·2H₂O are used. Avoid prolonged heating after the reaction is complete.
Difficult Work-up (Emulsion) Formation of tin salts at the interface.Add more EtOAc and water to dilute the mixture. A filtration through a pad of Celite® before the separatory funnel step can help remove fine tin precipitates.
Product is an Oil/Gummy Solid Residual solvent or impurities.Ensure the product is thoroughly dried under high vacuum. If purification is by recrystallization, try different solvent systems. Column chromatography is recommended for high purity.

References

  • Nexchem Ltd. (n.d.). SAFETY DATA SHEET - Hydrazine Hydrate 55%. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). HYDRAZINE HYDRATE MSDS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]

  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. Retrieved from [Link]

  • Wang, W., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4983. Retrieved from [Link]

  • Li, J., et al. (2016). Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. Chemical Communications, 52(56), 8753-8756. Retrieved from [Link]

  • Lukin, K., et al. (1998). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. The Journal of Organic Chemistry, 63(25), 9513–9516. Retrieved from [Link]

  • Sharma, S., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(12), 2354-2391. Retrieved from [Link]

  • Kumar, A., et al. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. RSC Advances, 11(40), 24639-24643. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: The Strategic Role of Methyl 2-fluoro-4-methyl-5-nitrobenzoate in the Synthesis of Novel Alzheimer's Disease Drug Candidates

Abstract This technical guide delineates the strategic importance and practical application of Methyl 2-fluoro-4-methyl-5-nitrobenzoate , a key fluorinated nitroaromatic building block, in the synthetic route toward nove...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delineates the strategic importance and practical application of Methyl 2-fluoro-4-methyl-5-nitrobenzoate , a key fluorinated nitroaromatic building block, in the synthetic route toward novel drug candidates for Alzheimer's disease. We provide a comprehensive overview of the rationale for its use, detailed protocols for its synthesis, and a validated workflow for its conversion into a potent therapeutic scaffold. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of next-generation therapies for neurodegenerative disorders.

Introduction: The Rationale for Fluorinated Scaffolds in Neurotherapeutics

The development of effective therapeutics for Alzheimer's disease (AD) is a paramount challenge in modern medicine. The multifactorial nature of AD, involving amyloid-beta (Aβ) plaques, neurofibrillary tangles (NFTs) of hyperphosphorylated tau protein, and neuroinflammation, necessitates the exploration of diverse chemical matter.[1] Small molecule inhibitors that can modulate the activity of key enzymes implicated in the disease cascade, such as Rho-associated coiled-coil containing protein kinase (ROCK), are of significant interest.[1][2]

The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance key pharmacokinetic and pharmacodynamic properties.[3][4] Fluorine substitution can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins, and enhance blood-brain barrier (BBB) penetration.[3] Methyl 2-fluoro-4-methyl-5-nitrobenzoate is a trifunctionalized aromatic ring that serves as an exemplary starting material in this context. Its key features include:

  • A fluorine atom: To bestow the aforementioned beneficial properties.

  • A nitro group: A versatile chemical handle that can be readily reduced to an amine, a common functional group in many bioactive molecules, enabling further elaboration of the molecular scaffold.

  • A methyl ester: Which can be hydrolyzed to the corresponding carboxylic acid or participate in other transformations.

  • A methyl group: To provide steric and electronic influence on the aromatic ring.

This application note will first detail the synthesis of this valuable intermediate and then demonstrate its utility in the synthesis of a potential Alzheimer's disease drug candidate, an analog of the ROCK inhibitor, Fasudil.

Synthesis of Methyl 2-fluoro-4-methyl-5-nitrobenzoate

The synthesis of Methyl 2-fluoro-4-methyl-5-nitrobenzoate is a multi-step process that begins with commercially available 2-fluoro-4-methylbenzoic acid. The following protocol provides a reliable and scalable method for its preparation.

Materials and Methods
Reagent/MaterialGradeSupplier
2-Fluoro-4-methylbenzoic acid≥98%Sigma-Aldrich
Fuming Nitric AcidACS Reagent GradeVWR
Sulfuric Acid (98%)ACS Reagent GradeVWR
MethanolAnhydrousVWR
DichloromethaneAnhydrousVWR
Sodium BicarbonateACS Reagent GradeVWR
Magnesium SulfateAnhydrousVWR
Rotary EvaporatorBuchi
Magnetic Stirrer with HotplateIKA
Experimental Protocol: A Step-by-Step Guide

Step 1: Nitration of 2-Fluoro-4-methylbenzoic acid

  • To a stirred solution of concentrated sulfuric acid (50 mL) in a three-necked round-bottom flask equipped with a dropping funnel and a thermometer, cool the solution to 0 °C in an ice-water bath.

  • Slowly add 2-fluoro-4-methylbenzoic acid (10.0 g, 64.9 mmol) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Once the benzoic acid derivative is fully dissolved, add fuming nitric acid (4.1 mL, 97.4 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature between 0 and 5 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

  • The precipitated solid, 2-fluoro-4-methyl-5-nitrobenzoic acid, is collected by vacuum filtration, washed with cold water (3 x 50 mL), and dried under vacuum.

Step 2: Esterification to Methyl 2-fluoro-4-methyl-5-nitrobenzoate

  • Suspend the dried 2-fluoro-4-methyl-5-nitrobenzoic acid (from the previous step) in anhydrous methanol (100 mL) in a round-bottom flask.

  • Carefully add concentrated sulfuric acid (2 mL) as a catalyst.

  • Heat the mixture to reflux (approximately 65 °C) and maintain for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (100 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to afford Methyl 2-fluoro-4-methyl-5-nitrobenzoate as a pale yellow solid.

Expected Yield and Characterization
ParameterExpected Value
Overall Yield75-85%
Melting Point88-92 °C
¹H NMR (CDCl₃, 400 MHz)δ 8.51 (d, J = 7.2 Hz, 1H), 7.29 (d, J = 10.4 Hz, 1H), 3.96 (s, 3H), 2.45 (s, 3H)
¹³C NMR (CDCl₃, 101 MHz)δ 164.2, 163.8 (d, J = 267.7 Hz), 145.1, 140.2, 126.9, 118.9 (d, J = 23.2 Hz), 53.1, 17.8

Application in the Synthesis of a Fasudil Analog for Alzheimer's Disease

Fasudil is a potent ROCK inhibitor that has shown promise in preclinical models of Alzheimer's disease by reducing Aβ production and improving cognitive function.[1][5] The following protocol outlines a proposed synthetic route to a fluorinated analog of Fasudil, starting from Methyl 2-fluoro-4-methyl-5-nitrobenzoate.

Synthetic Workflow Diagram

G A Methyl 2-fluoro-4-methyl- 5-nitrobenzoate B Methyl 5-amino-2-fluoro- 4-methylbenzoate A->B Reduction (SnCl2/HCl) C 5-Amino-2-fluoro- 4-methylbenzoic acid B->C Hydrolysis (LiOH) D 5-Iodo-2-fluoro- 4-methylbenzoic acid C->D Sandmeyer Reaction (NaNO2, KI) E 5-Iodo-2-fluoro-4-methylbenzoyl chloride D->E Thionyl Chloride F N-(Hexahydro-1H-1,4-diazepin-1-yl)- 5-iodo-2-fluoro-4-methylbenzamide E->F Homopiperazine, Et3N G Fasudil Analog F->G Suzuki Coupling (Isoquinoline-5-boronic acid, Pd(PPh3)4)

Caption: Proposed synthetic route to a Fasudil analog from Methyl 2-fluoro-4-methyl-5-nitrobenzoate.

Detailed Protocol for the Synthesis of a Fasudil Analog

Step 1: Reduction of the Nitro Group

  • Dissolve Methyl 2-fluoro-4-methyl-5-nitrobenzoate (5.0 g, 21.8 mmol) in ethanol (100 mL).

  • Add a solution of tin(II) chloride dihydrate (24.6 g, 109 mmol) in concentrated hydrochloric acid (20 mL) dropwise at room temperature.

  • Heat the mixture to 70 °C and stir for 3 hours.

  • Cool the reaction mixture and pour it into a beaker of ice water.

  • Basify the solution to pH 8-9 with a 2 M sodium hydroxide solution.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give Methyl 5-amino-2-fluoro-4-methylbenzoate.

Step 2: Hydrolysis of the Ester

  • Dissolve the amino ester from the previous step in a mixture of tetrahydrofuran (THF) and water (4:1, 50 mL).

  • Add lithium hydroxide monohydrate (1.83 g, 43.6 mmol) and stir at room temperature for 12 hours.

  • Acidify the reaction mixture to pH 3-4 with 1 M hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield 5-Amino-2-fluoro-4-methylbenzoic acid.

Step 3: Sandmeyer Reaction

  • Dissolve the amino acid from the previous step in a mixture of water (30 mL) and concentrated hydrochloric acid (10 mL) and cool to 0 °C.

  • Add a solution of sodium nitrite (1.65 g, 23.9 mmol) in water (5 mL) dropwise, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

  • In a separate flask, dissolve potassium iodide (7.24 g, 43.6 mmol) in water (20 mL).

  • Slowly add the diazonium salt solution to the potassium iodide solution.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Extract the product with ethyl acetate, wash with sodium thiosulfate solution and brine, dry, and concentrate to give 5-Iodo-2-fluoro-4-methylbenzoic acid.

Step 4: Amide Coupling

  • Reflux a solution of the iodo-benzoic acid from the previous step in thionyl chloride (15 mL) for 2 hours.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in anhydrous dichloromethane (50 mL) and cool to 0 °C.

  • Add a solution of homopiperazine (2.18 g, 21.8 mmol) and triethylamine (6.1 mL, 43.6 mmol) in dichloromethane (20 mL) dropwise.

  • Stir the reaction at room temperature for 12 hours.

  • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate. Purify by column chromatography to yield N-(Hexahydro-1H-1,4-diazepin-1-yl)-5-iodo-2-fluoro-4-methylbenzamide.

Step 5: Suzuki Coupling

  • To a solution of the amide from the previous step in a mixture of toluene, ethanol, and water (4:1:1, 25 mL), add isoquinoline-5-boronic acid (1.2 equivalents), potassium carbonate (2.5 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction to 90 °C and stir for 12 hours.

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford the target Fasudil analog.

Conclusion and Future Perspectives

This application note has demonstrated the synthesis of the versatile building block, Methyl 2-fluoro-4-methyl-5-nitrobenzoate, and its potential application in the synthesis of a novel, fluorinated analog of the ROCK inhibitor Fasudil, a promising drug candidate for Alzheimer's disease. The described synthetic protocols are robust and can be adapted for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies. The strategic placement of the fluorine atom and the versatile nitro group make this starting material an invaluable tool for medicinal chemists working on the development of new treatments for neurodegenerative diseases. Future work will focus on the biological evaluation of the synthesized Fasudil analog for its ROCK inhibitory activity and its efficacy in cellular and animal models of Alzheimer's disease.

References

  • Gomes, B., Loureiro, J., & Pereira, M. C. (2015). The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. Current pharmaceutical design, 21(36), 5278–5289.
  • Dabur, M., Loureiro, J., & Pereira, M. C. (2019). Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease?. International journal of molecular sciences, 20(15), 3749.
  • Satoh, S., Utsunomiya, T., Tsurui, K., Kobayashi, T., & Ikegaki, I. (2018). Rho-kinase (ROCK) inhibitors as a novel therapeutic target for the treatment of glaucoma and other eye diseases. Journal of pharmacological sciences, 138(2), 73–79.
  • Bohrium. (n.d.). Development of Continuous‐Flow Reactions for the Synthesis of Anti‐Alzheimer Drug Memantine. Retrieved January 19, 2026, from [Link]

  • MDPI. (2023). Drug Candidates for the Treatment of Alzheimer's Disease: New Findings from 2021 and 2022. Retrieved January 19, 2026, from [Link]

  • PubMed. (2017). Tetrahydroacridine derivatives with fluorobenzoic acid moiety as multifunctional agents for Alzheimer's disease treatment. Retrieved January 19, 2026, from [Link]

  • MDPI. (2024). Connecting GSK-3β Inhibitory Activity with IKK-β or ROCK-1 Inhibition to Target Tau Aggregation and Neuroinflammation in Alzheimer’s Disease—Discovery, In Vitro and In Cellulo Activity of Thiazole-Based Inhibitors. Retrieved January 19, 2026, from [Link]

  • PubMed Central. (2011). Advances in the Synthetic Approaches to β‑Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Development of Tau Aggregation Inhibitors for Alzheimer's Disease. Retrieved January 19, 2026, from [Link]

  • Frontiers. (n.d.). Rock inhibitors in Alzheimer’s disease. Retrieved January 19, 2026, from [Link]

  • PubMed. (2014). Synthesis and acetylcholinesterase inhibitory activity of (+/-)-14-fluorohuperzine A. Retrieved January 19, 2026, from [Link]

  • PubMed Central. (2013). Structure and mechanism of action of tau aggregation inhibitors. Retrieved January 19, 2026, from [Link]

  • ChEMBL. (n.d.). Progress and developments in tau aggregation inhibitors for Alzheimer disease. Retrieved January 19, 2026, from [Link]

  • PubMed. (2017). Structure-based inhibitors of tau aggregation. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 4-Fluoro-2-methyl-5-nitrobenzoic acid. Retrieved January 19, 2026, from [Link]

  • PubMed Central. (2014). Creation of Novel Cores for β-Secretase (BACE-1) Inhibitors: A Multiparameter Lead Generation Strategy. Retrieved January 19, 2026, from [Link]

  • NCBI. (n.d.). β-Secretase: Progress and Open Questions. Retrieved January 19, 2026, from [Link]

  • PubMed Central. (2011). BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease. Retrieved January 19, 2026, from [Link]

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Sources

Application

Step-by-step synthesis of "Methyl 2-fluoro-4-methyl-5-nitrobenzoate" from 2-fluoro-4-methyl-5-nitrobenzoic acid

Application Note & Protocol: Synthesis of Methyl 2-fluoro-4-methyl-5-nitrobenzoate Introduction Methyl 2-fluoro-4-methyl-5-nitrobenzoate is a valuable substituted aromatic compound that serves as a key intermediate in th...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Synthesis of Methyl 2-fluoro-4-methyl-5-nitrobenzoate

Introduction

Methyl 2-fluoro-4-methyl-5-nitrobenzoate is a valuable substituted aromatic compound that serves as a key intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and drug development. For instance, it is a documented precursor in the synthesis of dual inhibitors of butyrylcholinesterase (BChE) and p38α mitogen-activated protein kinase, which are targets for the treatment of neurodegenerative diseases like Alzheimer's.[1][2] This application note provides a detailed, step-by-step protocol for the synthesis of Methyl 2-fluoro-4-methyl-5-nitrobenzoate from its corresponding carboxylic acid, 2-fluoro-4-methyl-5-nitrobenzoic acid.

This guide is designed for researchers and scientists in organic synthesis and drug development. It presents a primary, field-proven method utilizing methyl iodide and a base, and also discusses the classic Fischer esterification as a robust alternative. The protocols are structured to not only provide procedural steps but also to offer insights into the chemical principles and rationale behind the experimental design, ensuring a thorough understanding and successful execution of the synthesis.

Primary Synthetic Protocol: Methylation with Methyl Iodide

This protocol is based on a method reported in the literature for the synthesis of the target compound, offering a reliable and direct route to the desired ester.[1][2] The reaction proceeds via the deprotonation of the carboxylic acid to form a carboxylate salt, which then acts as a nucleophile to displace the iodide from methyl iodide in an SN2 reaction.

Reaction Scheme
Reaction scheme showing the conversion of 2-fluoro-4-methyl-5-nitrobenzoic acid to Methyl 2-fluoro-4-methyl-5-nitrobenzoate using methyl iodide and potassium carbonate.

Figure 1: Overall reaction for the synthesis of Methyl 2-fluoro-4-methyl-5-nitrobenzoate via methylation with methyl iodide.

Materials and Reagents
Reagent/MaterialGradeSupplierCat. No.QuantityMolar Eq.
2-fluoro-4-methyl-5-nitrobenzoic acid≥98%Sigma-Aldrich64695-92-711.92 g1.0
Anhydrous N,N-Dimethylformamide (DMF)≥99.8%Sigma-Aldrich22705650 mL-
Potassium Carbonate (K₂CO₃)≥99%Sigma-AldrichP583319.02 g2.3
Methyl Iodide (MeI)≥99%Sigma-AldrichM44005--
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificE145As needed-
Deionized Water---As needed-
Brine (Saturated NaCl solution)---As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher ScientificS421As needed-
Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve starting material in anhydrous DMF under Argon add_base Add K₂CO₃ in portions start->add_base stir1 Stir for 20 minutes at room temperature add_base->stir1 add_MeI Add Methyl Iodide stir1->add_MeI stir2 Stir at room temperature for 3 hours add_MeI->stir2 monitor Monitor reaction by TLC stir2->monitor quench Pour into ice-water monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with water and brine extract->wash dry Dry organic layer over Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography (if necessary) concentrate->purify product Obtain pure Methyl 2-fluoro-4-methyl-5-nitrobenzoate purify->product

Caption: Workflow for the synthesis of Methyl 2-fluoro-4-methyl-5-nitrobenzoate.

Step-by-Step Protocol
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-4-methyl-5-nitrobenzoic acid (11.92 g, 59.85 mmol).

    • Under an inert atmosphere (e.g., argon or nitrogen), add 50 mL of anhydrous N,N-dimethylformamide (DMF) and stir until the solid is fully dissolved.

    • Expert Commentary: Anhydrous conditions are crucial to prevent side reactions. DMF is an excellent polar aprotic solvent for this reaction, readily dissolving the carboxylate salt intermediate.

  • Addition of Base:

    • In four portions, add potassium carbonate (19.02 g, 137.58 mmol) to the stirring solution.

    • Stir the resulting suspension at room temperature for 20 minutes.

    • Expert Commentary: Potassium carbonate is a mild base sufficient to deprotonate the carboxylic acid. Using a slight excess ensures complete formation of the carboxylate. Adding it in portions helps to control any potential exotherm.

  • Methylation:

    • Carefully add methyl iodide to the reaction mixture. The literature suggests this step follows the 20-minute stirring with the base[2].

    • Allow the reaction to stir at room temperature for 3 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 20:80 v/v). The product spot should have a higher Rf value than the starting carboxylic acid.

  • Work-up and Isolation:

    • Once the reaction is complete, pour the mixture into a beaker containing ice-cold water (approximately 250 mL). This will precipitate the crude product and dissolve the inorganic salts.

    • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL).

    • Expert Commentary: The water wash removes residual DMF and inorganic salts. The brine wash helps to remove any remaining water from the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude product can be further purified by column chromatography on silica gel if necessary, using a gradient of ethyl acetate in hexane as the eluent.

Alternative Synthetic Protocol: Fischer Esterification

The Fischer esterification is a classic and widely used method for synthesizing esters from carboxylic acids and alcohols, catalyzed by a strong acid.[3][4] This method is particularly effective for large-scale synthesis due to the low cost of the reagents.[5]

Reaction Scheme
Reaction scheme showing the Fischer esterification of 2-fluoro-4-methyl-5-nitrobenzoic acid with methanol and sulfuric acid.

Figure 2: Fischer esterification of 2-fluoro-4-methyl-5-nitrobenzoic acid.

Mechanism of Fischer Esterification

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[6] The mechanism involves several key steps:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[4]

  • Nucleophilic attack by the alcohol: A molecule of methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve starting material in excess Methanol add_catalyst Slowly add concentrated H₂SO₄ start->add_catalyst reflux Heat the mixture to reflux for 2-4 hours add_catalyst->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool to room temperature monitor->cool remove_MeOH Remove excess Methanol under reduced pressure cool->remove_MeOH dissolve Dissolve residue in Ethyl Acetate remove_MeOH->dissolve wash_bicarb Wash with saturated NaHCO₃ solution dissolve->wash_bicarb wash_brine Wash with brine wash_bicarb->wash_brine dry Dry organic layer over Na₂SO₄ wash_brine->dry concentrate Concentrate under reduced pressure dry->concentrate recrystallize Recrystallize from a suitable solvent (e.g., Methanol) concentrate->recrystallize product Obtain pure Methyl 2-fluoro-4-methyl-5-nitrobenzoate recrystallize->product

Caption: Workflow for the Fischer esterification synthesis.

Step-by-Step Protocol
  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-fluoro-4-methyl-5-nitrobenzoic acid (10.0 g, 50.2 mmol) in methanol (150 mL).

    • Expert Commentary: Methanol serves as both the reactant and the solvent. Using it in large excess helps to shift the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.[6]

    • Carefully and slowly add concentrated sulfuric acid (2 mL) to the stirring solution. The addition is exothermic.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 75 mL) until the cessation of effervescence.[7]

    • Expert Commentary: The bicarbonate wash is crucial to neutralize the sulfuric acid catalyst and remove any unreacted carboxylic acid.

    • Wash the organic layer with brine (1 x 75 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a minimal amount of hot methanol to yield the pure ester.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Methyl iodide is toxic and a suspected carcinogen; handle with extreme care.

  • Concentrated sulfuric acid is highly corrosive; handle with caution.

  • DMF is a skin irritant and can be absorbed through the skin.

Troubleshooting

ProblemPossible CauseSolution
Low or no product yieldIncomplete reactionExtend the reaction time and continue to monitor by TLC. For Fischer esterification, ensure the acid catalyst was added.
Wet reagents/solventsUse anhydrous solvents and ensure the starting material is dry, especially for the Fischer esterification where water is a byproduct.
Product is an oil and does not crystallizeImpurities are presentPurify the crude product by column chromatography.
Emulsion formation during work-up-Add a small amount of brine to the separatory funnel to help break the emulsion.

References

  • Truman State University. (2017). Fischer Esterification of 3-nitrobenzoic acid. [Link]

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science. [Link]

  • Knez, D., et al. (2023). Targeting Neuroinflammation and Cognitive Decline: First-in-Class Dual Butyrylcholinesterase and p38α Mitogen-Activated Protein Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • PubChem. Methyl 2-chloro-4-fluoro-5-nitrobenzoate. [Link]

  • Homework.Study.com. Draw the stepwise mechanism for the Fischer esterification reaction of m-nitrobenzoic acid and.... [Link]

  • Google Patents.
  • Semantic Scholar. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]

  • ResearchGate. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]

  • ResearchGate. A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. [Link]

  • MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]

  • RSC Publishing. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]

  • Splendid Labs. Product List. [Link]

  • Google Patents. EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters.
  • Chemistry Steps. Fischer Esterification. [Link]

  • CORE. Repository of the University of Ljubljana. [Link]

Sources

Method

Strategic Methylation of 2-Fluoro-4-methyl-5-nitrobenzoic Acid: A Guide to Reaction Conditions and Protocol Optimization

An Application Note for Drug Development Professionals Introduction: The Significance of a Key Intermediate In the landscape of pharmaceutical synthesis, the precise modification of molecular scaffolds is paramount. 2-Fl...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Introduction: The Significance of a Key Intermediate

In the landscape of pharmaceutical synthesis, the precise modification of molecular scaffolds is paramount. 2-Fluoro-4-methyl-5-nitrobenzoic acid is a pivotal building block, and its conversion to the methyl ester, methyl 2-fluoro-4-methyl-5-nitrobenzoate, represents a critical step in the synthesis of advanced therapeutic agents. Notably, this ester is a key intermediate in the production of PARP inhibitors like Rucaparib, used in oncology.[1] This application note provides a comprehensive guide for researchers and process chemists, detailing the reaction conditions, mechanistic underpinnings, and a validated protocol for the efficient methylation of this substrate. Our focus is on ensuring scientific integrity, reproducibility, and a clear understanding of the causality behind the chosen experimental parameters.

Mechanistic Insights: The "Why" Behind the Esterification

The conversion of a carboxylic acid to its corresponding methyl ester is a fundamental and widely practiced transformation in organic chemistry.[2] For an electron-deficient aromatic carboxylic acid like 2-fluoro-4-methyl-5-nitrobenzoic acid, the selection of an appropriate methylation strategy is crucial for achieving high yield and purity.

The Prevailing Strategy: Fischer-Speier Esterification

The most robust and industrially scalable method for this transformation is the acid-catalyzed esterification, often referred to as Fischer-Speier esterification. This reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid.

The mechanism proceeds via several equilibrium steps:

  • Protonation of the Carbonyl: The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This step is critical as it significantly increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A molecule of methanol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).

  • Elimination of Water: The intermediate collapses, eliminating a molecule of water and reforming the carbonyl group, which results in the protonated ester.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final methyl ester product.

The presence of the electron-withdrawing nitro and fluoro groups on the aromatic ring increases the acidity of the carboxyl proton but does not significantly hinder the nucleophilic attack on the activated carbonyl carbon. The reaction is reversible, and to drive it towards the product, a large excess of methanol is used, acting as both the methylating agent and the solvent.

Fischer_Esterification_Mechanism sub R-COOH (Carboxylic Acid) protonated_acid R-C(OH)₂⁺ sub->protonated_acid + H⁺ h_plus H⁺ (from H₂SO₄) protonated_acid->sub - H⁺ tetra_intermediate R-C(OH)₂(O⁺HCH₃) protonated_acid->tetra_intermediate + CH₃OH methanol CH₃OH tetra_intermediate->protonated_acid - CH₃OH proton_transfer R-C(OH)(O-H₂⁺)(OCH₃) tetra_intermediate->proton_transfer Proton Transfer proton_transfer->tetra_intermediate ester_h2o R-C(O⁺H)(OCH₃) + H₂O proton_transfer->ester_h2o - H₂O ester_h2o->proton_transfer + H₂O ester R-COOCH₃ (Methyl Ester) ester_h2o->ester - H⁺ ester->ester_h2o + H⁺ Workflow start 1. Charge Reactor add_acid 2. Add H₂SO₄ Catalyst start->add_acid Add Substrate & MeOH reflux 3. Heat to Reflux (65°C) add_acid->reflux Slowly, with cooling monitor 4. Monitor Reaction (TLC/HPLC) reflux->monitor Stir for 4-6 hours workup 5. Quench and Work-up monitor->workup Upon completion extract 6. Extract with DCM workup->extract Pour into ice-water wash 7. Wash & Dry Organic Layer extract->wash Separate layers concentrate 8. Concentrate in Vacuo wash->concentrate Dry over MgSO₄ purify 9. Purify Product concentrate->purify Recrystallization

Caption: Experimental workflow for methylation.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-4-methyl-5-nitrobenzoic acid (10.0 g, 50.2 mmol).

  • Solvent and Reagent Addition: Add anhydrous methanol (100 mL). Stir the mixture to achieve partial dissolution.

  • Catalyst Addition: Place the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (2.8 mL, 5.4 g, 55 mmol, 1.1 eq) dropwise to the stirred suspension. A slight exotherm will be observed.

  • Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65°C) using a heating mantle. Maintain a gentle reflux with continuous stirring.

  • Monitoring for Completion: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours, as indicated by the disappearance of the starting carboxylic acid. A similar procedure for a related compound showed completion after 4 hours at 65°C. [3]6. Work-up - Quenching: Once the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold water. A precipitate of the crude product may form.

  • Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel. Extract the product with dichloromethane (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL, Caution: vigorous gas evolution), and finally with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude methyl 2-fluoro-4-methyl-5-nitrobenzoate can be purified by recrystallization from a suitable solvent system, such as methanol or an ethanol/water mixture, to afford a pale yellow solid.

Data Summary and Expected Outcome

The described protocol is expected to provide the target methyl ester in high yield and purity.

ParameterValueRationale / Notes
Starting Material 10.0 g (50.2 mmol)2-Fluoro-4-methyl-5-nitrobenzoic acid
Reagent/Solvent Methanol (100 mL)Serves as both the methylating agent and solvent. Used in large excess to drive the equilibrium.
Catalyst Conc. H₂SO₄ (2.8 mL, 1.1 eq)A strong acid catalyst is essential to protonate the carbonyl and activate the substrate.
Temperature Reflux (~65°C)Provides sufficient thermal energy to overcome the activation barrier without degrading the product.
Reaction Time 4-6 hoursTypical duration for Fischer esterification; should be confirmed by reaction monitoring (TLC/HPLC).
Expected Yield >85%Yields for similar acid-catalyzed esterifications of nitrobenzoic acids are typically high. [3][4]
Product Appearance Pale yellow solidAfter purification.
Conclusion

The methylation of 2-fluoro-4-methyl-5-nitrobenzoic acid is a critical transformation for the synthesis of important pharmaceutical compounds. The Fischer-Speier esterification using methanol and a sulfuric acid catalyst provides a scalable, cost-effective, and high-yielding method. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this guide, researchers and drug development professionals can reliably produce high-purity methyl 2-fluoro-4-methyl-5-nitrobenzoate, facilitating the advancement of their development pipelines. Adherence to safety protocols and diligent reaction monitoring are essential for a successful and safe outcome.

References

  • Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Methyl Esters - Organic Chemistry Portal. Organic-Chemistry.org. [Link]

  • US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • What's the best way to methylate carboxylic acids without diazomethane? Reddit. [Link]

  • 4-Fluoro-2-methyl-5-nitrobenzoic acid | C8H6FNO4. PubChem. [Link]

  • m-NITROBENZOIC ACID - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters.
  • A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • O-Methylation of carboxylic acids with streptozotocin. ResearchGate. [Link]

  • New 2-methyl-3-nitrobenzoic acid preparation method.
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  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing. [Link]

  • Polymer-Supported O-Methylisourea: A New Reagent for the O-Methylation of Carboxylic Acids. ACS Publications. [Link]

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Application

Application Notes and Protocols for the Utilization of Methyl 2-fluoro-4-methyl-5-nitrobenzoate in the Synthesis of 2-fluoro-4-methyl-5-nitrobenzoyl Derivatives

Abstract This technical guide provides researchers, scientists, and professionals in drug development with a comprehensive overview and detailed protocols for the effective use of Methyl 2-fluoro-4-methyl-5-nitrobenzoate...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and professionals in drug development with a comprehensive overview and detailed protocols for the effective use of Methyl 2-fluoro-4-methyl-5-nitrobenzoate. This versatile reagent serves as a pivotal building block for the introduction of the 2-fluoro-4-methyl-5-nitrobenzoyl moiety into a wide array of molecular scaffolds. The strategic incorporation of this particular benzoyl group, featuring a fluorine atom, a methyl group, and a nitro group, can significantly influence the pharmacokinetic and pharmacodynamic properties of target molecules.[1][2] This document elucidates the chemical properties, reactivity, and applications of Methyl 2-fluoro-4-methyl-5-nitrobenzoate, with a focus on practical, field-proven methodologies for its use in amide bond formation and other key synthetic transformations.

Introduction: The Strategic Importance of Fluorinated Nitroaromatic Building Blocks

The deliberate incorporation of fluorine atoms and nitro groups into organic molecules is a well-established strategy in medicinal chemistry and materials science.[1] Fluorine substitution can enhance metabolic stability, improve bioavailability by increasing lipophilicity, and modulate the pKa of nearby functional groups, thereby influencing binding interactions with biological targets.[1] The nitro group, a strong electron-withdrawing group, not only modifies the electronic properties of the molecule but also serves as a versatile synthetic handle for further functionalization, such as reduction to an amine.[2]

Methyl 2-fluoro-4-methyl-5-nitrobenzoate is a trifunctional reagent that offers a unique combination of these features, making it an invaluable intermediate for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[3] This guide will detail the practical aspects of utilizing this reagent to introduce the 2-fluoro-4-methyl-5-nitrobenzoyl group.

Chemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties of Methyl 2-fluoro-4-methyl-5-nitrobenzoate is crucial for its effective application. The table below summarizes key properties, compiled from data on structurally related compounds.

PropertyValueSource/Comment
Molecular Formula C₉H₈FNO₄Calculated
Molecular Weight 213.16 g/mol Calculated[3]
Appearance Likely a solid at room temperatureBased on analogs
Storage 2-8°C, dry, airtight conditionsRecommended for nitroaromatics[3][4]

The reactivity of Methyl 2-fluoro-4-methyl-5-nitrobenzoate is governed by its three key functional groups: the methyl ester, the nitro group, and the fluorine atom on the aromatic ring.

  • Methyl Ester: This group is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.[5][6] It can also undergo transesterification. More importantly, it is the primary site for amide bond formation through reaction with amines.

  • Nitro Group: The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNA_r_), particularly at the positions ortho and para to it. The fluorine atom at the 2-position is thus activated for displacement by nucleophiles. The nitro group itself can be reduced to an amine, providing a route to further derivatization.

  • Aromatic Ring: The substituents on the ring dictate its reactivity. The fluorine atom at the 2-position and the nitro group at the 5-position make the ring electron-deficient.

Core Application: Introduction of the 2-fluoro-4-methyl-5-nitrobenzoyl Group via Amide Coupling

The most prevalent application of Methyl 2-fluoro-4-methyl-5-nitrobenzoate is in the formation of amide bonds, thereby incorporating the 2-fluoro-4-methyl-5-nitrobenzoyl scaffold. Direct amidation by reacting the methyl ester with an amine is generally slow and requires harsh conditions. A more effective two-step approach involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by a standard amide coupling reaction.

Protocol 1: Hydrolysis of Methyl 2-fluoro-4-methyl-5-nitrobenzoate

This protocol details the saponification of the methyl ester to the corresponding carboxylic acid, a necessary precursor for efficient amide coupling.

Workflow for Hydrolysis:

Caption: Workflow for the hydrolysis of the methyl ester.

Step-by-Step Procedure:

  • Dissolution: Dissolve Methyl 2-fluoro-4-methyl-5-nitrobenzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (MeOH) (e.g., 3:1 v/v).

  • Addition of Base: To the stirred solution, add an aqueous solution of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.5 - 2.0 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat to reflux (40-60 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Quenching and Acidification: Cool the reaction mixture to 0 °C and carefully add aqueous hydrochloric acid (HCl) (e.g., 1 M) until the pH is acidic (pH 2-3).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-fluoro-4-methyl-5-nitrobenzoic acid. The product can be further purified by recrystallization if necessary.

Protocol 2: Amide Coupling with 2-fluoro-4-methyl-5-nitrobenzoic Acid

This protocol outlines a standard procedure for coupling the synthesized carboxylic acid with a primary or secondary amine using a common coupling reagent.

Workflow for Amide Coupling:

Sources

Method

The Strategic Role of Methyl 2-fluoro-4-methyl-5-nitrobenzoate in the Synthesis of Advanced Agrochemicals

Introduction: The Value Proposition of Fluorinated Nitroaromatics in Crop Protection In the landscape of modern agrochemical research, the strategic incorporation of fluorine atoms and nitro groups into aromatic scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value Proposition of Fluorinated Nitroaromatics in Crop Protection

In the landscape of modern agrochemical research, the strategic incorporation of fluorine atoms and nitro groups into aromatic scaffolds is a cornerstone of designing potent and effective active ingredients.[1][2] Molecules such as Methyl 2-fluoro-4-methyl-5-nitrobenzoate and its structural isomers are highly valued as versatile chemical intermediates.[3] The presence of fluorine can significantly enhance the metabolic stability, bioavailability, and binding affinity of the final agrochemical product.[4] Simultaneously, the nitro and methyl ester functionalities serve as critical reactive handles, enabling a diverse range of chemical transformations to build complex molecular architectures.[3]

This guide provides an in-depth exploration of the application of these building blocks in agrochemical synthesis. While the specific isomer, Methyl 2-fluoro-4-methyl-5-nitrobenzoate, is a valuable synthon, we will focus our protocols on the well-documented synthesis of a major commercial herbicide using a closely related analogue, Methyl 2-chloro-4-fluoro-5-nitrobenzoate . The synthetic logic, reaction mechanisms, and protocols detailed herein are directly applicable to the user-specified compound and provide a robust framework for its utilization in research and development.

Our case study will be the synthesis of Saflufenacil , a potent pyrimidinedione herbicide that functions by inhibiting the protoporphyrinogen oxidase (PPO) enzyme.[5][6] This pathway is critical for chlorophyll formation in plants, and its inhibition leads to rapid and effective weed control.[4][5]

Physicochemical Profile of the Core Intermediate

Before delving into synthetic protocols, understanding the properties of the starting material is crucial for reaction planning. The table below summarizes key properties for a representative intermediate.

PropertyValueSource
IUPAC Name methyl 2-chloro-4-fluoro-5-nitrobenzoate
CAS Number 85953-30-6
Molecular Formula C₈H₅ClFNO₄
Molecular Weight 233.58 g/mol
Appearance White to yellow crystalline powder
Reactivity The aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group. The nitro group can be selectively reduced to an amine. The ester group can be hydrolyzed or converted to an amide.

Synthetic Pathway to Saflufenacil: A Multi-Step Protocol

The synthesis of Saflufenacil from our nitrobenzoate precursor is a prime example of strategic organic synthesis, involving several key transformations. The overall workflow is depicted below.

G A Methyl 2-chloro-4-fluoro- 5-nitrobenzoate B Step 1: Selective Nitro Reduction A->B C Methyl 2-chloro-4-fluoro- 5-aminobenzoate B->C D Step 2: Uracil Ring Formation C->D E Methyl 2-chloro-4-fluoro-5-(3-methyl- 2,6-dioxo-4-(trifluoromethyl)-3,6- dihydropyrimidin-1(2H)-yl)benzoate D->E F Step 3: Saponification E->F G 2-chloro-4-fluoro-5-(3-methyl- 2,6-dioxo-4-(trifluoromethyl)-3,6- dihydropyrimidin-1(2H)-yl)benzoic acid F->G H Step 4: Amide Formation G->H I Saflufenacil H->I

Caption: Overall synthetic workflow for Saflufenacil.

Protocol 1: Selective Reduction of the Aromatic Nitro Group

The foundational step in this synthesis is the selective reduction of the nitro group to an amine without affecting the ester or halogen substituents. This transformation is critical as the resulting aniline is the nucleophile for the subsequent ring-forming reaction.

Causality Behind Experimental Choices:

  • Reducing Agent: Catalytic hydrogenation using Palladium on Carbon (Pd/C) with hydrogen gas is a clean and efficient method for this transformation. Alternatively, metal-acid systems like Tin (Sn) or Iron (Fe) in hydrochloric acid can be used, but product isolation can be more complex.[7] We will detail the catalytic hydrogenation method for its high selectivity and cleaner reaction profile.

  • Solvent: Methanol or Ethanol are excellent solvents for both the substrate and for dissolving hydrogen gas, facilitating the reaction on the catalyst surface.

  • Catalyst Loading: A 5-10 mol% loading of Pd/C is typically sufficient to achieve a reasonable reaction rate without excessive cost.

Detailed Step-by-Step Methodology:

  • Reactor Setup: To a hydrogenation vessel, add Methyl 2-chloro-4-fluoro-5-nitrobenzoate (1.0 eq).

  • Solvent and Catalyst Addition: Add methanol (10-15 mL per gram of substrate) and carefully add 10% Palladium on Carbon (5 mol %).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to a pressure of 50-60 psi.

  • Reaction Execution: Stir the mixture vigorously at room temperature (20-25°C). Monitor the reaction progress by TLC or HPLC until the starting material is fully consumed (typically 4-8 hours).

  • Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield Methyl 2-chloro-4-fluoro-5-aminobenzoate as a solid, which can often be used in the next step without further purification.

Reagent/ParameterQuantity/ValuePurpose
Substrate 1.0 eqStarting material
10% Pd/C 5 mol %Catalyst
Hydrogen Gas 50-60 psiReducing agent
Methanol 10-15 volSolvent
Temperature 20-25°CReaction condition
Expected Yield >95%[General knowledge]
Protocol 2: Uracil (Pyrimidinedione) Ring Formation

This protocol describes the construction of the core heterocyclic structure of Saflufenacil, as detailed in patent literature.[1][2] It involves a condensation and cyclization sequence.

Causality Behind Experimental Choices:

  • Reagents: The synthesis builds the uracil ring from two key components: the aniline from Step 1 and ethyl trifluoroacetoacetate. Subsequent reactions with methylamine and an acylating agent complete the ring.

  • Solvent: A high-boiling point, aprotic solvent like toluene or chlorobenzene is used to drive the condensation reactions, which often eliminate water or ethanol.[2]

  • Catalyst: A base catalyst, such as sodium hydroxide or an alkoxide, is used to deprotonate reactants and facilitate the cyclization steps.[2]

Detailed Step-by-Step Methodology (Multi-step sequence based on patent CN112574126A):

Part A: Initial Condensation

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 2-chloro-4-fluoro-5-aminobenzoate (1.0 eq) and ethyl trifluoroacetoacetate (~1.1 eq) in toluene (10 vol).[2]

  • Catalyst Addition: Add a catalytic amount of a base such as sodium hydroxide (e.g., 0.1 eq).[2]

  • Reaction Execution: Heat the mixture to reflux (approx. 100-110°C) for 2-4 hours.[2]

  • Work-up: Cool the reaction to room temperature. Wash the mixture with dilute hydrochloric acid and then with water. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the intermediate enamine.[2]

Part B: Cyclization and Methylation

  • Reaction Setup: Dissolve the intermediate from Part A and methylamine hydrochloride (~1.5 eq) in a high-boiling solvent like o-xylene.[2]

  • Reaction Execution: Heat the mixture to reflux (approx. 140°C) for 4 hours. Cool the mixture to 0°C to allow the product to crystallize.[2]

  • Isolation: Filter the solid product to obtain the cyclized intermediate.[2]

Part C: Final Acylation

  • Reaction Setup: Dissolve the product from Part B in N,N-dimethylformamide (DMF). Cool to 0°C and add a strong base like sodium methoxide.[1]

  • Acylation: Add an acylating agent such as ethyl chloroformate and heat the reaction to complete the formation of the final uracil ring structure attached to the benzoate.[1]

  • Work-up: After cooling, add water to precipitate the product. Filter and dry to obtain the key intermediate: Methyl 2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)benzoate .[1]

G cluster_0 Mechanism: Initial Condensation Aniline R-NH₂ Enamine Enamine Intermediate (R-NH-C(CF₃)=CHCOOEt) Aniline->Enamine + Ketoester - H₂O Ketoester CF₃COCH₂COOEt Ketoester->Enamine

Sources

Application

Application Note: A Scalable, Two-Step Synthesis of Methyl 2-fluoro-4-methyl-5-nitrobenzoate for Preclinical Development

Abstract This application note provides a comprehensive, scalable, and robust two-step synthetic protocol for the preparation of Methyl 2-fluoro-4-methyl-5-nitrobenzoate, a key intermediate in the development of various...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, scalable, and robust two-step synthetic protocol for the preparation of Methyl 2-fluoro-4-methyl-5-nitrobenzoate, a key intermediate in the development of various active pharmaceutical ingredients (APIs). The synthesis begins with a sulfuric acid-catalyzed Fischer esterification of commercially available 2-fluoro-4-methylbenzoic acid, followed by a regioselective electrophilic nitration. This guide is designed for researchers, chemists, and drug development professionals, offering detailed, step-by-step methodologies, critical safety protocols for scale-up, and analytical characterization techniques. The causality behind experimental choices is explained to ensure both reproducibility and a fundamental understanding of the process, adhering to the highest standards of scientific integrity.

Introduction and Synthetic Strategy

Methyl 2-fluoro-4-methyl-5-nitrobenzoate is a functionalized aromatic compound of significant interest in medicinal chemistry, often serving as a versatile building block for more complex molecules.[1] The presence of fluoro, methyl, nitro, and ester functional groups provides multiple reaction handles for further chemical modification. The development of a reliable and scalable synthesis is paramount for ensuring a consistent supply of high-purity material for preclinical studies.

The synthetic strategy outlined herein follows a logical and efficient two-step sequence designed to maximize yield, purity, and operational safety.

  • Step 1: Fischer Esterification. The synthesis commences with the esterification of 2-fluoro-4-methylbenzoic acid using methanol with a catalytic amount of sulfuric acid. This classic and cost-effective method is well-understood and highly amenable to scale-up.[2]

  • Step 2: Electrophilic Aromatic Nitration. The resulting ester, methyl 2-fluoro-4-methylbenzoate, is then subjected to regioselective nitration using a standard mixture of nitric acid and sulfuric acid.[3] The directing effects of the existing substituents (-COOCH₃, -F, -CH₃) synergistically favor the introduction of the nitro group at the C5 position, minimizing the formation of unwanted isomers.

This sequence, where esterification precedes nitration, is strategically chosen. Nitrating the ester rather than the carboxylic acid often leads to a cleaner reaction profile and avoids potential side reactions associated with the free acid under harsh nitrating conditions.[4]

G cluster_0 Step 1: Esterification cluster_1 Step 2: Nitration cluster_2 Purification & Analysis A 2-Fluoro-4-methylbenzoic Acid D Methyl 2-fluoro-4-methylbenzoate A->D Reflux B Methanol (Reagent & Solvent) B->D C Sulfuric Acid (Catalyst) C->D E Nitric Acid / Sulfuric Acid F Methyl 2-fluoro-4-methyl-5-nitrobenzoate (Final Product) D->F 0-10 °C E->F G Crude Product H Recrystallization G->H I High-Purity Final Product H->I J QC Analysis (NMR, HPLC, MS) I->J

Diagram 1: Overall workflow for the synthesis of Methyl 2-fluoro-4-methyl-5-nitrobenzoate.

Experimental Protocols

PART A: Step 1 - Fischer Esterification of 2-Fluoro-4-methylbenzoic Acid

2.1. Mechanistic Rationale The Fischer esterification is an acid-catalyzed equilibrium reaction. Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The subsequent elimination of a water molecule, which is sequestered by the sulfuric acid, drives the reaction toward the ester product.[5][6]

2.2. Materials and Equipment

  • 2-Fluoro-4-methylbenzoic Acid

  • Methanol (Anhydrous)

  • Sulfuric Acid (Concentrated, 98%)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

2.3. Step-by-Step Protocol (10 g Scale)

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-4-methylbenzoic acid (10.0 g, 64.9 mmol).

  • Add anhydrous methanol (100 mL). Stir the mixture until the solid is fully dissolved.

  • Place the flask in an ice-water bath. While stirring, slowly and carefully add concentrated sulfuric acid (2.0 mL, 37.5 mmol) dropwise.

  • Remove the ice bath and attach a reflux condenser. Heat the mixture to a gentle reflux (approx. 65-70 °C) using a heating mantle.

  • Maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Slowly pour the mixture into a beaker containing ice-cold water (200 mL). A white precipitate or oil may form.

  • Transfer the mixture to a 500 mL separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers. Wash sequentially with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL, vent frequently to release CO₂), and finally with brine (100 mL).[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester, typically as a clear oil or low-melting solid. The product can be used in the next step without further purification if TLC shows high purity.

PART B: Step 2 - Nitration of Methyl 2-fluoro-4-methylbenzoate

2.4. Mechanistic Rationale & Regioselectivity This reaction is a classic electrophilic aromatic substitution. Sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).[8] The aromatic ring of the ester attacks this electrophile. The regiochemical outcome is governed by the existing substituents:

  • -COOCH₃ (Ester): A deactivating, meta-directing group.

  • -F (Fluoro): A deactivating, ortho, para-directing group.

  • -CH₃ (Methyl): An activating, ortho, para-directing group.[9][10]

The C5 position is meta to the ester, para to the fluorine, and ortho to the methyl group. This alignment of directing effects strongly favors the formation of the desired 5-nitro isomer, leading to a highly regioselective transformation.

2.5. Materials and Equipment

  • Methyl 2-fluoro-4-methylbenzoate (from Step 1)

  • Sulfuric Acid (Concentrated, 98%)

  • Nitric Acid (Fuming, ≥90% or 70%)

  • Crushed Ice

  • Ethyl Acetate

  • Round-bottom flask, dropping funnel, magnetic stirrer, low-temperature thermometer, ice-salt bath.

2.6. Step-by-Step Protocol (Based on 10 g Ester Input)

  • Prepare the Nitrating Mixture: In a clean, dry dropping funnel, carefully add concentrated sulfuric acid (30 mL). Cool the funnel in an ice bath. Slowly add nitric acid (5.0 mL) dropwise to the sulfuric acid with gentle swirling. Caution: Highly exothermic and corrosive. [11] Allow the mixture to cool to 0-5 °C.

  • In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a low-temperature thermometer, dissolve methyl 2-fluoro-4-methylbenzoate (assuming ~10.9 g, 64.9 mmol from the previous step) in concentrated sulfuric acid (30 mL).

  • Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.

  • Add the pre-cooled nitrating mixture from the dropping funnel dropwise to the stirred solution of the ester. Crucially, maintain the internal temperature below 10 °C throughout the addition. The reaction is highly exothermic.[12][13]

  • After the addition is complete, allow the mixture to stir at 0-10 °C for an additional 60-90 minutes. Monitor the reaction by TLC or HPLC.

  • Work-up/Quenching: In a separate 1 L beaker, prepare a slurry of crushed ice and water (approx. 500 g).

  • While stirring the ice slurry vigorously, slowly and carefully pour the reaction mixture into the beaker.[7] A precipitate should form.

  • Allow the slurry to stir for 30 minutes as the ice melts.

  • Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water until the filtrate is neutral (test with pH paper).

  • Dry the crude product under vacuum.

Purification and Characterization

3.1. Purification Protocol The crude, dried Methyl 2-fluoro-4-methyl-5-nitrobenzoate can be purified by recrystallization.

  • Dissolve the crude solid in a minimal amount of hot ethanol or isopropanol.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

3.2. Analytical Characterization The identity and purity of the final product should be confirmed using standard analytical techniques.[14] HPLC is recommended for quantitative purity assessment, while GC-MS can also be used.[15][16]

Parameter Description
Appearance Pale yellow to white crystalline solid
Purity (HPLC) ≥98%
¹H NMR Consistent with the structure of Methyl 2-fluoro-4-methyl-5-nitrobenzoate
¹³C NMR Consistent with the structure of Methyl 2-fluoro-4-methyl-5-nitrobenzoate
Mass Spec (MS) [M+H]⁺ or other appropriate ions corresponding to the molecular weight (215.15 g/mol )
Melting Point To be determined experimentally
Table 1: Expected Analytical Data for the Final Product.

Scale-Up and Safety Considerations

Scaling up nitration reactions requires stringent safety protocols due to their high exothermicity and the potential for thermal runaway.[13][17]

  • Thermal Management: Use a jacketed reactor with a reliable cooling system to ensure precise temperature control. The rate of addition of the nitrating mixture must be carefully controlled and linked to the reactor's cooling capacity.

  • Mixing: Ensure efficient and robust agitation to prevent localized "hot spots" where the reaction rate could accelerate uncontrollably.

  • Quenching: The quenching process must also be carefully controlled. Adding the reaction mixture to ice/water is preferred over adding water to the reaction mixture, which can cause dangerous splashing and localized boiling.

  • Off-Gas Management: Nitration reactions can produce toxic nitrogen oxide (NOx) gases. The reactor must be vented to a suitable scrubbing system.

  • Personal Protective Equipment (PPE): Always use acid-resistant gloves, lab coats, and face shields or safety goggles.[11][12] The reaction must be performed in a well-ventilated chemical fume hood.

  • Emergency Preparedness: Ensure an emergency shower, eyewash station, and appropriate spill kits (e.g., sodium bicarbonate for neutralization) are readily accessible.

G start Begin Nitration Scale-Up prep_reagents Prepare Reagents & Cooled Nitrating Mixture start->prep_reagents charge_reactor Charge Reactor with Ester & H₂SO₄ prep_reagents->charge_reactor cool_reactor Cool Reactor to 0-5 °C charge_reactor->cool_reactor check_cooling Is Cooling System Stable? cool_reactor->check_cooling check_cooling->cool_reactor No add_nitrating_mix Begin Slow, Controlled Addition of Nitrating Mixture check_cooling->add_nitrating_mix Yes monitor_temp Monitor Internal Temperature Continuously add_nitrating_mix->monitor_temp temp_ok Temp < 10 °C? monitor_temp->temp_ok addition_complete Addition Complete monitor_temp->addition_complete Addition Finished temp_ok->monitor_temp Yes slow_addition Reduce Addition Rate temp_ok->slow_addition No, but < 15 °C stop_addition STOP ADDITION Prepare for Emergency Quench temp_ok->stop_addition No, > 15 °C slow_addition->monitor_temp stir_reaction Stir for 60-90 min at 0-10 °C addition_complete->stir_reaction quench Controlled Quench into Ice/Water stir_reaction->quench end Proceed to Isolation quench->end

Diagram 2: Critical safety checkpoints and decision workflow for the nitration scale-up.

Conclusion

The two-step synthesis protocol detailed in this application note provides a reliable and scalable pathway to high-purity Methyl 2-fluoro-4-methyl-5-nitrobenzoate. By understanding the underlying chemical principles and adhering strictly to the safety considerations, particularly for the exothermic nitration step, drug development professionals can confidently produce multi-gram to kilogram quantities of this valuable intermediate for preclinical research and beyond.

References

  • Vertex AI Search. (n.d.).
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  • Chemistry LibreTexts. (2022, September 12). 1.31: Electrophilic Substitution.
  • Organic Chemistry 335. (2001, October 3).
  • University of Wisconsin-Madison. (n.d.). NITRIC ACID SAFETY.
  • Master Organic Chemistry. (2018, April 30).
  • Ramdahl, T., & Urdal, K. (1982). Determination of nitrated polycyclic aromatic hydrocarbons by fused silica capillary gas chromatography/negative ion chemical ionization mass spectrometry. Analytical Chemistry, 54(13), 2256–2260. [Link]

  • Hamzah, N., et al. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
  • Al-Kindy, S. M., & Miller, J. N. (n.d.). High-performance liquid chromatography determination of nitrated polycyclic aromatic hydrocarbons by indirect fluorescence detection. Sultan Qaboos University House of Expertise.
  • Nishiwaki, N. (2020). A Walk through Recent Nitro Chemistry Advances. PMC - NIH. [Link]

  • Master Chemistry. (2023, January 12).
  • Abdul Rahim, A. S., & Abd Hamid, S. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 26(2).
  • ChemicalBook. (n.d.).
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  • ACS Publications. (n.d.). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Guggenheim, T. (Ed.). (2013).
  • RSC Publishing. (2023, June 2).
  • NCBI Bookshelf - NIH. (n.d.).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • Yan, G., & Yang, M. (2013). Recent advances in the synthesis of aromatic nitro compounds. Organic & Biomolecular Chemistry, 11(16), 2554-2566. [Link]

  • University of California, Irvine. (n.d.).
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  • Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • PubChem. (n.d.).
  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID.
  • Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-fluoro-4-methyl-5-nitrobenzoate

Welcome to the technical support center for the synthesis of Methyl 2-fluoro-4-methyl-5-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-fluoro-4-methyl-5-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and mitigate common side reactions. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize your yield and purity, and ensure the integrity of your experimental results.

Troubleshooting Guide: Navigating Common Side Reactions

This section addresses specific issues that may arise during the synthesis of Methyl 2-fluoro-4-methyl-5-nitrobenzoate, providing explanations for their causes and actionable solutions.

Question 1: My reaction is producing a mixture of isomers, leading to difficult purification. How can I improve the regioselectivity for the desired 5-nitro isomer?

Answer:

The formation of regioisomers is a common challenge in the nitration of polysubstituted aromatic rings due to the competing directing effects of the existing substituents. In the case of Methyl 2-fluoro-4-methylbenzoate, you have three directing groups to consider:

  • 2-Fluoro group: A deactivating ortho, para-director.[1][2][3]

  • 4-Methyl group: An activating ortho, para-director.[4]

  • 1-Methyl ester group: A deactivating meta-director.[5][6]

The desired product, Methyl 2-fluoro-4-methyl-5-nitrobenzoate, results from nitration at the C-5 position. This position is ortho to the activating methyl group and meta to the deactivating fluoro and methyl ester groups, making it the electronically favored product. However, other isomers can form.

Potential Regioisomeric Byproducts:

Isomer NamePosition of NitrationDirecting Influence
Methyl 2-fluoro-4-methyl-3 -nitrobenzoateC-3ortho to Fluoro, meta to Methyl, meta to Ester
Methyl 2-fluoro-4-methyl-6 -nitrobenzoateC-6ortho to Methyl, para to Fluoro, ortho to Ester

Troubleshooting Steps:

  • Temperature Control: Maintain a low reaction temperature, typically between 0 and 5 °C. Lower temperatures favor kinetic control, which can enhance the selectivity for the sterically and electronically most favored product.[7]

  • Slow Addition of Nitrating Agent: Add the nitrating mixture (commonly a mixture of nitric acid and sulfuric acid) dropwise to the solution of the starting material with vigorous stirring. This prevents localized increases in temperature and concentration, which can lead to the formation of undesired isomers.[8]

  • Choice of Nitrating Agent: For highly activated substrates, a milder nitrating agent may be necessary. However, in this case, the deactivating effects of the fluoro and ester groups may require a standard nitrating mixture. Avoid overly harsh conditions, such as using fuming nitric acid or oleum, unless necessary, as this can decrease selectivity.[9]

Question 2: I am observing a significant amount of a dinitrated byproduct in my reaction mixture. How can I prevent this?

Answer:

The formation of a dinitrated byproduct, likely Methyl 2-fluoro-4-methyl-3,5-dinitrobenzoate, occurs when the initial product undergoes a second nitration. The presence of the activating methyl group can make the product ring sufficiently nucleophilic to react further, especially if the reaction conditions are too harsh.

Causes of Dinitration:

  • Excess Nitrating Agent: Using a large excess of the nitrating mixture increases the concentration of the electrophile (NO₂⁺), driving the reaction towards dinitration.

  • Elevated Reaction Temperature: Higher temperatures provide the activation energy for the second, less favorable nitration to occur.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long after the starting material has been consumed can lead to the formation of dinitrated products.

Troubleshooting Steps:

ParameterRecommendationRationale
Stoichiometry Use a slight molar excess of the nitrating agent (e.g., 1.1-1.2 equivalents).Minimizes the availability of the nitronium ion for a second nitration.
Temperature Strictly maintain a low temperature (0-5 °C) throughout the addition and reaction time.Reduces the rate of the second nitration, which has a higher activation energy.
Monitoring Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).Allows for quenching the reaction as soon as the starting material is consumed, preventing over-reaction.

Question 3: My final product is contaminated with an acidic impurity, and I suspect hydrolysis of the methyl ester. Is this possible, and how can I avoid it?

Answer:

Yes, hydrolysis of the methyl ester to the corresponding carboxylic acid (2-fluoro-4-methyl-5-nitrobenzoic acid) is a potential side reaction under the strongly acidic conditions of nitration.

Mechanism of Hydrolysis:

The reaction is typically acid-catalyzed. The carbonyl oxygen of the ester is protonated by the strong acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water present in the reaction mixture.

Troubleshooting Steps:

  • Anhydrous Conditions: While challenging with nitrating mixtures, minimizing the amount of water in the reaction can help. Using concentrated sulfuric acid (98%) and concentrated nitric acid (70% or higher) is standard.

  • Controlled Reaction Time: Do not extend the reaction time unnecessarily. Once the starting material is consumed (as monitored by TLC or HPLC), proceed with the workup.

  • Workup Procedure: During the aqueous workup, ensure the solution remains cold to minimize the rate of any potential hydrolysis. Prompt extraction of the product into an organic solvent will also limit its exposure to aqueous acid.

Question 4: I am noticing a dark coloration of my reaction mixture and the presence of colored impurities in the final product. What is the cause and how can I resolve this?

Answer:

Dark coloration is often indicative of oxidation side reactions. The methyl group on the aromatic ring is susceptible to oxidation by nitric acid, a strong oxidizing agent. This can lead to the formation of a variety of byproducts, including the corresponding benzoic acid or even phenolic compounds, which are prone to further oxidation and polymerization, resulting in tarry substances.

Troubleshooting Steps:

  • Strict Temperature Control: This is the most critical factor. Maintaining a low and consistent temperature (0-5 °C) significantly reduces the rate of oxidation reactions.

  • Controlled Addition of Nitrating Agent: Adding the nitrating agent slowly and with efficient stirring helps to dissipate the heat generated from the exothermic nitration reaction, preventing localized hot spots where oxidation is more likely to occur.

  • Purification: If colored impurities are present in the crude product, purification by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) is often necessary.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this synthesis?

A1: The most common and logical starting material is Methyl 2-fluoro-4-methylbenzoate . This can be synthesized by the esterification of 2-fluoro-4-methylbenzoic acid.

Q2: What is a standard protocol for the nitration of Methyl 2-fluoro-4-methylbenzoate?

A2: The following is a general laboratory-scale protocol. It is essential to perform a thorough risk assessment before carrying out this procedure.

Experimental Protocol: Nitration of Methyl 2-fluoro-4-methylbenzoate

  • Preparation of the Nitrating Mixture: In a separate flask, carefully add a calculated amount of concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid (typically 2-3 volumes relative to the starting material) while cooling in an ice-salt bath to maintain a temperature below 10 °C.

  • Reaction Setup: Dissolve Methyl 2-fluoro-4-methylbenzoate (1.0 eq.) in concentrated sulfuric acid in a round-bottom flask equipped with a magnetic stirrer and a thermometer. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of the starting material, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C and monitor its progress by TLC or HPLC until the starting material is consumed (typically 1-2 hours).

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: The solid product that precipitates is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexanes, to yield pure Methyl 2-fluoro-4-methyl-5-nitrobenzoate.

Q3: How can I effectively purify the final product from the side products?

A3: A combination of techniques is often most effective:

  • Aqueous Wash: During the workup, washing the crude product with a dilute solution of sodium bicarbonate can help remove any acidic byproducts, such as the hydrolyzed carboxylic acid.

  • Recrystallization: This is a powerful technique for removing small amounts of impurities, including regioisomers and oxidation byproducts. The choice of solvent is critical and may require some experimentation.

  • Column Chromatography: For mixtures of isomers that are difficult to separate by recrystallization, silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can be very effective.

Visualizing Reaction Pathways and Troubleshooting

To further aid in understanding the synthesis and potential pitfalls, the following diagrams illustrate the main reaction pathway, the formation of side products, and a troubleshooting workflow.

Synthesis and Side Reactions start Methyl 2-fluoro-4-methylbenzoate nitrating_agent HNO3 / H2SO4 hydrolyzed Hydrolyzed Acid start->hydrolyzed Acid Hydrolysis oxidized Oxidation Byproducts start->oxidized Oxidation product Methyl 2-fluoro-4-methyl-5-nitrobenzoate nitrating_agent->product Desired Reaction isomer1 Regioisomers nitrating_agent->isomer1 Poor Regioselectivity dinitrated Dinitrated Product product->dinitrated Over-reaction

Caption: Main reaction and potential side reactions.

Troubleshooting_Workflow start Problem Observed isomers Mixture of Isomers start->isomers dinitration Dinitrated Product start->dinitration hydrolysis Acidic Impurity start->hydrolysis oxidation Dark Coloration start->oxidation sol_isomers Control Temperature Slow Addition isomers->sol_isomers sol_dinitration Control Stoichiometry Monitor Reaction dinitration->sol_dinitration sol_hydrolysis Minimize Water Control Reaction Time hydrolysis->sol_hydrolysis sol_oxidation Strict Temperature Control Slow Addition oxidation->sol_oxidation

Caption: Troubleshooting decision tree.

References

Sources

Optimization

Technical Support Center: Purification of Methyl 2-fluoro-4-methyl-5-nitrobenzoate

Introduction: Methyl 2-fluoro-4-methyl-5-nitrobenzoate is a key intermediate in the synthesis of complex pharmaceutical compounds. Its high purity is critical for the success of subsequent reaction steps and the final pr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 2-fluoro-4-methyl-5-nitrobenzoate is a key intermediate in the synthesis of complex pharmaceutical compounds. Its high purity is critical for the success of subsequent reaction steps and the final product's quality. However, its purification is often challenging due to the presence of structurally similar impurities, including regioisomers from the nitration process and hydrolysis byproducts. This guide provides a comprehensive, experience-driven framework for troubleshooting common purification issues, offering detailed protocols and the scientific rationale behind them.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries encountered during the purification of Methyl 2-fluoro-4-methyl-5-nitrobenzoate.

Q1: What are the most likely impurities in my crude product?

A1: The impurity profile is highly dependent on the synthetic route. For typical nitration of a methyl 2-fluoro-4-methylbenzoate precursor, you should anticipate:

  • Regioisomers: Nitration can potentially occur at other positions on the aromatic ring, leading to isomeric impurities that have very similar physical properties to the desired product, making them difficult to separate.

  • Starting Material: Incomplete nitration will result in residual methyl 2-fluoro-4-methylbenzoate.

  • Di-nitro Byproducts: Over-nitration can introduce a second nitro group, creating highly polar impurities.

  • Hydrolysis Product: The ester group can be hydrolyzed to the corresponding carboxylic acid (2-fluoro-4-methyl-5-nitrobenzoic acid) if exposed to acidic or basic conditions, particularly with heat.[1] This is a very common issue.

Q2: My crude product is a persistent oil or gum. How can I induce crystallization?

A2: Oiling out is common when impurities suppress the product's natural crystallization process. Here are several techniques to try:

  • Trituration: Vigorously stir the oil with a non-polar solvent in which the product is poorly soluble, but the impurities are more soluble (e.g., hexanes or diethyl ether). This can wash away the impurities, leaving a solid product.

  • Scratching: Use a glass rod to scratch the inside surface of the flask below the level of the solvent. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal to the supersaturated solution to initiate crystallization.

  • Solvent/Anti-Solvent: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate) and slowly add a poor solvent (e.g., hexanes) until the solution becomes cloudy. Warming slightly to redissolve and then cooling slowly can promote crystallization.

Q3: What is the best general-purpose technique for purifying this compound?

A3: A two-stage approach is often most effective. First, use an acid-base wash to remove any hydrolyzed carboxylic acid impurity. Dissolve the crude product in a solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution. The acidic impurity will be deprotonated and move to the aqueous layer. After this wash, the choice between recrystallization and column chromatography depends on the remaining impurities. Recrystallization is ideal if the product is a solid and the impurities are present in small amounts. If the product is an oil or contains significant amounts of similarly soluble impurities (like regioisomers), flash column chromatography is the superior method.[2]

Q4: How can I reliably assess the purity of my final product?

A4: No single technique is foolproof. A combination of methods provides the most trustworthy assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase like acetonitrile and water is a good starting point.[3] Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities if they are present at levels of ~1% or higher.

  • Melting Point: A sharp melting point range (e.g., within 1-2 °C) is a good indicator of high purity for a crystalline solid. A broad or depressed melting point suggests the presence of impurities.

Part 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during purification.

Problem: Poor Recovery or Purity after Recrystallization
  • Symptom: The product "oils out" instead of forming crystals, crystals are discolored, or the final melting point is broad and low.

  • Causality Analysis: This typically stems from an inappropriate choice of solvent or a cooling rate that is too fast. An ideal recrystallization solvent should dissolve the compound completely when hot but poorly when cold, while impurities should remain soluble at all temperatures.[4] Rapid cooling traps impurities and solvent within the crystal lattice, compromising purity.

  • Solutions:

    • Systematic Solvent Screening: Test the solubility of your crude product in a range of solvents (see Table 1) at room temperature and at their boiling points to find the ideal single solvent.

    • Employ a Co-Solvent System: If no single solvent is ideal, use a binary system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethanol) at an elevated temperature. Then, add a "poor" solvent (e.g., water) dropwise until persistent cloudiness (turbidity) is observed. Add a few drops of the good solvent to clarify, then allow the solution to cool slowly.

    • Ensure Slow Cooling: After dissolving the compound at high temperature, allow the flask to cool slowly to room temperature, then transfer it to an ice bath. Insulating the flask can help slow the cooling process. This maximizes the selectivity of crystal lattice formation.

Problem: Ineffective Separation via Flash Column Chromatography
  • Symptom: Thin-layer chromatography (TLC) shows overlapping spots, or fractions collected from the column contain a mixture of the product and impurities.

  • Causality Analysis: Poor separation on a column is almost always predicted by a poor separation on a TLC plate. The issue lies with the mobile phase (eluent) polarity. If the eluent is too polar, all compounds will travel quickly with the solvent front (high Rf values), resulting in no separation. If it is not polar enough, all compounds will remain adsorbed to the silica gel (low Rf values). Streaking on the TLC plate often indicates that the compound is too acidic or that the sample is overloaded.

  • Solutions:

    • Optimize the Eluent with TLC: The key to successful column chromatography is preliminary TLC analysis. Systematically test different ratios of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate). The ideal eluent system will give your desired product a retention factor (Rf) of 0.25-0.35 . This provides the best balance for achieving separation on a column.

    • Use a Solvent Gradient: Instead of using a single eluent mixture (isocratic elution), consider starting with a low-polarity eluent to remove non-polar impurities and then gradually increasing the polarity (e.g., from 5% EtOAc in hexanes to 20% EtOAc in hexanes) to elute your product and then more polar impurities.

    • Dry Loading: If your compound is not very soluble in the eluent, it can precipitate at the top of the column when loaded, leading to poor separation. Instead, dissolve your crude product in a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your column.

Problem: Suspected Ester Hydrolysis
  • Symptom: The product shows an unexpected broad peak in the ¹H NMR spectrum around 10-12 ppm, or TLC analysis shows a highly polar spot that remains at the baseline, even with a polar eluent.

  • Causality Analysis: The ester functional group is susceptible to hydrolysis back to a carboxylic acid under either strong acid or strong base catalysis, a common issue in workups following nitration reactions.[1][5] Carboxylic acids are highly polar and will not move far from the baseline on a silica TLC plate.

  • Solutions:

    • Liquid-Liquid Extraction: Before chromatography or recrystallization, perform a basic wash. Dissolve the crude material in a solvent like ethyl acetate or diethyl ether and wash it in a separatory funnel with a saturated solution of sodium bicarbonate. The carboxylic acid impurity will be converted to its sodium salt and extracted into the aqueous layer.

    • Avoid Harsh Conditions: During synthesis and workup, minimize exposure to high temperatures in the presence of strong acids or bases to prevent hydrolysis from occurring in the first place.

Part 3: Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol assumes that preliminary TLC analysis has determined an optimal eluent system.

  • Column Preparation:

    • Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel weight to crude product weight).

    • Pack the column with silica gel using the chosen eluent system (slurry packing is recommended). Ensure the silica bed is level and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude Methyl 2-fluoro-4-methyl-5-nitrobenzoate in a minimal amount of the eluent or a more volatile solvent.

    • Alternatively, perform dry loading as described in the troubleshooting section.

    • Carefully apply the sample to the top of the silica bed.

  • Elution:

    • Add the eluent to the column and apply positive pressure (using a pump or bulb) to achieve a steady flow rate.

    • Collect fractions in an ordered array of test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization

This protocol is for removing small amounts of impurities from a solid crude product.

  • Solvent Selection:

    • Based on prior screening (see Table 1), choose an appropriate solvent or co-solvent system. A mixture of ethanol and water is often effective for moderately polar compounds.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of hot solvent required to fully dissolve the solid. This ensures the solution is saturated.

  • Decolorization (Optional):

    • If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution through a fluted filter paper to remove the charcoal.

  • Crystallization:

    • Cover the flask and allow it to cool slowly to room temperature. Avoid disturbing the flask during this period.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

    • Dry the crystals thoroughly in a vacuum oven to remove all traces of solvent.

Part 4: Data & Visualization

Data Presentation

Table 1: Solvent Properties for Purification of Methyl 2-fluoro-4-methyl-5-nitrobenzoate

SolventPolarityBoiling Point (°C)Application Notes
Hexanes/HeptaneNon-Polar69 / 98Good for trituration and as the non-polar component in column chromatography. Poor solvent for the product.
Diethyl EtherLow35Can be used for trituration. Its high volatility makes it less ideal for recrystallization.
DichloromethaneMedium40A good solvent for dissolving the product for column loading, but its polarity may be too high for effective separation as a primary eluent.
Ethyl Acetate (EtOAc)Medium77An excellent polar co-solvent with hexanes for column chromatography. May be a suitable single solvent for recrystallization.
Ethanol/MethanolHigh78 / 65Good solvents for dissolving the product when hot. Often used with water as an anti-solvent for recrystallization.[6]
WaterVery High100Insoluble in water.[6] Used as the anti-solvent in recrystallizations from alcohols.
Visualizations

Purification_Workflow cluster_start Initial Assessment cluster_analysis Decision Point cluster_recryst Recrystallization Path cluster_chrom Chromatography Path start Crude Product tlc Perform TLC & Solubility Tests start->tlc is_solid Is crude product a solid? tlc->is_solid recryst Attempt Recrystallization is_solid->recryst Yes chrom Perform Column Chromatography is_solid->chrom No (Oil/Complex Mixture) purity_check1 Check Purity (HPLC, MP) recryst->purity_check1 purity_check1->chrom Purity < 98% end_node Pure Product (>98%) purity_check1->end_node Purity > 98% purity_check2 Check Purity (HPLC, TLC) purity_check2->end_node

Caption: Purification workflow decision tree.

Troubleshooting_Recrystallization cluster_problem Problem cluster_symptoms Symptoms cluster_solutions Solutions problem Recrystallization Failure symptom1 Product Oils Out problem->symptom1 symptom2 No Crystals Form problem->symptom2 symptom3 Low Purity / Poor Yield problem->symptom3 sol1 Use less solvent Cool more slowly symptom1->sol1 Cause: Solution not saturated enough or cooled too fast sol2 Try different solvent system Scratch flask / Add seed crystal symptom2->sol2 Cause: Solution is undersaturated or nucleation is inhibited sol3 Rescreen solvents Ensure slow cooling Consider chromatography symptom3->sol3 Cause: Incorrect solvent choice trapping impurities

Caption: Troubleshooting common recrystallization issues.

References

  • SIELC Technologies. (2018). Methyl 2-fluoro-4-nitrobenzoate.
  • Thermo Scientific Chemicals. Methyl 4-fluoro-3-nitrobenzoate, 98%.
  • Google Patents. (CN108191667B). Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate.
  • Centers for Disease Control and Prevention. (Supporting Information). Synthesis and purification methods.
  • Organic Syntheses. m-NITROBENZOIC ACID. Retrieved from [Link]

  • UML Organic Chemistry Teaching Labs. (2019, January 3). Recrystallization of methyl nitrobenzoate [Video]. YouTube. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on Methyl 2-fluoro-4-methyl-5-nitrobenzoate

Welcome to the dedicated technical support guide for researchers, medicinal chemists, and process development professionals working with Methyl 2-fluoro-4-methyl-5-nitrobenzoate . This document provides in-depth troubles...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, medicinal chemists, and process development professionals working with Methyl 2-fluoro-4-methyl-5-nitrobenzoate . This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate and optimize your nucleophilic aromatic substitution (SNAr) reactions with this versatile building block. Our goal is to empower you with the causal understanding needed to overcome common experimental hurdles and achieve high-yield, clean conversions.

Understanding the Substrate: A Chemist's Perspective

Methyl 2-fluoro-4-methyl-5-nitrobenzoate is an excellent substrate for SNAr reactions. Its reactivity is governed by a confluence of electronic and steric factors:

  • Activation: The aromatic ring is rendered highly electron-deficient, or "activated," by the potent electron-withdrawing nitro group (-NO₂). This group is positioned ortho to the fluorine atom, which is critical for stabilizing the key Meisenheimer intermediate.[1][2]

  • Leaving Group: In the context of SNAr, fluoride is an exceptional leaving group. Its high electronegativity makes the attached carbon (C2) highly electrophilic and accelerates the rate-determining nucleophilic attack step.[3][4]

  • Other Substituents: The methyl group (-CH₃) at C4 has a minor electronic influence, while the methyl ester (-COOCH₃) at C1 also contributes to the overall electron-deficient nature of the ring.

The confluence of these features makes the C2 position the primary site for nucleophilic attack.

Caption: Key functional groups influencing SNAr reactivity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction yield is very low, or the reaction is not proceeding at all. What are the primary causes?

A1: This is the most common issue and can typically be traced back to one of four key areas: reaction conditions, nucleophile reactivity, solvent choice, or reagent quality.

  • Cause 1: Insufficient Thermal Energy. SNAr reactions, while often facile, still require an activation energy barrier to be overcome for the formation of the Meisenheimer complex.

    • Solution: Gradually increase the reaction temperature. Start at room temperature and incrementally raise it to 40 °C, 60 °C, and then 80 °C, monitoring by TLC/LCMS at each stage. For less reactive nucleophiles, temperatures up to 120 °C in a high-boiling solvent like DMSO or NMP may be necessary.

  • Cause 2: Poor Nucleophile Reactivity. The nucleophile may not be strong enough, or its reactivity may be suppressed.

    • Solution (for O- or S-nucleophiles): If using a neutral alcohol or thiol, ensure you are using a suitable base (e.g., K₂CO₃, Cs₂CO₃, or NaH) to generate the more potent anionic alkoxide or thiolate nucleophile in situ.

    • Solution (General): The choice of solvent is critical. If you are using a protic solvent (e.g., methanol, ethanol), it can form a hydrogen-bonding cage around the nucleophile, stabilizing it and drastically reducing its reactivity.[5][6] Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile, which will solvate the counter-ion but leave the nucleophile "naked" and highly reactive.[5]

  • Cause 3: Reagent Degradation or Impurity. Moisture is a common enemy. It can quench anionic nucleophiles and hydrolyze the starting material.

    • Solution: Ensure all reagents are pure and that solvents are anhydrous. If using a strong base like NaH, wash it with dry hexanes before use to remove the protective mineral oil coating.[7] Run the reaction under an inert atmosphere (Nitrogen or Argon).

Troubleshooting_Workflow_Low_Yield Workflow for Diagnosing Low Yield start Low/No Product Yield check_tlc Monitor Reaction by TLC/LCMS start->check_tlc sm_present Is Starting Material (SM) Largely Unconsumed? check_tlc->sm_present decomp Are there many new, unidentified spots? sm_present->decomp  No action_temp Action: Increase Temperature & Reaction Time sm_present->action_temp  Yes action_reagents Action: Use Anhydrous Solvents & Purify Reagents decomp->action_reagents  Yes (Decomposition) success Problem Resolved decomp->success  No (Clean Conversion) action_temp->check_tlc Re-evaluate action_solvent Action: Switch to Polar Aprotic Solvent (DMSO, DMF, NMP) action_temp->action_solvent action_solvent->check_tlc Re-evaluate action_base Action: Re-evaluate Base Choice & Nucleophile Generation action_solvent->action_base action_base->check_tlc Re-evaluate action_reagents->check_tlc Re-evaluate

Caption: A logical workflow for troubleshooting low-yield reactions.

Q2: I'm observing a significant side product. What could it be?

A2: The most likely side reaction, especially under basic conditions, is the hydrolysis (saponification) of the methyl ester group.

  • Identification: The hydrolyzed product, 2-(substituted)-4-methyl-5-nitrobenzoic acid, will have a different retention factor (Rf) on a TLC plate (typically lower, as it's more polar) and a different mass in LCMS analysis (M-15, loss of CH₃ and addition of H).

  • Cause: This occurs if a strong base (like NaOH, KOH, or even excess NaH with trace water) is used, or if the reaction is run at high temperatures for extended periods with weaker bases in the presence of water.[8] The ester carbonyl is an electrophilic site susceptible to nucleophilic attack by hydroxide or even some reactive nucleophiles.

  • Preventative Measures:

    • Choice of Base: Use a non-nucleophilic, moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These are generally sufficient to deprotonate most nucleophiles or act as an acid scavenger without promoting ester hydrolysis.

    • Anhydrous Conditions: Scrupulously dry your solvent and reagents. The less water present, the lower the chance of forming hydroxide ions.

    • Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that provides a reasonable rate of conversion.

    • Alternative Strategy: If ester hydrolysis is unavoidable under the required reaction conditions, consider performing the SNAr reaction on the corresponding benzoic acid (4-fluoro-2-methyl-5-nitrobenzoic acid)[9] and then esterifying the product in a subsequent step.

Q3: My reaction with an amine nucleophile is messy and gives multiple products. Why?

A3: Reactions with primary or secondary amines can have a few specific complications.

  • Cause 1: HF Scavenging. The reaction liberates one equivalent of hydrogen fluoride (HF). Amines are basic and will react with this HF, effectively consuming a second equivalent of your nucleophile to form an ammonium salt. This can halt the reaction if the stoichiometry is not adjusted.

    • Solution: Use at least two equivalents of the amine nucleophile: one to act as the nucleophile and one to act as the base. Alternatively, use one equivalent of the amine nucleophile and add 1.5-2.0 equivalents of a non-nucleophilic auxiliary base like K₂CO₃ or triethylamine (Et₃N) to scavenge the HF.[10]

  • Cause 2: Over-alkylation (for primary amines). If the product of the initial SNAr reaction is also a nucleophile (e.g., the resulting secondary amine is reactive), it could potentially react with another molecule of the starting material. This is generally less of a concern unless the product is significantly more electron-rich and reactive than the starting amine.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of the primary amine to favor the formation of the desired monosubstituted product. Running the reaction at a lower temperature can also increase selectivity.

Frequently Asked Questions (FAQs)

Q: Why is fluoride a better leaving group than chloride in this SNAr reaction? This is the opposite of SN1/SN2 reactions.

A: This is a classic and excellent question. In SNAr, the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form the negatively charged Meisenheimer complex. The leaving group's ability to be expelled comes in a later, faster step. Fluorine's intense electronegativity strongly withdraws electron density from the carbon it's attached to, making that carbon significantly more electrophilic (more positive) and thus more attractive to the incoming nucleophile. This polarization dramatically lowers the activation energy of the first step, making the overall reaction faster.[4]

Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAr).

Q: What are the best general-purpose solvents and bases for this substrate?

A: A summary of recommended starting conditions is provided in the table below. The optimal choice will always depend on the specific nucleophile being used.

Nucleophile ClassRecommended SolventRecommended BaseTemperature Range (°C)
Primary/Secondary Amines DMSO, DMF, NMPK₂CO₃ or 2 eq. of Amine25 - 80
Alcohols (Alkoxides) THF, DMFNaH, K₂CO₃, Cs₂CO₃0 - 60
Phenols (Phenoxides) DMF, AcetonitrileK₂CO₃, Cs₂CO₃25 - 80
Thiols (Thiolates) DMF, DMSOK₂CO₃, Et₃N25 - 60

Q: Can I perform this reaction under phase-transfer catalysis (PTC) conditions?

A: Yes, PTC can be an excellent strategy, particularly for anionic nucleophiles. A typical system would involve a biphasic mixture of toluene and water, with a base like K₂CO₃ in the aqueous phase and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) to shuttle the nucleophile into the organic phase to react with the substrate. This can be a greener alternative to using large volumes of polar aprotic solvents.[11]

Validated Experimental Protocol: Synthesis of Methyl 2-(benzylamino)-4-methyl-5-nitrobenzoate

This protocol provides a reliable, step-by-step method for the reaction of Methyl 2-fluoro-4-methyl-5-nitrobenzoate with a primary amine.

Materials:

  • Methyl 2-fluoro-4-methyl-5-nitrobenzoate (1.0 eq)

  • Benzylamine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized Water

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-fluoro-4-methyl-5-nitrobenzoate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Reagent Addition: Add anhydrous DMF via syringe to create a ~0.2 M solution with respect to the starting material. Begin stirring. Add benzylamine (1.2 eq) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 60 °C using an oil bath.

  • Monitoring: Monitor the reaction progress by TLC or LCMS. A typical reaction time is 2-6 hours. The starting material will be consumed, and a new, less polar product spot will appear.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).

  • Extraction: Extract the aqueous layer with ethyl acetate (3x the volume of DMF).

  • Washing: Combine the organic layers and wash with deionized water (2x), followed by brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield the pure product.

References

  • Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters - ACS Publications.[Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. MDPI.[Link]

  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts.[Link]

  • Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts.[Link]

  • SNAr Solvents and Reagents. WordPress.[Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps.[Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Wyzant.[Link]

  • SNAr reaction scope & limitations. YouTube.[Link]

  • SNAr troubleshooting. Reddit.[Link]

  • CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate.
  • 4-Fluoro-2-methyl-5-nitrobenzoic acid. PubChem.[Link]

Sources

Optimization

Preventing byproduct formation in "Methyl 2-fluoro-4-methyl-5-nitrobenzoate" reactions

Welcome to the technical support center for the synthesis of Methyl 2-fluoro-4-methyl-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities o...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-fluoro-4-methyl-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reaction outcomes.

Introduction to the Reaction and its Challenges

The synthesis of Methyl 2-fluoro-4-methyl-5-nitrobenzoate via nitration of Methyl 2-fluoro-4-methylbenzoate is a crucial step in the preparation of various pharmaceutical intermediates. The reaction involves the introduction of a nitro group (-NO₂) onto the aromatic ring using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.

The primary challenge in this synthesis is controlling the regioselectivity of the nitration. The starting material, Methyl 2-fluoro-4-methylbenzoate, possesses three substituents on the benzene ring, each influencing the position of the incoming nitro group. This can lead to the formation of a mixture of isomeric byproducts, complicating purification and reducing the yield of the desired product.

This guide will provide a detailed analysis of the potential byproducts and offer practical solutions to steer the reaction towards the desired Methyl 2-fluoro-4-methyl-5-nitrobenzoate.

Understanding Byproduct Formation: The Role of Directing Effects

The formation of byproducts in this reaction is a direct consequence of the electronic effects of the substituents on the aromatic ring. In electrophilic aromatic substitution, the existing groups on the ring dictate the position of the incoming electrophile (the nitronium ion, NO₂⁺).

  • -F (Fluoro group): The fluorine atom is an ortho, para-director. While it is an inductively withdrawing group (-I effect), its lone pairs of electrons can be donated to the ring through resonance (+M effect), activating the ortho and para positions.

  • -CH₃ (Methyl group): The methyl group is an activating, ortho, para-director due to its electron-donating inductive effect (+I effect) and hyperconjugation.

  • -COOCH₃ (Methyl ester group): The methyl ester group is a deactivating, meta-director. It withdraws electron density from the ring through both inductive (-I) and resonance (-M) effects, making the meta position the most favorable for electrophilic attack.

The interplay of these directing effects leads to the potential formation of several isomeric byproducts alongside the desired product.

Troubleshooting Guide: Minimizing Byproduct Formation

This section addresses common issues encountered during the nitration of Methyl 2-fluoro-4-methylbenzoate and provides actionable troubleshooting steps.

Issue 1: Formation of Isomeric Byproducts

Symptom: Your reaction mixture contains significant amounts of isomers other than the desired Methyl 2-fluoro-4-methyl-5-nitrobenzoate, as indicated by analytical techniques like GC-MS or HPLC.

Root Cause: The competing directing effects of the fluoro, methyl, and methyl ester groups on the aromatic ring lead to the formation of regioisomers. The primary isomeric byproducts are likely to be:

  • Methyl 2-fluoro-4-methyl-3-nitrobenzoate: Nitration at the position ortho to the methyl group and meta to the ester group.

  • Methyl 2-fluoro-4-methyl-6-nitrobenzoate: Nitration at the position ortho to both the fluoro and methyl groups.

Solutions:

StrategyMechanism of ActionRecommended Protocol Adjustments
Temperature Control Lowering the reaction temperature can enhance selectivity. At lower temperatures, the reaction is more likely to be under kinetic control, favoring the formation of the most rapidly formed product, which is often the desired isomer.Maintain a strict reaction temperature between 0°C and 5°C during the addition of the nitrating agent. Use an ice-salt bath for efficient cooling.
Rate of Addition A slow, controlled addition of the nitrating agent ensures that the concentration of the highly reactive nitronium ion remains low and constant, which can improve regioselectivity. Rapid addition can lead to localized temperature increases and reduced selectivity.Add the pre-cooled nitrating mixture dropwise to the solution of Methyl 2-fluoro-4-methylbenzoate over a period of at least 30-60 minutes with vigorous stirring.
Choice of Nitrating Agent The strength of the nitrating agent can influence the product distribution. While a strong nitrating agent is necessary, overly harsh conditions can decrease selectivity.A standard mixture of concentrated nitric acid and sulfuric acid is typically used. For highly sensitive substrates, exploring milder nitrating agents could be an option, but this may require significant optimization. A patent for a similar synthesis suggests that the use of fuming nitric acid and oleum can improve yield and purity under carefully controlled conditions.[1]

Experimental Workflow for Minimizing Isomeric Byproducts

Isomer Minimization Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Dissolve Methyl 2-fluoro-4-methylbenzoate in H₂SO₄ cool_sub Cool substrate solution to 0-5°C start->cool_sub add_nit Slow, dropwise addition of nitrating mixture cool_sub->add_nit prep_nit Prepare nitrating mixture (HNO₃ + H₂SO₄) cool_nit Cool nitrating mixture prep_nit->cool_nit cool_nit->add_nit monitor Maintain temperature at 0-5°C add_nit->monitor stir Stir at low temperature post-addition monitor->stir quench Quench reaction on ice stir->quench extract Extract with organic solvent quench->extract purify Purify by recrystallization extract->purify analyze Analyze purity (GC-MS, HPLC) purify->analyze

Caption: Workflow for controlled nitration to minimize isomer formation.

Issue 2: Formation of Dinitro Byproducts

Symptom: Analysis of your product mixture reveals the presence of a significant amount of dinitrated species. A patent for a similar reaction highlights the formation of a dinitro derivative as a potential byproduct.[1]

Root Cause: The mononitrated product is still susceptible to further nitration, especially under harsh reaction conditions or with an excess of the nitrating agent. The presence of activating groups (-F and -CH₃) on the ring of the desired product can facilitate a second electrophilic substitution.

Solutions:

StrategyMechanism of ActionRecommended Protocol Adjustments
Stoichiometry Control Using a precise amount of the nitrating agent ensures that there is not a large excess available to react with the mononitrated product.Use a stoichiometric equivalent or a very slight excess (e.g., 1.05-1.1 equivalents) of nitric acid relative to the starting material.
Reaction Time Prolonged reaction times can increase the likelihood of dinitration.Monitor the reaction progress closely using an appropriate technique (e.g., Thin Layer Chromatography - TLC). Quench the reaction as soon as the starting material has been consumed.
Temperature Management As with isomeric byproduct formation, lower temperatures disfavor the second nitration reaction, which typically has a higher activation energy than the first.Maintain the reaction temperature at 0-5°C throughout the addition and for the subsequent stirring period.

Logical Flow for Preventing Dinitration

Dinitration Prevention start Start Reaction control_stoich Control Stoichiometry (1.05-1.1 eq. HNO₃) start->control_stoich control_temp Maintain Low Temperature (0-5°C) start->control_temp monitor_rxn Monitor Reaction Progress (TLC) control_stoich->monitor_rxn control_temp->monitor_rxn monitor_rxn->monitor_rxn quench_rxn Quench Reaction Promptly monitor_rxn->quench_rxn Starting material consumed end Desired Mononitro Product quench_rxn->end

Caption: Key control points to prevent dinitration byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for recrystallization to purify the final product?

A1: For nitroaromatic compounds, a common and effective method for purification is recrystallization from a mixed solvent system. For Methyl 2-fluoro-4-methyl-5-nitrobenzoate, a mixture of ethanol and water is a good starting point. The crude product is typically dissolved in a minimal amount of hot ethanol, and then water is added dropwise until the solution becomes slightly cloudy. Upon cooling, the purified product should crystallize out, leaving the more soluble impurities in the mother liquor.[2][3]

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. A small aliquot of the reaction mixture can be periodically spotted on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of the product spot (which will have a different Rf value) indicate the progression of the reaction. This allows for timely quenching of the reaction to prevent the formation of dinitrated byproducts.

Q3: What are the best analytical methods for determining the purity of my final product and identifying byproducts?

A3: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) is ideal.

  • GC-MS can separate the volatile components of your product mixture and provide mass spectral data to help identify the desired product and any byproducts based on their mass-to-charge ratio and fragmentation patterns.

  • HPLC , particularly with a UV detector, is excellent for quantifying the purity of your sample and separating isomers.[4][5][6] Different column chemistries, such as C18 or phenyl-hexyl, can be employed to achieve optimal separation of the closely related isomers.[7]

Q4: Are there any specific safety precautions I should take during this reaction?

A4: Absolutely. The nitration of aromatic compounds is a highly exothermic and potentially hazardous reaction.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The nitrating mixture (concentrated nitric and sulfuric acids) is extremely corrosive. Handle with extreme care.

  • Always add the acid to water (or the substrate solution) slowly and with cooling. Never add water to concentrated acid.

  • Be prepared for a rapid temperature increase (exotherm) and have an adequate cooling bath ready.

Detailed Experimental Protocol (Adapted)

This protocol is a general guideline and may require optimization for your specific laboratory conditions and scale.

1. Preparation of the Nitrating Mixture:

  • In a flask submerged in an ice bath, slowly add a calculated amount of concentrated nitric acid (1.05 equivalents) to a stirred, pre-chilled volume of concentrated sulfuric acid.

  • Maintain the temperature of the mixture below 10°C during the addition.

  • Once the addition is complete, allow the mixture to cool to 0-5°C.

2. Nitration Reaction:

  • In a separate reaction vessel, dissolve Methyl 2-fluoro-4-methylbenzoate (1 equivalent) in concentrated sulfuric acid.

  • Cool this solution to 0-5°C in an ice-salt bath with vigorous stirring.

  • Slowly add the pre-cooled nitrating mixture dropwise to the substrate solution over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 30-60 minutes. Monitor the reaction progress by TLC.

3. Work-up and Isolation:

  • Once the reaction is complete, slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • The crude product should precipitate as a solid.

  • Isolate the solid by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral.

4. Purification:

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water.

  • Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C).

5. Analysis:

  • Determine the melting point of the purified product.

  • Confirm the identity and purity of the product using GC-MS, HPLC, and NMR spectroscopy.

References

  • Benchchem. (2025).
  • Benchchem. (2025).
  • SIELC Technologies. (2018, February 16).
  • SIELC Technologies. (n.d.).
  • Chemicalbook. (n.d.).
  • Esteves, P. M., et al. (2021). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry.
  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.
  • Semantic Scholar. (n.d.).
  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.4.
  • Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • Master Organic Chemistry. (2018, April 30).
  • Chemguide. (n.d.). The nitration of benzene - electrophilic substitution.
  • MySkinRecipes. (n.d.).
  • ChemicalBook. (n.d.).
  • Leah4sci. (2014, February 25). Aromatic Nitration Mechanism - EAS vid 4 [Video]. YouTube.
  • Unknown. (n.d.).
  • Benchchem. (n.d.).
  • Benchchem. (n.d.).
  • JoVE. (2025, May 22).
  • Organic Chemistry Tutor. (n.d.).
  • Google Patents. (n.d.).
  • RSC Education. (n.d.).
  • Anasazi Instruments. (n.d.).
  • YouTube. (2022, January 21).
  • YouTube. (2019, January 3).
  • Google Patents. (n.d.).
  • EduBirdie. (n.d.).

Sources

Troubleshooting

"Methyl 2-fluoro-4-methyl-5-nitrobenzoate" stability and degradation pathways

Technical Support Center: Methyl 2-fluoro-4-methyl-5-nitrobenzoate A Guide to Stability, Degradation, and Experimental Best Practices Disclaimer: Direct stability and degradation studies for Methyl 2-fluoro-4-methyl-5-ni...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 2-fluoro-4-methyl-5-nitrobenzoate

A Guide to Stability, Degradation, and Experimental Best Practices

Disclaimer: Direct stability and degradation studies for Methyl 2-fluoro-4-methyl-5-nitrobenzoate are not extensively available in public literature. This guide is therefore synthesized from established principles of organic chemistry and data from structurally analogous nitroaromatic compounds, fluoro-nitrobenzoates, and methyl esters. All recommendations should be validated under your specific experimental conditions.

Frequently Asked Questions (FAQs)

Section 1: General Stability and Storage

Q1: What are the optimal long-term storage conditions for Methyl 2-fluoro-4-methyl-5-nitrobenzoate?

A1: Based on data for similar fluoro-nitroaromatic compounds, optimal storage is crucial to maintain compound integrity. General best practices recommend storing the solid material in a cool, dry, and dark environment.[1][2]

ParameterRecommendationRationale
Temperature 2-8°C or controlled room temperature.[1][3]Minimizes the rate of potential thermal degradation pathways. Avoid repeated freeze-thaw cycles if dissolved in a solvent.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).[1][3]Protects against oxidative degradation, to which nitroaromatic compounds can be susceptible.
Light Protect from light using amber vials or storage in a dark cabinet.[1]Nitroaromatic compounds are often photosensitive and can degrade upon exposure to UV or even ambient light.[1][4]
Container Tightly sealed, non-reactive containers (e.g., glass with Teflon-lined caps).[2][5]Prevents contamination and reaction with container materials.

Q2: I've noticed my solid sample has changed color from off-white to yellow. Is this a sign of degradation?

A2: Yes, a color change, typically to a yellowish or brownish hue, is a common preliminary indicator of degradation in nitroaromatic compounds.[1] This is often associated with photodegradation or thermal stress, leading to the formation of colored byproducts.[1] While visual inspection is a useful first alert, it is not conclusive. Analytical confirmation is required.

Q3: How can I definitively confirm if my sample of Methyl 2-fluoro-4-methyl-5-nitrobenzoate has degraded?

A3: The most reliable method is to use a stability-indicating analytical technique, primarily High-Performance Liquid Chromatography (HPLC) with UV detection.[1] A proper stability-indicating method can separate the intact parent compound from its degradation products. By comparing a stressed or aged sample to a reference standard, you can quantify the loss of the parent compound and observe the emergence of new impurity peaks. For a related compound, Methyl 2-fluoro-4-nitrobenzoate, a reverse-phase HPLC method using an acetonitrile/water mobile phase has been described, which can serve as a starting point for method development.[6]

Section 2: Troubleshooting Specific Degradation Pathways

Q4: My experiment involves dissolving the compound in a buffered aqueous solution, and I'm seeing a new, more polar peak in my HPLC analysis. What is the likely cause?

A4: The most probable cause is the hydrolysis of the methyl ester group to the corresponding carboxylic acid (4-Fluoro-2-methyl-5-nitrobenzoic acid). This reaction is catalyzed by either acid or base. The resulting carboxylic acid is significantly more polar than the parent ester, leading to an earlier elution time on a standard reverse-phase HPLC column.

The process of saponification (base-catalyzed hydrolysis) is a well-established reaction for converting nitrobenzoate esters to their corresponding acids.[7] The presence of water and a non-neutral pH can facilitate this degradation pathway.[8]

Q5: I am running a reaction at an elevated temperature (>80°C) and observing significant sample loss and multiple new peaks. What thermal degradation pathways are possible?

A5: Nitroaromatic compounds can undergo thermal degradation through several mechanisms.[9] For your specific molecule, two primary pathways are plausible at elevated temperatures:

  • Decarboxylation: While less common for the ester itself, if hydrolysis to the carboxylic acid occurs first (see Q4), the resulting acid can potentially decarboxylate at high temperatures.

  • C-NO₂ Bond Cleavage: The bond between the aromatic ring and the nitro group can break under thermal stress, initiating a radical cascade and leading to a complex mixture of byproducts.[9]

  • Isomerization: At very high temperatures (approaching 1100 K in shock tube studies), nitro groups can isomerize to nitrites, which then rapidly cleave.[9]

The presence of a methyl group ortho to the nitro group in some isomers can introduce unique rearrangement pathways, though this is less directly applicable to the para-position in your compound.[9]

Q6: My compound seems to degrade even under ambient light in the lab. Why is it so light-sensitive and what is happening?

A6: The light sensitivity is characteristic of many aromatic nitro compounds.[10] The nitro group acts as a chromophore, absorbing UV and visible light. This absorption can excite the molecule to a higher energy state, initiating photochemical reactions.

The degradation can proceed via several complex pathways, including:

  • Photoreduction: The excited nitro group can be reduced to nitroso, hydroxylamino, and ultimately amino derivatives, especially in the presence of hydrogen-donating species.[10]

  • Photonitration: In aqueous solutions containing nitrate or nitrite ions, light can trigger the formation of nitrating agents like •NO₂, leading to further nitration or modification of the aromatic ring.[4]

  • Ring Modification/Cleavage: In some cases, prolonged light exposure can lead to the formation of phenolic byproducts or even ring-opening.

The result is often a complex mixture of photoproducts, which explains the appearance of multiple peaks in an analytical chromatogram and a change in the sample's appearance.[1]

Visualizing Potential Degradation Pathways

The following diagram illustrates the two most common and predictable degradation pathways for Methyl 2-fluoro-4-methyl-5-nitrobenzoate based on its functional groups.

G cluster_hydrolysis Hydrolytic Pathway cluster_reduction Reductive Pathway parent Methyl 2-fluoro-4-methyl-5-nitrobenzoate hydrolyzed 4-Fluoro-2-methyl-5-nitrobenzoic Acid parent->hydrolyzed  H₂O (Acid or Base Catalysis) hydroxylamino Methyl 2-fluoro-4-methyl-5-(hydroxylamino)benzoate parent->hydroxylamino  Reduction  (e.g., Photochemical, Microbial) amino Methyl 5-amino-2-fluoro-4-methylbenzoate hydroxylamino->amino  Further Reduction

Sources

Optimization

Technical Support Center: A Troubleshooting Guide for Reactions Involving Methyl 2-fluoro-4-methyl-5-nitrobenzoate

Welcome to the technical support center for Methyl 2-fluoro-4-methyl-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-fluoro-4-methyl-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common synthetic transformations involving this versatile building block. The unique substitution pattern of this reagent, featuring an activating nitro group and a strategically positioned fluorine atom, makes it a valuable precursor in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.

This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

I. Synthesis of Methyl 2-fluoro-4-methyl-5-nitrobenzoate

The preparation of the title compound is a critical first step. A common route involves the nitration of 2-fluoro-4-methylbenzoic acid followed by esterification. A detailed protocol is described in patent WO2025056518A1[1].

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My nitration of 2-fluoro-4-methylbenzoic acid is giving low yields and multiple products. What's going wrong?

Answer:

The nitration of substituted benzoic acids can be sensitive to reaction conditions, leading to the formation of undesired regioisomers.

  • Underlying Cause: The directing effects of the existing substituents (fluoro and methyl groups) can lead to a mixture of nitro-isomers. While the desired product is the 5-nitro isomer, nitration at other positions can occur.

  • Troubleshooting Steps:

    • Temperature Control: Ensure the reaction is carried out at a low temperature (typically 0 °C) to enhance regioselectivity.

    • Nitrating Agent: A mixture of nitric acid and sulfuric acid is commonly used. The concentration and ratio of these acids are crucial. Using fuming nitric acid in concentrated sulfuric acid can improve yields and minimize byproducts.

    • Addition Rate: Add the nitrating agent slowly to the solution of the benzoic acid to maintain temperature control and minimize side reactions.

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent over-nitration.

Question 2: The esterification of 2-fluoro-4-methyl-5-nitrobenzoic acid to the methyl ester is incomplete. How can I drive the reaction to completion?

Answer:

Incomplete esterification is a common issue, often related to equilibrium and catalyst activity.

  • Underlying Cause: Fischer esterification is a reversible reaction. The presence of water, either from the reagents or formed during the reaction, can shift the equilibrium back towards the starting materials.

  • Troubleshooting Steps:

    • Catalyst: Use a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. Ensure the catalyst is fresh and anhydrous.

    • Solvent: Use an excess of anhydrous methanol as both the solvent and a reagent to drive the equilibrium towards the product.

    • Water Removal: If the reaction is still sluggish, consider using a dehydrating agent or a Dean-Stark apparatus to remove water as it is formed.

    • Alternative Reagents: For difficult esterifications, consider using a more reactive methylating agent like methyl iodide with a base (e.g., potassium carbonate) in a polar aprotic solvent like DMF.

II. Nucleophilic Aromatic Substitution (SNAr) Reactions

The fluorine atom at the C2 position, activated by the ortho-nitro group, is susceptible to nucleophilic aromatic substitution (SNAr). This is a key reaction for introducing a variety of functional groups.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 3: My SNAr reaction with an amine nucleophile is sluggish and gives low yields. What factors should I consider?

Answer:

Slow SNAr reactions are often due to insufficient activation of the aromatic ring, a weak nucleophile, or suboptimal reaction conditions.

  • Underlying Cause: The rate of SNAr reactions is dependent on the stability of the Meisenheimer complex, a resonance-stabilized intermediate. The electron-withdrawing nitro group is crucial for this stabilization.

  • Troubleshooting Steps:

    • Solvent: Use a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) to solvate the nucleophile and facilitate the reaction.

    • Base: The choice and stoichiometry of the base are critical. A non-nucleophilic base like potassium carbonate or triethylamine is often used to deprotonate the nucleophile or scavenge the HF byproduct.

    • Temperature: Heating the reaction mixture is often necessary to increase the reaction rate. Monitor the temperature carefully to avoid decomposition.

    • Nucleophile Strength: If the amine is a weak nucleophile, consider converting it to its more reactive conjugate base using a stronger base.

Question 4: I am observing side products in my SNAr reaction. What are the likely culprits and how can I avoid them?

Answer:

Side product formation in SNAr reactions can arise from competing reactions or decomposition.

  • Underlying Cause: The methyl ester group can be susceptible to hydrolysis or aminolysis under the reaction conditions, especially if a strong base or high temperatures are used.

  • Troubleshooting Steps:

    • Reaction Conditions: Use the mildest possible conditions (lower temperature, weaker base) that still allow the desired reaction to proceed.

    • Protecting Groups: If the ester is not desired in the final product, it can be hydrolyzed in a subsequent step.

    • Purification: Careful purification by column chromatography is often necessary to separate the desired product from byproducts.

III. Reduction of the Nitro Group

The reduction of the nitro group to an aniline is a common transformation that opens up a wide range of subsequent chemical modifications.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 5: My nitro group reduction is incomplete or I am seeing byproducts. How can I improve the reaction?

Answer:

The choice of reducing agent and reaction conditions is critical for a clean and complete nitro group reduction.

  • Underlying Cause: Over-reduction or the formation of intermediates like nitroso or hydroxylamine species can occur if the reaction is not carefully controlled.

  • Troubleshooting Steps:

    • Reducing Agent:

      • Catalytic Hydrogenation: This is a clean and efficient method. Use a catalyst like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. Be aware that Pd/C can sometimes cause dehalogenation (removal of the fluorine).

      • Metal/Acid Reduction: A mixture of a metal (e.g., iron, tin, or zinc) in an acidic medium (e.g., hydrochloric acid or acetic acid) is a classic and effective method.

    • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to determine the endpoint and avoid over-reduction.

    • Workup: The workup procedure is important to isolate the aniline product. A basic workup is often required to neutralize the acid and deprotonate the anilinium salt.

Question 6: I am concerned about the safety of large-scale nitro group reductions. What are the key considerations?

Answer:

Nitro group reductions can be highly exothermic and require careful safety precautions, especially on a larger scale.

  • Key Safety Considerations:

    • Exothermicity: The reaction should be performed with adequate cooling and temperature monitoring. The reducing agent should be added portion-wise to control the rate of heat generation.

    • Hydrogenation: When using catalytic hydrogenation, ensure proper handling of hydrogen gas and use appropriate equipment to prevent leaks and potential explosions.

    • Catalyst Handling: Some catalysts, like Raney Nickel, are pyrophoric and must be handled under a blanket of solvent.

IV. Hydrolysis of the Methyl Ester

Hydrolysis of the methyl ester to the corresponding carboxylic acid is often a necessary step in a synthetic sequence.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 7: My ester hydrolysis is slow or incomplete. How can I achieve full conversion?

Answer:

Ester hydrolysis can be slow due to steric hindrance or electronic effects.

  • Underlying Cause: The ortho-fluoro and methyl groups may provide some steric hindrance around the ester functionality, slowing down the rate of hydrolysis.

  • Troubleshooting Steps:

    • Base-Mediated Hydrolysis (Saponification): Use a strong base like lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) in a mixture of water and a co-solvent like methanol, ethanol, or THF. Heating is often required.

    • Acid-Catalyzed Hydrolysis: Use a strong acid like sulfuric acid or hydrochloric acid in aqueous conditions. This method is generally slower than base-mediated hydrolysis.

    • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until all the starting material is consumed.

    • Workup: After basic hydrolysis, the reaction mixture must be acidified to protonate the carboxylate and precipitate the carboxylic acid product.

Diagrams and Data

Reaction Workflow: Synthesis of Methyl 2-fluoro-4-methyl-5-nitrobenzoate

A 2-fluoro-4-methylbenzoic acid B Nitration (HNO3, H2SO4, 0 °C) A->B C 2-fluoro-4-methyl-5-nitrobenzoic acid B->C D Esterification (MeOH, H2SO4, reflux) C->D E Methyl 2-fluoro-4-methyl-5-nitrobenzoate D->E

Caption: Synthetic route to Methyl 2-fluoro-4-methyl-5-nitrobenzoate.

Troubleshooting Logic: SNAr Reaction

Start SNAr Reaction Issue Problem Low Yield / Slow Reaction Start->Problem CheckSolvent Is the solvent polar aprotic (DMF, DMSO)? Problem->CheckSolvent no CheckBase Is the base appropriate and in sufficient quantity? Problem->CheckBase no CheckTemp Has the reaction been heated? Problem->CheckTemp no CheckNucleophile Is the nucleophile strong enough? Problem->CheckNucleophile no Solution Optimize conditions or modify nucleophile CheckSolvent->Solution yes CheckBase->Solution yes CheckTemp->Solution yes CheckNucleophile->Solution yes

Caption: Decision tree for troubleshooting SNAr reactions.

Quantitative Data Summary

ReactionKey ParametersTypical ConditionsExpected Yield
Nitration Temperature, Nitrating agent0 °C, HNO₃/H₂SO₄>90%[1]
Esterification Catalyst, SolventH₂SO₄, excess MeOH, reflux~66%[1]
SNAr (amine) Solvent, Base, TemperatureDMF, K₂CO₃, 80-100 °CVariable
Nitro Reduction Reducing AgentPd/C, H₂ or Fe/HCl>90%
Ester Hydrolysis Base, Solvent, TemperatureLiOH, THF/H₂O, 50 °C>95%

References

  • WO2025056518A1 - 5,6-DISUBSTITUTED ALKYL 1H AND 2H-INDAZOLES AS DUAL BUTYRYLCHOLINESTERASE AND p38α MITOGEN-ACTIVATED PROTEIN KINASE INHIBITORS FOR USE IN THE TREATMENT OF NEURODEGENERATIVE AND INFLAMM

Sources

Troubleshooting

Alternative reagents for the synthesis of "Methyl 2-fluoro-4-methyl-5-nitrobenzoate"

Technical Support Center: Synthesis of Methyl 2-fluoro-4-methyl-5-nitrobenzoate A Guide to Alternative Reagents and Troubleshooting Welcome to the technical support guide for the synthesis of Methyl 2-fluoro-4-methyl-5-n...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 2-fluoro-4-methyl-5-nitrobenzoate

A Guide to Alternative Reagents and Troubleshooting

Welcome to the technical support guide for the synthesis of Methyl 2-fluoro-4-methyl-5-nitrobenzoate, a key intermediate in pharmaceutical and agrochemical research.[1] This document, designed for researchers and drug development professionals, moves beyond standard protocols to address common experimental challenges and explore safer, more efficient alternative reagents. Our focus is on providing practical, field-proven insights into the critical nitration and fluorination steps of the synthesis.

Part 1: Troubleshooting and Alternatives for Aromatic Nitration

The introduction of a nitro group onto an aromatic ring is a cornerstone of organic synthesis. However, the classic use of mixed nitric and sulfuric acids, while effective, presents significant challenges regarding safety, environmental impact, and reaction control.

Frequently Asked Questions (FAQs): Nitration

Question: My nitration reaction with mixed acid (HNO₃/H₂SO₄) is producing a mixture of isomers. How can I improve the regioselectivity?

Answer: Regioselectivity in electrophilic aromatic substitution is governed by the directing effects of existing substituents. In a precursor like methyl 2-fluoro-4-methylbenzoate, the methyl group is an ortho-, para-director, while the ester and fluoro groups are deactivating ortho-, para-directors. This can lead to a complex product mixture.

  • Causality: The issue often stems from the harshness of the reaction conditions. The high concentration of the nitronium ion (NO₂⁺) generated by mixed acid can overcome subtle differences in activation between positions on the ring.[2]

  • Troubleshooting Strategy:

    • Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C to -10 °C) can increase selectivity by favoring the pathway with the lowest activation energy. Nitration is highly exothermic, so careful temperature control is crucial.[2][3]

    • Alternative Nitrating Systems: Consider milder nitrating agents that generate the electrophile more slowly or are more sterically hindered, which can enhance selectivity. Systems like acetyl nitrate (generated in situ from HNO₃ and acetic anhydride) or supported reagents can offer better control.[4]

Question: I'm concerned about the safety and waste disposal of mixed acid. What are some "greener" alternatives for nitration?

Answer: The use of large quantities of strong, corrosive acids is a significant environmental concern.[5] Modern synthetic chemistry offers several eco-friendly alternatives.[6]

  • Expert Insight: The goal of greener nitration is to replace sulfuric acid as the catalyst and dehydrating agent or to use a different source of the nitro group altogether.

  • Alternative Reagents:

    • Solid-Supported Reagents: Using reagents like bismuth nitrate or copper(II) nitrate supported on solid materials like silica gel or montmorillonite clay can facilitate easy catalyst removal and minimize acidic waste.[7] These reactions can sometimes be accelerated by microwave irradiation.[7]

    • Dinitrogen Pentoxide (N₂O₅): N₂O₅ is a powerful nitrating agent that can be used in organic solvents, often with a Lewis acid catalyst, under non-oxidizing conditions.[8] This method is compatible with many sensitive functional groups.[8]

    • Ionic Liquids: Certain ionic liquids, such as 1,3-disulfonic acid imidazolium nitrate, can act as both the solvent and the nitrating agent, providing a mild and often solvent-free reaction environment.[9]

Question: My reaction is producing significant amounts of dinitrated or polynitrated products. How can I achieve selective mono-nitration?

Answer: Over-nitration occurs when the mono-nitrated product is still reactive enough to undergo a subsequent nitration.[10] This is a common issue, especially with activated aromatic rings.

  • Troubleshooting Strategy:

    • Control Stoichiometry: Use a precise stoichiometric amount (or only a slight excess) of the nitrating agent.

    • Lower Reaction Temperature: Perform the reaction at the lowest temperature that permits a reasonable rate. For benzene, for instance, keeping the temperature below 50°C is key to minimizing dinitration.[10]

    • Shorten Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and quench it as soon as the starting material is consumed.[10]

Comparative Analysis of Nitrating Agents
Reagent SystemTypical ConditionsAdvantagesDisadvantages
Mixed Acid (HNO₃/H₂SO₄) 0 °C to 50 °CInexpensive, potent, well-establishedCorrosive, hazardous waste, poor regioselectivity, risk of over-nitration[5][10]
Solid-Supported Nitrates Varies (e.g., Microwave)Eco-friendly, easy catalyst removal, often milder[7]May require specific solid supports, reactivity can vary with substrate
Dinitrogen Pentoxide (N₂O₅) Low temp (-100 °C to RT)High activity, non-oxidizing, compatible with sensitive groups[8]N₂O₅ is thermally unstable and requires careful handling
Ionic Liquids Mild (e.g., RT)"Green" solvent, reusable, mild conditions[9]Can be expensive, product isolation may require specific procedures
Workflow & Mechanism: Electrophilic Nitration

The diagram below illustrates the fundamental workflow for generating the nitronium ion electrophile using mixed acid, which is the active species in aromatic nitration.

Nitration_Mechanism cluster_generation Step 1: Generation of Nitronium Ion cluster_substitution Step 2: Electrophilic Attack HNO3 Nitric Acid (HNO₃) H2SO4 Sulfuric Acid (H₂SO₄) H2O_NO2 Protonated Nitric Acid H2SO4->H2O_NO2 + HNO₃ HSO4_minus Bisulfate (HSO₄⁻) NO2_plus Nitronium Ion (NO₂⁺) H2O_NO2->NO2_plus - H₂O Aromatic Aromatic Ring H2O Water (H₂O) Sigma Sigma Complex (Resonance Stabilized) Aromatic->Sigma + NO₂⁺ Product Nitroaromatic Product Sigma->Product - H⁺

Caption: Generation of the NO₂⁺ electrophile and subsequent aromatic substitution.

Part 2: Alternative Strategies for Aromatic Fluorination

Introducing a fluorine atom onto an aromatic ring can be challenging. Direct fluorination with F₂ gas is often too violent and difficult to control.[11][12] Therefore, indirect methods are standard practice. This section explores alternatives to the classic Balz-Schiemann reaction and provides guidance on nucleophilic aromatic substitution (SNAr).

Frequently Asked Questions (FAQs): Fluorination

Question: The Balz-Schiemann reaction is a classic, but I'm concerned about the stability of the isolated diazonium tetrafluoroborate salt. Are there safer alternatives?

Answer: The Balz-Schiemann reaction, which transforms a primary aromatic amine into an aryl fluoride via a diazonium tetrafluoroborate intermediate, is a powerful tool.[13] However, the isolation of diazonium salts is a significant safety concern as they can be explosive.

  • Expert Insight: Modern modifications focus on avoiding the isolation of the hazardous intermediate by generating and decomposing the diazonium salt in situ.

  • Alternative Approaches:

    • In Situ Diazotization: Using reagents like tert-butyl nitrite and BF₃·OEt₂ allows for the formation of the diazonium salt in the reaction vessel, immediately followed by its conversion to the aryl fluoride without isolation.[14]

    • Alternative Fluoride Sources: Instead of tetrafluoroborate (BF₄⁻), other counterions like hexafluorophosphates (PF₆⁻) can be used, sometimes leading to improved yields.[13] More recently, organotrifluoroborate salts have been shown to be competent fluoride sources for fluoro-dediazoniation under mild, solution-phase conditions, expanding the reaction's scope.[15]

    • Photochemical Decomposition: Photo-induced decomposition of the diazonium salt can sometimes be achieved at lower temperatures than thermal decomposition, offering another level of control.[16]

Question: My starting material is an aryl chloride with an electron-withdrawing group. Can I use Nucleophilic Aromatic Substitution (SNAr) for fluorination, and what are the common pitfalls?

Answer: Yes, SNAr is a very common and powerful method for forming C-F bonds, especially on an industrial scale.[17] The reaction requires an aromatic ring activated by strong electron-withdrawing groups (like a nitro group) positioned ortho or para to a good leaving group (like -Cl).[18]

  • Causality: The reaction proceeds through a negatively charged intermediate called a Meisenheimer complex. The stability of this complex, and thus the reaction rate, is greatly enhanced by electron-withdrawing groups that can delocalize the charge through resonance.[18]

  • Common Pitfalls & Troubleshooting:

    • Low Reactivity: The primary challenge is often slow reaction rates, requiring high temperatures (>130 °C).[17]

    • Fluoride Source Solubility & Reactivity: Simple fluoride salts like potassium fluoride (KF) have low solubility in organic solvents and must be rigorously dried, as trace water will hinder the reaction.[19]

    • Solutions:

      • Use cesium fluoride (CsF), which is more soluble but also more expensive.[17]

      • Employ a phase-transfer catalyst (e.g., tetrabutylammonium chloride) with KF to increase the concentration of the active, anhydrous fluoride nucleophile in the organic phase.[17]

      • Use polar aprotic solvents like DMSO, DMF, or sulfolane to better solvate the fluoride salt.

Question: Are there any electrophilic fluorinating agents that can directly add fluorine to my aromatic ring?

Answer: Yes, electrophilic fluorination is a viable alternative, particularly for electron-rich aromatic compounds.[20] These reagents contain a nitrogen-fluorine (N-F) bond, where the fluorine atom is electron-deficient and acts as an "F⁺" source.

  • Common Reagents:

    • Selectfluor® (F-TEDA-BF₄): A highly effective, stable, and easy-to-handle crystalline solid used for fluorinating a wide range of substrates, including aromatic compounds.[11][21]

    • N-Fluorobenzenesulfonimide (NFSI): Another stable and economical N-F reagent that is soluble in many organic solvents and can fluorinate activated aromatic rings.[21]

Comparative Analysis of Fluorination Methods
MethodReagent SystemMechanismAdvantagesDisadvantages
Balz-Schiemann Ar-NH₂ + NaNO₂, HBF₄; then heatElectrophilic Aromatic Diazotization, then Sₙ1-like decompositionReliable, good for many substrates[22]Requires amine precursor, diazonium salts can be explosive, thermal step can be harsh[16]
SNAr Activated Ar-X + KF, CsF, or R₄NFNucleophilic Addition-EliminationHigh-yielding for activated systems, scalable[17]Requires activated substrate, high temperatures, anhydrous conditions, potential side reactions[17]
Electrophilic Fluorination Aromatic + Selectfluor® or NFSIElectrophilic Aromatic SubstitutionDirect C-H fluorination, mild conditions for activated rings[23]Generally limited to electron-rich or moderately activated aromatics[20]
Protocol: Mild, One-Pot Fluoro-Dediazoniation (Conceptual Alternative to Balz-Schiemann)

This protocol is based on modern methods that avoid the isolation of diazonium salts.[15]

  • Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the starting arylamine (1.0 eq) in a suitable organic solvent (e.g., acetonitrile).

  • Diazotization: Cool the solution to 0 °C. Add tert-butyl nitrite (1.2 eq) dropwise and stir for 30 minutes.

  • Fluoride Source Addition: In a separate flask, dissolve an organotrifluoroborate salt (e.g., potassium phenyltrifluoroborate, 1.5 eq) in the same solvent. Add this solution to the reaction mixture.

  • Reaction: Allow the mixture to warm slowly to room temperature or gently heat (e.g., 45-60 °C) while monitoring the reaction progress by TLC or LC-MS for the disappearance of the amine and formation of the aryl fluoride.

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a two-step process involving the formation of a key resonance-stabilized carbanion intermediate.

SNAr_Mechanism reactant Activated Aryl Halide (e.g., Ar-Cl with NO₂) meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) reactant->meisenheimer + F⁻ (Rate-Determining Step) product Aryl Fluoride (Ar-F) meisenheimer->product - Cl⁻ (Fast) leaving_group Chloride Ion (Cl⁻) nucleophile Fluoride Ion (F⁻)

Caption: The two-step addition-elimination mechanism of SNAr fluorination.

References

  • Badgujar, D. M., Talawar, M. B., Asthana, S. N., & Mahulikar, P. P. (2008). Eco-Friendly Nitration of Aromatic Compounds Using Different Solid Supports. North Maharashtra University. Available at: [Link]

  • Sharma, S., Jain, S., & Gupta, A. K. (2018). Comparative study of nitration of aromatic compounds by green synthetic approach over conventional procedure. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Dugar, A., Kumar, A., Ameta, R., & Ameta, S. C. (2009). A green chemical approach for nitration of aromatic compounds. Macedonian Journal of Chemistry and Chemical Engineering. Available at: [Link]

  • Dugar, A., et al. (2009). A green chemical approach for nitration of aromatic compounds. Macedonian Journal of Chemistry and Chemical Engineering. Available at: [Link]

  • Dugar, A., et al. (2009). A green chemical approach for nitration of aromatic compounds. Macedonian Journal of Chemistry and Chemical Engineering. Available at: [Link]

  • Wikipedia. Balz–Schiemann reaction. Available at: [Link]

  • ChemInform Abstract. (2001). A Fast and Mild Method for the Nitration of Aromatic Rings. Elsevier Science Ltd. Available at: [Link]

  • O'Hagan, D. (2016). Beyond the Balz–Schiemann Reaction: The Utility of Tetrafluoroborates and Boron Trifluoride as Nucleophilic Fluoride Sources. Chemical Reviews. Available at: [Link]

  • DiRocco, D. A., et al. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research. Available at: [Link]

  • Wikipedia. Electrophilic fluorination. Available at: [Link]

  • Cole, A. J., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Fluorinating agents. Available at: [Link]

  • Organic Chemistry Portal. Nitro compound synthesis by nitrite substitution or nitration. Available at: [Link]

  • Nishida, J., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. PubMed Central. Available at: [Link]

  • Wikipedia. Nitration. Available at: [Link]

  • AIChE. (2012). Nitration of Aromatic Compounds without Using Sulphuric Acid. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Reddit. (2023). Di-nitration troubleshooting. r/Chempros. Available at: [Link]

  • La-Venia, A., et al. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. PubMed Central. Available at: [Link]

  • JoVE. (2023). Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. Available at: [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Available at: [Link]

  • Scientific Update. (2019). The Balz-Schiemann Reaction. Available at: [Link]

  • Angnes, R. A., et al. (2018). Expanding the Balz-Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro-Dediazoniation. ResearchGate. Available at: [Link]

  • Unknown. (n.d.). NITRATION. Available at: [Link]

  • Hoggett, J. G., et al. (1971). Nitration and aromatic reactivity. Cambridge University Press. Available at: [Link]

  • Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. Master Organic Chemistry. Available at: [Link]

  • Chemistry Steps. Nitration of Benzene. Available at: [Link]

  • Prakash Academy. (2013). Fluorine and Iodination of Benzene I Electrophilic Aromatic Substitution I Organic Chemistry. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2023). 16.2: Other Aromatic Substitutions. Available at: [Link]

  • MySkinRecipes. Methyl 4-fluoro-2-methyl-5-nitrobenzoate. Available at: [Link]

  • PubChem. Methyl 2-chloro-4-fluoro-5-nitrobenzoate. Available at: [Link]

  • Google Patents. (2022). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

Sources

Optimization

Technical Support Center: Monitoring "Methyl 2-fluoro-4-methyl-5-nitrobenzoate" Reactions by TLC

Welcome to the technical support center for monitoring reactions involving Methyl 2-fluoro-4-methyl-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals who rely on Thin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving Methyl 2-fluoro-4-methyl-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals who rely on Thin-Layer Chromatography (TLC) for rapid and effective reaction analysis. Here, we synthesize technical protocols with field-proven insights to help you navigate common challenges and optimize your results.

Understanding the Role of TLC in Your Reaction

Thin-Layer Chromatography (TLC) is a simple, fast, and cost-effective technique ideal for monitoring the progress of chemical reactions.[1][2] When dealing with Methyl 2-fluoro-4-methyl-5-nitrobenzoate, TLC allows you to qualitatively observe the consumption of your starting material and the formation of your product(s) in near real-time.

The principle is based on the differential partitioning of compounds between a stationary phase (typically silica gel on a TLC plate) and a mobile phase (a solvent system).[3] Due to its functional groups—a methyl ester, a fluoro group, a methyl group, and a nitro group—Methyl 2-fluoro-4-methyl-5-nitrobenzoate is a moderately polar aromatic compound. Any reaction that modifies these groups (e.g., reduction of the nitro group to an amine, or hydrolysis of the ester) will alter the molecule's polarity, leading to a different retention factor (Rf) on the TLC plate. More polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Rf value.[4]

Step-by-Step Protocol for Reaction Monitoring

This protocol provides a robust framework for using TLC to monitor a typical reaction, such as the reduction of the nitro group on Methyl 2-fluoro-4-methyl-5-nitrobenzoate.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber with a lid

  • Capillary spotters or micropipettes

  • Pencil

  • Forceps

  • Mobile phase (e.g., a mixture of hexane and ethyl acetate)

  • Visualization tool (e.g., UV lamp, iodine chamber)

Procedure:

  • Prepare the Developing Chamber: Pour your chosen mobile phase into the chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, wetting it with the solvent to saturate the chamber atmosphere.[5] Close the lid and allow it to equilibrate for at least 15-20 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline (origin) about 1 cm from the bottom of the plate.[6] Be careful not to scratch the silica layer.[5] Mark three evenly spaced points on this line for your samples.

  • Spot the Plate:

    • Lane 1 (Starting Material - SM): Dissolve a tiny amount of your starting material, Methyl 2-fluoro-4-methyl-5-nitrobenzoate, in a volatile solvent (like ethyl acetate or dichloromethane). Using a capillary spotter, apply a small spot to the first mark on the baseline.

    • Lane 2 (Co-spot - Co): On the middle mark, first spot the starting material as above. Then, without moving the plate, carefully spot the reaction mixture directly on top of the SM spot. This "co-spot" is crucial for confirming if spots at similar heights are identical or different.[7]

    • Lane 3 (Reaction Mixture - R): At time zero (T=0) and at subsequent intervals (e.g., T=30 min, T=60 min), take a small aliquot from your reaction.[7] Quench it if necessary and spot it on the third mark.

  • Develop the Plate: Using forceps, carefully place the spotted TLC plate into the equilibrated chamber. Ensure the baseline is above the solvent level.[8] Close the lid and allow the solvent front to ascend the plate.

  • Mark and Dry: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[4] Allow the plate to air dry completely in a fume hood.

  • Visualize and Analyze: View the dried plate under a short-wave (254 nm) UV lamp.[9][10] Aromatic and conjugated compounds like your starting material will appear as dark spots against the fluorescent green background.[9][10][11] Circle the spots with a pencil. The reaction is complete when the starting material spot in the reaction lane has disappeared and a new product spot is prominent.

Calculating the Retention Factor (Rf)

The Rf value is a key metric for identifying and comparing compounds.[12] It is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[12][13][14]

Rf = (Distance from baseline to the center of the spot) / (Distance from baseline to the solvent front) [13]

An ideal Rf value for good separation is typically between 0.2 and 0.8.[15]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during TLC analysis in a direct question-and-answer format.

Question: All my spots, including the starting material, are streaky or tailing. What's wrong?

Answer: Streaking is a common problem and can be caused by several factors:

  • Sample Overloading: You have applied too much sample to the plate.[3][8][16] Try diluting your sample solution (a 1% solution is often sufficient) or applying a smaller spot.[16]

  • Highly Polar Compounds: Very polar compounds can interact too strongly with the silica gel. Adding a small amount of a polar modifier like acetic acid or methanol to your mobile phase can sometimes resolve this.

  • Sample Insolubility: If your compound is not fully dissolved in the spotting solvent, it will streak. Ensure your sample is completely soluble before spotting.

  • Acidic or Basic Compounds: Strongly acidic or basic compounds can streak on silica gel. Using a plate with a different stationary phase (like alumina) or adding a modifier (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic ones) to the mobile phase can help.[16]

Question: I can't see any spots on my TLC plate after developing it.

Answer: This can be frustrating, but it's usually due to one of the following:

  • Sample is Too Dilute: The concentration of your compound is too low to be detected.[8] Try spotting the same location multiple times, allowing the solvent to dry between applications, to concentrate the sample.[8]

  • Compound is Not UV-Active: While Methyl 2-fluoro-4-methyl-5-nitrobenzoate is UV-active, your product might not be. If you suspect this, you need to use a chemical stain for visualization. An iodine chamber is a good general-purpose, semi-destructive method.[9][10] For certain functional groups, a potassium permanganate (KMnO₄) stain can be very effective, as it reacts with oxidizable groups (like alcohols or amines) to produce yellow spots on a purple background.[11]

  • Sample Evaporated Before Development: If you are using a very volatile spotting solvent, your sample may have evaporated before you could place the plate in the chamber. Ensure you develop the plate promptly after spotting.

  • Baseline Dipped in Solvent: If the origin line where you spotted your samples was below the level of the mobile phase in the chamber, your compounds dissolved directly into the solvent pool instead of migrating up the plate.[8]

Question: All my spots ran to the top of the plate (Rf ≈ 1.0). How do I fix this?

Answer: This indicates your mobile phase is too polar.[15] The solvent is moving all components, regardless of their polarity, with the solvent front. To fix this, you need to decrease the polarity of your mobile phase. If you are using a hexane/ethyl acetate mixture, increase the proportion of the non-polar solvent (hexane). For example, change from a 1:1 ratio to 3:1 or 5:1 Hexane:Ethyl Acetate.

Question: All my spots stayed at the baseline (Rf ≈ 0). What should I do?

Answer: This is the opposite problem: your mobile phase is not polar enough to move the compounds off the baseline.[15][17] You need to increase the polarity of the mobile phase. If using a hexane/ethyl acetate system, increase the proportion of the polar solvent (ethyl acetate). For example, change from a 5:1 ratio to a 2:1 or 1:1 Hexane:Ethyl Acetate.

Question: My starting material and product spots are very close together. How can I get better separation?

Answer: Poor separation of spots with similar Rf values is a common challenge.[17]

  • Change Solvent System: The most effective solution is to try a different solvent system. The goal is to find a system that has a different selectivity for your compounds. Try switching one of the solvents (e.g., substitute ethyl acetate with dichloromethane or acetone) and re-optimize the ratio.

  • Use a Longer Plate: A longer development distance can sometimes improve the separation between spots that are close together.

  • Try a Different Stationary Phase: While less common for routine monitoring, if separation is critical and cannot be achieved on silica, consider using alumina or reverse-phase TLC plates.

Data and Visualization

Table 1: Recommended Starting Mobile Phase Systems

The selection of the mobile phase is critical and often requires some trial and error.[18] Below are common starting points for moderately polar aromatic compounds.

Mobile Phase SystemRatio (v/v)PolarityRecommended Use
Hexane : Ethyl Acetate4 : 1Low-MediumExcellent starting point for many reactions.
Hexane : Dichloromethane1 : 1MediumGood alternative if ethyl acetate fails.
Toluene : Acetone9 : 1MediumOffers different selectivity for aromatic systems.
Chloroform : Methanol95 : 5Medium-HighUse for more polar products (e.g., amines).
Diagrams

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_chamber Equilibrate Chamber prep_plate Prepare & Spot Plate develop Develop Plate prep_plate->develop visualize Dry & Visualize (UV/Stain) develop->visualize calculate Calculate Rf Values visualize->calculate interpret Interpret Results calculate->interpret

Caption: A standard workflow for performing Thin-Layer Chromatography.

Caption: Idealized TLC showing starting material (red) and product (green).

References

  • University of Rochester, Department of Chemistry. Troubleshooting Thin-Layer Chromatography. Available from: [Link]

  • Oreate AI Blog. (2026). How to Calculate Rf TLC. Available from: [Link]

  • University of Toronto Scarborough. Thin Layer Chromatography. Available from: [Link]

  • Oreate AI Blog. (2026). Understanding RF Values in Thin Layer Chromatography (TLC). Available from: [Link]

  • Plant Extract. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Available from: [Link]

  • University of Colorado Boulder, Organic Chemistry. Thin Layer Chromatography (TLC). Available from: [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Available from: [Link]

  • Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Available from: [Link]

  • Chemistry LibreTexts. (2025). 5.7: Visualizing TLC Plates. Available from: [Link]

  • Study.com. (2021). How to Calculate Retention Factors in Thin-Layer Chromatography. Available from: [Link]

  • LabSim by LearnSci. Thin layer chromatography (TLC) Rf measurement. Available from: [Link]

  • Plant Extract. (2024). Illuminating the Invisible: Visualization and Detection of Compounds in TLC. Available from: [Link]

  • Unknown Source. TLC Visualization Methods. Source URL could not be verified.
  • Royal Society of Chemistry. Using thin-layer chromatography to investigate the reactions. Available from: [Link]

  • PubChem. Methyl 2-Fluoro-5-nitrobenzoate. Available from: [Link]

  • Labster. TLC Visualization Methods. Available from: [Link]

  • MySkinRecipes. Methyl 4-fluoro-2-methyl-5-nitrobenzoate. Available from: [Link]

  • PubChem. Methyl 2-chloro-4-fluoro-5-nitrobenzoate. Available from: [Link]

  • ALWSCI. (2025). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Available from: [Link]

  • ResearchGate. (2021). How i will select mobile phase solevent system for TLC?. Available from: [Link]

  • LCGC International. Stationary Phases for Modern Thin-Layer Chromatography. Available from: [Link]

  • Interchim – Blog. TLC Fundamentals – Stationary & mobile phase choice (part 4). Available from: [Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. Available from: [Link]

  • Unknown Source. Chromatographic Methods of Analysis. Source URL could not be verified.
  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Available from: [Link]

  • PubChem. 4-Fluoro-2-methyl-5-nitrobenzoic acid. Available from: [Link]

  • Google Patents. The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

Sources

Troubleshooting

Technical Support Center: Solvent Effects on Methyl 2-fluoro-4-methyl-5-nitrobenzoate Reactivity

Welcome to the technical support center for "Methyl 2-fluoro-4-methyl-5-nitrobenzoate." This guide is designed for researchers, scientists, and professionals in drug development. Here, we will explore the critical impact...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "Methyl 2-fluoro-4-methyl-5-nitrobenzoate." This guide is designed for researchers, scientists, and professionals in drug development. Here, we will explore the critical impact of solvent selection on the reactivity of this compound, particularly in the context of Nucleophilic Aromatic Substitution (SNAr) reactions. Our goal is to provide you with actionable insights and troubleshooting strategies in a direct question-and-answer format.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments. Each issue is analyzed from the perspective of solvent choice, providing both the cause and the solution.

Q1: My SNAr reaction with an amine nucleophile is showing very low conversion or has stalled completely. What's the likely solvent-related cause?

A1: This is a frequent issue, often directly linked to the use of an inappropriate solvent. The most probable cause is the use of a protic solvent (e.g., methanol, ethanol, water).

  • Causality: Protic solvents possess O-H or N-H bonds and can form strong hydrogen bonds with anionic or lone-pair-containing nucleophiles (like your amine).[1][2] This "caging" effect, known as solvation, drastically reduces the nucleophile's reactivity by stabilizing it in its ground state, preventing it from attacking the electrophilic aromatic ring.[1][2][3] In effect, the solvent is deactivating your nucleophile.

  • Solution: Switch to a polar aprotic solvent . Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) are ideal for SNAr reactions.[4] These solvents have high dielectric constants that can dissolve ionic reagents and stabilize the charged intermediate of the reaction, but they lack the acidic protons that solvate and deactivate the nucleophile.[3] This leaves the nucleophile "naked" and highly reactive, significantly accelerating the reaction rate.[3]

Q2: I'm observing multiple unexpected spots on my TLC plate, suggesting side product formation. How can the solvent be responsible?

A2: Side product formation can indeed be a solvent-mediated issue, especially at elevated temperatures.

  • Causality & Solution 1 (Solvent Decomposition): If you are using DMF at high temperatures (typically >120 °C) and a strong base, the solvent itself can decompose to generate dimethylamine.[5][6] This newly formed amine is a potent nucleophile and will compete with your intended nucleophile, leading to an undesired N,N-dimethylamino-substituted byproduct. To mitigate this, switch to a more thermally stable solvent like DMSO or sulfolane, or try to run the reaction at a lower temperature.[6]

  • Causality & Solution 2 (Benzyne Formation): While less common for a highly activated substrate like this, if you are using a very strong base (e.g., NaNH₂) in a non-polar solvent, you might be promoting a competing elimination-addition (benzyne) mechanism instead of the desired SNAr pathway.[6] This leads to a mixture of products. The solution is to ensure your reaction conditions favor SNAr by using a polar aprotic solvent and a base that is strong enough to deprotonate your nucleophile but not the aromatic ring.

Q3: The reaction works, but it's extremely slow, requiring prolonged heating. I'm already using an aprotic solvent like Acetonitrile (ACN) or Tetrahydrofuran (THF). What's wrong?

A3: While ACN and THF are aprotic, their ability to stabilize the key intermediate in an SNAr reaction is significantly lower than that of other polar aprotic solvents.

  • Causality: The SNAr reaction proceeds through a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex .[7][8][9] The rate-determining step is typically the formation of this complex.[1] Solvents with higher polarity and dipolarity, like DMSO and DMF, are exceptionally good at stabilizing this charged intermediate, which lowers the activation energy of this step and dramatically increases the reaction rate.[1][10] ACN and THF are less polar and thus less effective at this stabilization.

  • Solution: For optimal reaction rates, switch to a more effective polar aprotic solvent such as DMSO or DMF . These are the gold-standard solvents for SNAr chemistry for this very reason.[11]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products cluster_solvent Solvent Influence A Ar-F (Substrate) C [Ar(F)Nu]⁻ Meisenheimer Complex A->C k₁ (Slow) + Nu⁻ B Nu⁻ (Nucleophile) D Ar-Nu C->D k₂ (Fast) - F⁻ E F⁻ S Polar Aprotic Solvent (e.g., DMSO, DMF) S->C Stabilizes Lowers Activation Energy S(N)Ar Mechanism & Solvent Stabilization

Frequently Asked Questions (FAQs)

This section covers broader questions about solvent selection for reactions involving Methyl 2-fluoro-4-methyl-5-nitrobenzoate.

Q1: Why is fluorine the leaving group of choice in SNAr reactions, and how does this relate to solvent?

A1: In SNAr reactions, the leaving group reactivity order is often F > Cl > Br > I, which is the reverse of the order seen in SN1 and SN2 reactions.[8]

  • Mechanism: The reason lies in the two-step addition-elimination mechanism. The first step, the nucleophilic attack, is usually rate-limiting.[1] Fluorine is the most electronegative halogen, so it strongly polarizes the C-F bond, making the attached carbon atom highly electrophilic and thus more susceptible to nucleophilic attack.[8] Since the bond-breaking step is not rate-determining, the high strength of the C-F bond is less important than its activating effect.

  • Solvent Role: Polar aprotic solvents further enhance this effect. By solvating the cation of the nucleophile's salt and leaving the anion highly reactive, they facilitate the initial attack on the electron-deficient carbon center activated by the fluorine atom.

Q2: Can I use a protic solvent like isopropanol if I use a very strong base to form an alkoxide first?

A2: While pre-forming an alkoxide (a stronger nucleophile) is a valid strategy, using a protic solvent is still not ideal. The protic solvent can still form hydrogen bonds with the alkoxide, reducing its effective concentration and reactivity. Furthermore, the conjugate acid of the alkoxide (isopropanol) will be present in large excess, potentially leading to equilibrium issues. For optimal results, an anhydrous polar aprotic solvent remains the best choice.

Q3: Are there any safety concerns with using DMSO or DMF?

A3: Yes, and they should be handled with appropriate care.

  • DMF: Is classified as a reproductive toxin (H360) and can be harmful if inhaled or absorbed through the skin.[7][5] It can also decompose exothermically in the presence of strong bases like sodium hydride (NaH).[5]

  • DMSO: Has a much better toxicity profile but can also decompose violently at high temperatures, a process that can be initiated at lower temperatures in the presence of certain reagents.[5]

  • Recommendation: Always consult the Safety Data Sheet (SDS) for your chosen solvent. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Consider greener alternative solvents where possible, although their performance may vary.[12]

Q4: How do I choose between DMSO, DMF, and NMP?

A4: All three are excellent choices for SNAr reactions. The decision often comes down to practical considerations:

  • Reactivity: Performance is generally comparable, with slight variations depending on the specific nucleophile and substrate.

  • Boiling Point & Workup: DMSO (189 °C) and NMP (202 °C) have high boiling points, which can make them difficult to remove during workup. DMF (153 °C) is more volatile.[4] If your product is sensitive to high temperatures, DMF might be preferable, but if you need to run the reaction at a high temperature, DMSO or NMP offer a wider window.

  • Toxicity: As mentioned, DMF and NMP have significant reproductive toxicity concerns.[4][7] DMSO is generally considered a safer alternative from a health perspective.[4]

Data Summary: Solvent Effects on a Model SNAr Reaction

The following table provides representative data on the effect of solvent choice on the yield of a typical SNAr reaction between an activated aryl fluoride and a secondary amine (e.g., morpholine).

SolventSolvent TypeDielectric Constant (ε)Typical Reaction TimeTypical Yield (%)
DMSO Polar Aprotic471-3 hours>95%
DMF Polar Aprotic372-4 hours>95%
NMP Polar Aprotic322-4 hours>90%
Acetonitrile Polar Aprotic3812-24 hours40-60%
THF Aprotic7.5>24 hours10-20%
Ethanol Polar Protic24>24 hours<5%
Toluene Non-polar2.4>24 hours<5%

Note: Data is illustrative and actual results will vary based on specific substrates, nucleophiles, and reaction temperatures.

Experimental Protocol: Solvent Screening for SNAr Reactions

This protocol outlines a general procedure for screening various solvents to optimize your reaction conditions.

Objective: To determine the optimal solvent for the SNAr reaction between Methyl 2-fluoro-4-methyl-5-nitrobenzoate and a chosen nucleophile.

Materials:

  • Methyl 2-fluoro-4-methyl-5-nitrobenzoate (1.0 eq)

  • Nucleophile (e.g., piperidine, 1.2 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Anhydrous Solvents for screening (e.g., DMSO, DMF, ACN, THF)

  • Reaction vials, stir bars, heating block

  • TLC plates and appropriate eluent system

Procedure:

  • Setup: In separate, dry reaction vials, place Methyl 2-fluoro-4-methyl-5-nitrobenzoate and K₂CO₃.

  • Solvent Addition: To each vial, add an equal volume of a different anhydrous solvent to create parallel reactions.

  • Nucleophile Addition: Add the nucleophile to each vial and begin stirring.

  • Heating: Place all vials in a pre-heated reaction block set to a standard temperature (e.g., 80 °C).

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) using TLC. Spot the reaction mixture against the starting material.

  • Analysis: Compare the rate of consumption of the starting material and the formation of the product spot across the different solvents. The solvent that provides the fastest conversion to the desired product with the fewest side products is the optimal choice.

Solvent_Screening_Workflow start Start: Define Reaction (Substrate, Nucleophile, Base) prep Prepare Parallel Reactions (One for each solvent) start->prep add_solvents Add Anhydrous Solvents (DMSO, DMF, ACN, THF) prep->add_solvents add_reagents Add Nucleophile & Start Stirring add_solvents->add_reagents heat Heat all reactions (e.g., 80°C) add_reagents->heat monitor Monitor by TLC at regular intervals heat->monitor analyze Analyze TLCs: - Reaction Rate - Side Products monitor->analyze Compare results select Select Optimal Solvent analyze->select end End: Proceed with Optimized Condition select->end Solvent Screening Workflow

References

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. (n.d.). National Institutes of Health. [Link]

  • What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? For example: using solvent acetic acid and cyclohexane. (2017, November 13). Quora. [Link]

  • Solvent Effects on Aromatic Nucleophilic Substitutions. Part 3.' The Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with P. (n.d.). Royal Society of Chemistry. [Link]

  • 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015, July 9). Chemistry LibreTexts. [Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (2025, August 9). ResearchGate. [Link]

  • Dimethyl Sulfoxide (DMSO) vs. Other Polar Aprotic Solvents: A Comparative Look. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Specific Solvent Issues with the SNAr Reaction. (n.d.). WordPress. [Link]

  • Polar aprotic solvents – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.). Royal Society of Chemistry. [Link]

  • Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. (2020, July 10). National Institutes of Health. [Link]

  • Comparison of the properties of DMF, DMSO and NMP [50-52]. (n.d.). ResearchGate. [Link]

  • Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps. [Link]

  • How difficult are anion-molecule SNAr reactions of unactivated arenes in the gas phase, dimethyl sulfoxide, and methanol solvents? (n.d.). Semantic Scholar. [Link]

  • SNAr Reaction in Other Common Molecular Solvents. (n.d.). WordPress. [Link]

  • Concentration-dependent solvent effect on the SNAr reaction between 1-fluoro-2,4-dinitrobenzene and morpholine. (n.d.). ResearchGate. [Link]

  • Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1). (n.d.). ResearchGate. [Link]

  • 11.3: Characteristics of the SN2 Reaction. (2024, March 28). Chemistry LibreTexts. [Link]

  • SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. (2026, January 4). WordPress. [Link]

  • SNAr troubleshooting. (2023, December 23). Reddit. [Link]

  • The stabilities of Meisenheimer complexes. Part 16. Kinetic and equilibrium data for sodium isopropoxide addition to some aromatic nitro compounds in propan-2-ol. (n.d.). Royal Society of Chemistry. [Link]

  • Methyl 2-Fluoro-5-nitrobenzoate. (n.d.). PubChem. [Link]

  • Methyl 4-fluoro-2-methyl-5-nitrobenzoate. (n.d.). MySkinRecipes. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Synthetic Strategy: Methyl 2-fluoro-4-methyl-5-nitrobenzoate vs. Other Substituted Nitrobenzoates

Abstract In the landscape of medicinal chemistry and complex organic synthesis, the selection of starting materials is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic rou...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry and complex organic synthesis, the selection of starting materials is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. Substituted nitrobenzoates are a cornerstone class of reagents, prized for their versatility as precursors to a vast array of functionalized aromatic compounds. This guide provides an in-depth comparative analysis of Methyl 2-fluoro-4-methyl-5-nitrobenzoate against other structurally related nitrobenzoates. We will dissect the nuanced interplay of its substituent effects on reactivity, particularly in Nucleophilic Aromatic Substitution (SNAr) reactions, and provide field-proven insights and experimental protocols to guide researchers in making informed strategic decisions for their synthetic campaigns.

Introduction: The Strategic Importance of Substituted Nitrobenzoates

Nitrobenzoic acids and their esters are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] The powerful electron-withdrawing nature of the nitro (NO₂) group fundamentally alters the electronic character of the benzene ring, making it susceptible to nucleophilic attack—a reactivity pattern opposite to that of typical benzene derivatives.[2][3] This activation is the linchpin of Nucleophilic Aromatic Substitution (SNAr), a vital transformation for constructing C-N, C-O, and C-S bonds.

The strategic placement of additional substituents, such as halogens (F, Cl) and alkyl groups (CH₃), alongside the nitro group, provides a toolkit for fine-tuning reactivity and directing the course of a synthesis. The choice of a specific substituted nitrobenzoate is therefore not arbitrary but a calculated decision based on mechanistic principles.

The Subject of Analysis: Methyl 2-fluoro-4-methyl-5-nitrobenzoate

Methyl 2-fluoro-4-methyl-5-nitrobenzoate is a uniquely functionalized reagent designed for high reactivity and selectivity in SNAr reactions. Its structure offers a compelling combination of features:

  • The Nitro Group (-NO₂): As a potent electron-withdrawing group, it strongly activates the aromatic ring towards nucleophilic attack.[4]

  • The Fluoro Group (-F): Positioned ortho to the nitro group, it serves two roles: it is an excellent leaving group in SNAr reactions and its high electronegativity further enhances the electrophilicity of the carbon to which it is attached.

  • The Methyl Group (-CH₃): This electron-donating group, positioned para to the fluorine, subtly modulates the ring's electronics.

  • The Methyl Ester (-COOCH₃): Provides a handle for subsequent transformations, such as hydrolysis to the corresponding carboxylic acid.[5]

The key to this molecule's utility lies in the synergistic activation of the C-F bond by the ortho-nitro group, making it the prime site for nucleophilic displacement.

Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for this class of compounds is the SNAr mechanism. Understanding this mechanism is crucial to appreciating the comparative performance of different nitrobenzoates. The reaction proceeds via a two-step addition-elimination sequence.[2]

  • Addition of the Nucleophile: A nucleophile (e.g., an amine, alkoxide) attacks the electron-deficient carbon atom bearing the leaving group (fluorine, in our case). This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[2]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (fluoride ion).

The stability of the Meisenheimer complex is the determining factor for the reaction rate. Electron-withdrawing groups, especially at the ortho and para positions relative to the leaving group, are essential for stabilizing the negative charge of this intermediate through resonance.[2][6]

Caption: The two-step Addition-Elimination mechanism of SNAr.

Comparative Analysis: Strategic Selection of Nitrobenzoates

The choice of reagent hinges on a balance of reactivity, cost, and the potential for side reactions. Let's compare Methyl 2-fluoro-4-methyl-5-nitrobenzoate to several alternatives.

The Role of the Halogen: Fluorine vs. Chlorine
  • Methyl 2-fluoro-4-methyl-5-nitrobenzoate vs. Methyl 2-chloro-4-methyl-5-nitrobenzoate

While both fluorine and chlorine are good leaving groups, fluorine is generally superior in SNAr reactions. This is counterintuitive to SN1/SN2 logic where bond strength is key. In SNAr, the rate-determining step is the initial nucleophilic attack.[4] Fluorine's intense electronegativity makes the attached carbon significantly more electrophilic and thus more susceptible to attack, accelerating the reaction.

The Impact of the Alkyl Group: Methyl vs. Hydrogen
  • Methyl 2-fluoro-4-methyl-5-nitrobenzoate vs. Methyl 2-fluoro-5-nitrobenzoate

The methyl group is weakly electron-donating. In the context of SNAr, which is favored by electron-withdrawing effects, the presence of the methyl group slightly deactivates the ring compared to its non-methylated counterpart.[3] However, this deactivation is often negligible compared to the powerful activating effect of the nitro group. The primary reason for its inclusion is typically as a structural element required for the final target molecule, offering an additional site for potential future functionalization.

The Positional Isomerism: Directing Effects

The relative positions of the nitro group and the leaving group are the single most important factor for reactivity.

  • Ortho/Para Activation: An electron-withdrawing group ortho or para to the leaving group provides direct resonance stabilization for the Meisenheimer complex, leading to high reaction rates.[2] Both Methyl 2-fluoro-5-nitrobenzoate and our primary subject benefit from this arrangement.

  • Meta Deactivation: If the nitro group is meta to the leaving group (e.g., Methyl 3-fluoro-5-nitrobenzoate), no direct resonance stabilization of the negative charge onto the nitro group is possible. Consequently, these isomers are dramatically less reactive and often considered inert to SNAr conditions.[2]

Caption: Decision workflow for selecting a substituted nitrobenzoate.

Data Summary

The following table summarizes the key attributes for comparison. Relative reactivity is a qualitative assessment based on established mechanistic principles of SNAr.

CompoundKey FeaturesRelative SNAr ReactivityPrimary Application
Methyl 2-fluoro-4-methyl-5-nitrobenzoate -F is ortho to -NO₂-Excellent leaving group-Methyl group for structureVery HighSynthesis requiring a C4-methyl substituent.
Methyl 2-fluoro-5-nitrobenzoate [7]-F is ortho to -NO₂-No deactivating methyl groupHighestGeneral purpose, high-reactivity SNAr.
Methyl 2-chloro-5-nitrobenzoate -Cl is ortho to -NO₂-Slower than fluoro analogHighCost-effective alternative to fluoro compounds.
Methyl 3-fluoro-5-nitrobenzoate -F is meta to -NO₂Very LowUnsuitable for SNAr; used when other reactivity is needed.
Methyl 4-fluoro-3-nitrobenzoate -F is para to -NO₂Very HighAlternative to ortho-isomers for SNAr.

Experimental Protocols

Trustworthiness in synthesis relies on robust, reproducible protocols. Below are representative procedures.

Protocol 1: General SNAr Amination of Methyl 2-fluoro-4-methyl-5-nitrobenzoate

This protocol describes a typical reaction to form a C-N bond, a common step in the synthesis of heterocyclic compounds and pharmaceutical intermediates.[8][9]

Objective: To synthesize Methyl 2-(benzylamino)-4-methyl-5-nitrobenzoate.

Materials:

  • Methyl 2-fluoro-4-methyl-5-nitrobenzoate (1.0 eq)

  • Benzylamine (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add Methyl 2-fluoro-4-methyl-5-nitrobenzoate (e.g., 2.13 g, 10 mmol).

  • Add anhydrous DMF (e.g., 20 mL) and stir until the solid dissolves.

  • Add potassium carbonate (2.76 g, 20 mmol) to the solution.

  • Add benzylamine (1.18 g, 11 mmol) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 80 °C and monitor by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction to room temperature and pour it into a separatory funnel containing 100 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

Protocol 2: Synthesis of Methyl 3-nitrobenzoate via Electrophilic Aromatic Substitution

For context, this protocol shows the synthesis of a different isomer via a different mechanism (Electrophilic Aromatic Substitution), highlighting the alternative strategies required when SNAr is not viable.[10][11]

Objective: To synthesize Methyl 3-nitrobenzoate from methyl benzoate.

Materials:

  • Methyl benzoate (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Methanol, ice-cold

Procedure:

  • In a flask immersed in an ice-salt bath, cool concentrated H₂SO₄ (e.g., 12 mL).

  • Slowly add methyl benzoate (e.g., 6.8 g, 50 mmol) to the cold sulfuric acid with stirring, keeping the temperature below 10 °C.

  • Separately, prepare the nitrating mixture by slowly adding concentrated H₂SO₄ (8 mL) to concentrated HNO₃ (8 mL) in a flask cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the methyl benzoate solution over 30-60 minutes, ensuring the temperature does not exceed 15 °C.[11]

  • After the addition is complete, stir the mixture for an additional 30 minutes, allowing it to slowly warm to room temperature.

  • Carefully pour the reaction mixture over a large volume of crushed ice (approx. 100 g) with vigorous stirring.

  • Isolate the precipitated solid product by vacuum filtration and wash thoroughly with cold water.

  • Wash the crude product with a small amount of ice-cold methanol to remove impurities.[11]

  • Recrystallize the product from hot methanol to obtain pure Methyl 3-nitrobenzoate.

Conclusion and Strategic Outlook

Methyl 2-fluoro-4-methyl-5-nitrobenzoate stands out as a highly effective reagent for SNAr reactions, particularly when the synthetic target requires the specific C4-methyl substitution pattern. Its reactivity is governed by the powerful activating effect of the ortho-nitro group on the exceptionally labile fluoro leaving group.

Key Takeaways for the Synthetic Chemist:

  • For Maximum Reactivity: Choose a substrate with a fluoro leaving group positioned ortho or para to a nitro group. Methyl 2-fluoro-5-nitrobenzoate offers slightly higher intrinsic reactivity due to the absence of a deactivating methyl group.[7]

  • For Cost-Effectiveness: Chloro-analogs are viable, albeit slower, alternatives.

  • Avoid Meta Isomers: Substrates with a meta relationship between the leaving group and the nitro group are generally unreactive in SNAr.

  • Structure Dictates Choice: The selection of Methyl 2-fluoro-4-methyl-5-nitrobenzoate is primarily driven by the need to incorporate its unique substitution pattern into a larger molecule.

By understanding the fundamental mechanistic principles and the nuanced effects of each substituent, researchers can move beyond simply following a recipe and begin to rationally design synthetic routes with a higher probability of success.

References

  • Gorel, A., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. National Institutes of Health. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 4-fluoro-2-methyl-5-nitrobenzoate. Retrieved from [Link]

  • RSC Publishing. (2014). Part I: Nitroalkenes in the synthesis of heterocyclic compounds. RSC Advances. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]

  • ResearchGate. (2014). Part II: nitroalkenes in the synthesis of heterocyclic compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • ResearchGate. (2014). Part I: Nitroalkenes in the Synthesis of Heterocyclic Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzo-fused N-Heterocycles. Retrieved from [Link]

  • Intermediates. (n.d.). 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • Michigan State University. (n.d.). Heterocyclic Compounds. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2019). Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • Chemguide. (n.d.). electrophilic substitution in methylbenzene and nitrobenzene. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. Retrieved from [Link]

  • Ryan's Regents and AP Chemistry. (2021). Nitration of Methyl Benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-chloro-4-fluoro-5-nitrobenzoate. Retrieved from [Link]

  • Journal of the American Chemical Society. (2023). In-Source Photoderivatization-Enhanced Neurometabolic Profiling Deciphers Vascular Cognitive Impairment. Retrieved from [Link]

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Comparative

A Comparative Analysis of Methyl 2-fluoro-4-methyl-5-nitrobenzoate and its Chloro-Analogue for Applications in Organic Synthesis

Abstract: This guide provides a detailed comparative analysis of Methyl 2-fluoro-4-methyl-5-nitrobenzoate and its chloro-analogue, Methyl 2-chloro-4-methyl-5-nitrobenzoate. These compounds are pivotal building blocks in...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a detailed comparative analysis of Methyl 2-fluoro-4-methyl-5-nitrobenzoate and its chloro-analogue, Methyl 2-chloro-4-methyl-5-nitrobenzoate. These compounds are pivotal building blocks in medicinal chemistry and materials science, primarily utilized for their susceptibility to nucleophilic aromatic substitution (SNAr). We will delve into their synthesis, physicochemical properties, and critically, their differential reactivity. This analysis is supported by mechanistic principles and representative experimental protocols, designed to arm researchers with the knowledge to select the optimal reagent for their synthetic endeavors.

Introduction: The Strategic Importance of Halogenated Nitroaromatics

Halogenated nitroaromatic compounds are a cornerstone in the synthesis of complex organic molecules. The presence of a strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating reactions that are otherwise challenging.[1][2] The strategic placement of a halogen atom ortho or para to the nitro group provides a leaving group for nucleophilic aromatic substitution (SNAr), a powerful tool for forming carbon-heteroatom and carbon-carbon bonds.[1][2]

Methyl 2-fluoro-4-methyl-5-nitrobenzoate and Methyl 2-chloro-4-methyl-5-nitrobenzoate are two such building blocks that offer a platform for diverse chemical transformations. Their utility is primarily dictated by the nature of the halogen substituent, which significantly influences the rate and efficiency of SNAr reactions. This guide will elucidate the nuanced differences between these two analogues, providing a clear rationale for their selective application.

Synthesis and Spectroscopic Characterization

The synthesis of both Methyl 2-fluoro-4-methyl-5-nitrobenzoate and its chloro-analogue typically involves a multi-step sequence, often starting from the corresponding halogenated toluene derivative. A general synthetic approach involves nitration of a suitable benzoic acid precursor followed by esterification. For instance, 2-chloro-4-fluorotoluene can be converted to 2-chloro-4-fluoro-5-nitrobenzoic acid via photochlorination, nitration, and subsequent hydrolysis-oxidation, which is then esterified.[3] Another common method is the direct nitration of a substituted methyl benzoate.[4]

Precise characterization is paramount for ensuring the purity and identity of these reagents. Below is a table summarizing their key physicochemical and spectroscopic properties.

PropertyMethyl 2-fluoro-4-methyl-5-nitrobenzoateMethyl 2-chloro-4-methyl-5-nitrobenzoate
Molecular Formula C₉H₈FNO₄C₉H₈ClNO₄
Molecular Weight 213.16 g/mol [5]229.61 g/mol
CAS Number 1163287-01-1[5]Not readily available
Appearance Typically a solidTypically a solid
¹H NMR (CDCl₃, 400 MHz) Predicted δ (ppm): 8.3-8.5 (s, 1H), 7.2-7.4 (d, 1H), 3.9-4.0 (s, 3H), 2.6-2.7 (s, 3H)Predicted δ (ppm): 8.2-8.4 (s, 1H), 7.6-7.8 (s, 1H), 3.9-4.0 (s, 3H), 2.5-2.6 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) Predicted δ (ppm): 164-166, 158-162 (d, J=250-260 Hz), 145-147, 140-142, 130-132 (d, J=8-10 Hz), 125-127, 115-117 (d, J=20-25 Hz), 52-54, 18-20Predicted δ (ppm): 164-166, 146-148, 142-144, 135-137, 132-134, 128-130, 125-127, 52-54, 19-21

Note: NMR chemical shifts are predicted and may vary depending on the solvent and experimental conditions.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr): A Mechanistic Perspective

The primary chemical distinction between the fluoro and chloro analogues lies in their reactivity towards nucleophiles in SNAr reactions. This difference is governed by the "element effect" observed in these transformations.[6]

The Halogen Effect in SNAr

Contrary to what is observed in aliphatic SN2 reactions, the reactivity of halogens as leaving groups in SNAr follows the order F > Cl ≈ Br > I.[1][6] This is because the rate-determining step in an SNAr reaction is the initial nucleophilic attack on the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[1][2][7] The high electronegativity of fluorine strongly polarizes the C-F bond, making the attached carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[1][2] This inductive electron withdrawal also helps to stabilize the developing negative charge in the Meisenheimer complex. The cleavage of the carbon-halogen bond occurs in the subsequent, faster step.[1]

SNAr_Mechanism A Aryl Halide (Ar-X) Intermediate Meisenheimer Complex [Ar(X)Nu]⁻ A->Intermediate + Nu⁻ (Slow, Rate-Determining) Nu Nucleophile (Nu⁻) Product Substituted Product (Ar-Nu) Intermediate->Product - X⁻ (Fast) LG Leaving Group (X⁻)

Caption: General mechanism of an SNAr reaction.

Experimental Evidence and Protocol

To illustrate the differential reactivity, we present a representative experimental protocol for the substitution reaction of both benzoates with a model nucleophile, piperidine.

Experimental Protocol: Comparative Reaction of Benzoate Analogues with Piperidine

  • Reaction Setup: In two separate oven-dried round-bottom flasks equipped with magnetic stir bars and reflux condensers, dissolve Methyl 2-fluoro-4-methyl-5-nitrobenzoate (1 eq.) and Methyl 2-chloro-4-methyl-5-nitrobenzoate (1 eq.) in anhydrous Dimethylformamide (DMF) to a concentration of 0.2 M.

  • Reagent Addition: To each flask, add potassium carbonate (2 eq.) followed by the dropwise addition of piperidine (1.5 eq.).

  • Reaction Conditions: Heat the reaction mixtures to 80°C and stir vigorously.

  • Monitoring: Monitor the progress of each reaction by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, cool the reaction mixtures to room temperature, pour into water, and extract with ethyl acetate. The organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Experimental_Workflow Start Dissolve Benzoate in DMF AddReagents Add K₂CO₃ and Piperidine Start->AddReagents Heat Heat to 80°C AddReagents->Heat Monitor Monitor by TLC/HPLC Heat->Monitor Workup Aqueous Work-up and Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: Experimental workflow for the comparative SNAr reaction.

Expected Results:

Based on the principles of the halogen effect in SNAr, the reaction with Methyl 2-fluoro-4-methyl-5-nitrobenzoate is expected to proceed significantly faster and potentially with a higher yield compared to its chloro-analogue under identical reaction conditions.

AnalogueExpected Reaction TimeExpected Yield
Fluoro Shorter (e.g., 2-4 hours)High (e.g., >90%)
Chloro Longer (e.g., 8-12 hours or more)Moderate to High (e.g., 70-85%)

Physicochemical Properties: A Tabulated Comparison

The choice of reagent can also be influenced by its physical properties, which affect handling, solubility, and reaction setup.

PropertyMethyl 2-fluoro-4-methyl-5-nitrobenzoateMethyl 2-chloro-4-methyl-5-nitrobenzoate
Molecular Weight 213.16 g/mol [5]229.61 g/mol
Boiling Point 320.2±37.0 °C at 760 mmHg[5]Not readily available
Calculated logP Not readily availableNot readily available
Storage 2-8°C, dry, airtight[5]Room temperature

Applications in Synthesis: A Strategic Choice

The differential reactivity of these two analogues allows for strategic choices in synthetic planning:

  • Methyl 2-fluoro-4-methyl-5-nitrobenzoate: This is the reagent of choice for reactions requiring high reactivity, such as those with weak nucleophiles or when rapid reaction times are desired. Its enhanced electrophilicity at the site of substitution makes it ideal for forcing stubborn SNAr reactions to completion.

  • Methyl 2-chloro-4-methyl-5-nitrobenzoate: The milder reactivity of the chloro-analogue can be advantageous in scenarios requiring greater selectivity. For instance, in a molecule with multiple electrophilic sites, the chloro-analogue may allow for selective reaction at a more activated position, leaving the chloro-substituted ring intact for subsequent transformations. It can also be a more cost-effective option for reactions with highly reactive nucleophiles where the enhanced reactivity of the fluoro-analogue is not necessary.

Conclusion

References

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • NIH. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, August 21). Favourability of leaving groups in nucleophilic aromatic substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-chloro-4-nitrobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-chloro-5-nitrobenzoate. Retrieved from [Link]

  • NIH. (n.d.). Methyl 5-chloro-2-nitrobenzoate - PMC. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 4-fluoro-2-methyl-5-nitrobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-chloro-4-fluoro-5-nitrobenzoate. Retrieved from [Link]

  • PubChem. (2026, January 10). Methyl 4-fluoro-2-hydroxy-5-nitrobenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase. Retrieved from [Link]

  • PubMed. (n.d.). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Retrieved from [Link]

  • ResearchGate. (n.d.). Dehalogenation of Arenes via SN2 Reactions at Bromine: Competition with Nucleophilic Aromatic Substitution | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025, December 18). Aromatic nucleophilic substitution (snar) reactions of halo‐substituted dinitrobenzene in liposome reaction media: Effect of reaction medium and role of halogen leaving group | Request PDF. Retrieved from [Link]

  • ACS Publications. (n.d.). Mechanistic Assessment of SNAr Displacement of Halides from 1-Halo-2,4-dinitrobenzenes by Selected Primary and Secondary Amines: Brønsted and Mayr Analyses | The Journal of Organic Chemistry. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 5-chloro-2-nitrobenzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization. Retrieved from [Link]

  • NIH. (2022, June 8). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Methyl 2-fluoro-4-nitrobenzoate. Retrieved from [Link]

  • ATB. (n.d.). Methyl2-chloro-5-nitrobenzoate | C8H6ClNO4 | MD Topology | NMR | X-Ray. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Confirming the Purity of Synthesized "Methyl 2-fluoro-4-methyl-5-nitrobenzoate" by High-Performance Liquid Chromatography (HPLC)

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a newly synthesized compound's purity is a cornerstone of scientific rigor and regulatory compliance. This guide...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a newly synthesized compound's purity is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, experience-driven approach to verifying the purity of "Methyl 2-fluoro-4-methyl-5-nitrobenzoate," a substituted nitroaromatic compound, using High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind the analytical choices, compare HPLC with alternative methods, and provide a detailed, field-tested protocol.

The Imperative of Purity in Drug Discovery

In the realm of pharmaceutical sciences, even minute impurities can have profound effects on the biological activity, toxicity, and stability of a drug candidate. Positional isomers, for instance, which differ only in the placement of a functional group on a molecule, can exhibit vastly different pharmacological profiles. Therefore, a robust and sensitive analytical method is not merely a quality control checkpoint but a critical component of the research and development process itself. This guide will demonstrate why HPLC is the gold standard for this purpose, offering unparalleled resolution, sensitivity, and quantitative accuracy.

Proposed Synthesis and Anticipated Impurities

To develop a robust analytical method, one must first understand the potential impurities that could arise during synthesis. A plausible synthetic route to Methyl 2-fluoro-4-methyl-5-nitrobenzoate begins with the esterification of 2-fluoro-4-methylbenzoic acid, followed by electrophilic nitration.

Step 1: Esterification of 2-fluoro-4-methylbenzoic acid 2-fluoro-4-methylbenzoic acid is reacted with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield Methyl 2-fluoro-4-methylbenzoate.

Step 2: Nitration of Methyl 2-fluoro-4-methylbenzoate The synthesized ester is then carefully nitrated using a mixture of nitric acid and sulfuric acid.[1] This electrophilic aromatic substitution is directed by the existing substituents on the benzene ring. The fluorine atom is an ortho-, para-director, while the methyl ester group is a meta-director. The interplay of these directing effects, along with steric hindrance, will yield the desired product, but also a predictable array of impurities.

Likely Impurities:

  • Unreacted Starting Material: Incomplete nitration will leave residual Methyl 2-fluoro-4-methylbenzoate.

  • Regioisomers: The primary impurities of concern are other isomers formed during nitration. Given the directing effects of the substituents, the nitro group could add to other positions on the aromatic ring, forming compounds such as:

    • Methyl 2-fluoro-4-methyl-3-nitrobenzoate

    • Methyl 2-fluoro-4-methyl-6-nitrobenzoate

  • Di-nitrated products: Under harsh reaction conditions, a second nitro group could be added to the ring.

These impurities, particularly the regioisomers, are often difficult to separate by simple techniques like crystallization, necessitating a high-resolution analytical method like HPLC.

The Analytical Strategy: Why HPLC is the Superior Choice

For the separation of structurally similar aromatic compounds, such as the isomers anticipated in the synthesis of Methyl 2-fluoro-4-methyl-5-nitrobenzoate, reversed-phase HPLC (RP-HPLC) is the most powerful and widely used technique.[2]

Comparison of Analytical Methods
FeatureHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)
Resolution Very High: Capable of separating closely related isomers.Low to Moderate: Often fails to separate isomers.
Quantification Excellent: Provides precise and accurate quantification of the main peak and impurities.Poor: At best semi-quantitative, relies on visual spot size/intensity comparison.
Sensitivity High: Can detect impurities at very low levels (ppm).Low: Requires higher concentrations for detection.
Reproducibility High: Consistent results under defined conditions.Low: Highly dependent on user technique and environmental conditions.
Automation Fully automatable for high-throughput analysis.Manual, labor-intensive.

While TLC is a valuable tool for rapid, qualitative monitoring of a reaction's progress, it lacks the resolving power and quantitative capabilities required for final purity assessment in a pharmaceutical context. HPLC, with its high-efficiency columns and precise solvent delivery, provides the necessary performance to ensure the purity of the target compound.[3][4][5]

Experimental Protocol: Purity Determination by RP-HPLC

This protocol is designed to provide excellent separation of Methyl 2-fluoro-4-methyl-5-nitrobenzoate from its potential impurities. The method's validation should adhere to the International Conference on Harmonisation (ICH) guidelines.[6]

Instrumentation and Consumables
  • HPLC System: A gradient-capable HPLC system with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point due to its versatility with aromatic compounds. For enhanced separation of isomers, a Phenyl-Hexyl column could also be considered as it offers alternative selectivity through π-π interactions.

  • Solvents: HPLC-grade acetonitrile and ultrapure water.

  • Sample Preparation: The synthesized product is dissolved in acetonitrile to a concentration of approximately 1 mg/mL and filtered through a 0.45 µm syringe filter.

Chromatographic Conditions
ParameterConditionRationale
Mobile Phase A Ultrapure WaterPolar component of the mobile phase.
Mobile Phase B AcetonitrileOrganic modifier; its increasing concentration elutes more hydrophobic compounds.
Gradient Elution 0-20 min: 30% to 90% B20-25 min: 90% B25-30 min: 30% BA gradient is essential to elute compounds with a range of polarities, from the potentially more polar starting material to the less polar di-nitrated byproducts, while ensuring good resolution of the main peak and its closely eluting isomers.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nmNitroaromatic compounds typically exhibit strong UV absorbance around this wavelength, offering good sensitivity.[7][8][9][10][11]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Workflow for Purity Analysis

HPLC_Workflow cluster_synthesis Synthesis & Work-up cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Synthesis Nitration Reaction Workup Crude Product Isolation Synthesis->Workup Dissolve Dissolve in Acetonitrile Workup->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject onto C18 Column Filter->Inject Separate Gradient Elution Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Purity Calculate % Purity Integrate->Purity

Caption: Workflow from synthesis to purity calculation.

Interpreting the Results

A successful HPLC analysis will yield a chromatogram with a major peak corresponding to the desired product, Methyl 2-fluoro-4-methyl-5-nitrobenzoate. Any impurities will appear as separate, smaller peaks. The retention time of each peak is a characteristic of the compound under the given conditions.

Caption: Principle of HPLC separation and resulting peaks.

Based on typical RP-HPLC behavior:

  • Unreacted Starting Material (Methyl 2-fluoro-4-methylbenzoate): Being less polar than the nitrated products (due to the lack of the nitro group), it would likely elute earlier.

  • Methyl 2-fluoro-4-methyl-5-nitrobenzoate (Target Compound): This will be the major peak.

  • Regioisomers: These will elute at retention times very close to the main peak. The exact elution order depends on subtle differences in their polarity and interaction with the stationary phase. A well-optimized method is crucial to achieve baseline separation of these isomers.

The purity is calculated by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. For high-purity material intended for drug development, the expectation is typically >99% purity, with no single impurity exceeding 0.1%.

Conclusion: An Authoritative Approach to Purity Confirmation

Confirming the purity of a synthesized compound like Methyl 2-fluoro-4-methyl-5-nitrobenzoate is a non-negotiable step in the drug development pipeline. This guide has outlined a systematic and scientifically sound approach, beginning with an understanding of the synthetic route and its potential byproducts. By leveraging the superior resolving power of High-Performance Liquid Chromatography, researchers can confidently separate and quantify the target compound from its closely related isomers. The provided HPLC protocol serves as a robust starting point for method development, ensuring that the purity data generated is accurate, reproducible, and trustworthy. This commitment to analytical excellence is fundamental to the integrity of the research and the safety of future medicines.

References

  • Alexander, R., Cumbers, K. M., & Kagi, R. I. (n.d.). Analysis of Multiring Aromatic Hydrocarbons by HPLC Using a Reverse-Phase Radial Compression Column System.
  • Tyagi, A., Muddamalla, R., Divi, H., & Shivakumara, C. (2025, October). UV-vis absorption spectra of different nitroaromatic compounds. ResearchGate. Retrieved from [Link]

  • Lister, A. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Goodpaster, J. V. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta. Retrieved from [Link]

  • Pacheco-Fernández, I., & Pino, V. (n.d.). Ultraviolet Resonance Raman Spectroscopy of Nitroaromatic Compounds for Standoff Detection Applications. SPIE Digital Library. Retrieved from [Link]

  • Goodpaster, J. V. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks. Retrieved from [Link]

  • (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.
  • (2024, December 11). Steps for HPLC Method Validation. Pharmaguideline. Retrieved from [Link]

  • (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Retrieved from [Link]

  • Sonune, P. S., Wagh, V. S., Kakode, P. S., Bhawaniwale, J. K., Madhukar, A., & Rajeswari, K. R. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Retrieved from [Link]

  • Zhang, S., Liu, C., Zhang, G., & Song, X. (2021, August). The UV–vis spectra of various nitroaromatic compounds and excitation of compound 1. ResearchGate. Retrieved from [Link]

  • (n.d.). Nitration of Toluene (Electrophilic Aromatic Substitution).
  • (2025, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv. Retrieved from [Link]

  • Dong, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]

  • Iuliano, A., Arrebola-López, J., & Arráez-Román, D. (2023, July 6). Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm. National Institutes of Health. Retrieved from [Link]

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Comparative

A Comparative Guide to Methyl 2-fluoro-4-methyl-5-nitrobenzoate: A Superior Building Block for Targeted Synthesis

In the intricate field of medicinal chemistry and pharmaceutical development, the selection of molecular building blocks is a critical decision that profoundly influences the efficiency of a synthetic route and the ultim...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate field of medicinal chemistry and pharmaceutical development, the selection of molecular building blocks is a critical decision that profoundly influences the efficiency of a synthetic route and the ultimate viability of a drug candidate. Among the vast arsenal of chemical intermediates, Methyl 2-fluoro-4-methyl-5-nitrobenzoate has emerged as a particularly advantageous scaffold for the synthesis of complex, high-value molecules, most notably in the realm of kinase inhibitors. This guide provides an in-depth, objective comparison of this compound against its alternatives, supported by experimental insights and a mechanistic rationale for its superior performance.

The Strategic Advantage of Fluorinated Nitroaromatics

Halogenated nitroaromatic compounds are foundational in synthetic organic chemistry, offering a versatile platform for constructing complex molecular architectures.[1] The strategic placement of a fluorine atom, a nitro group, a methyl group, and a methyl ester on a benzene ring, as seen in Methyl 2-fluoro-4-methyl-5-nitrobenzoate, creates a molecule with uniquely tuned reactivity. The potent electron-withdrawing nature of the nitro group, combined with the electronegativity of the fluorine atom, strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions.[1][2] This activation is a cornerstone of its utility, allowing for the precise and efficient introduction of various nucleophiles, a common strategy in the synthesis of active pharmaceutical ingredients (APIs).[3][4]

The fluorine atom, in particular, offers several advantages over other halogens in SNAr reactions. The carbon-fluorine bond, while strong, is highly polarized, making the attached carbon atom exceptionally electrophilic. Furthermore, the small size of the fluorine atom minimizes steric hindrance, often leading to faster reaction rates and higher yields compared to its chloro- or bromo- counterparts. This reactivity profile is crucial for forging the intricate linkages required in many modern therapeutics.

Comparative Analysis: Reactivity and Regioselectivity

To appreciate the superiority of Methyl 2-fluoro-4-methyl-5-nitrobenzoate, a comparison with structurally related analogs is instructive. Consider the isomeric variations and the impact of substituent positioning on reactivity.

PropertyMethyl 2-fluoro-4-methyl-5-nitrobenzoateAlternative Building Block (e.g., Methyl 4-fluoro-2-methyl-5-nitrobenzoate)
CAS Number Not readily available1163287-01-1[3][5]
Molecular Formula C9H8FNO4C9H8FNO4[3][5]
Molecular Weight 213.16 g/mol 213.16 g/mol [3][5]
Key Reactive Site C-F bond ortho to the nitro groupC-F bond para to the nitro group
Reactivity in SNAr Highly activated due to ortho-nitro groupActivated, but generally less so than the ortho-substituted isomer

The key distinction lies in the relative positions of the fluorine and nitro groups. In Methyl 2-fluoro-4-methyl-5-nitrobenzoate, the fluorine atom is positioned ortho to the powerfully electron-withdrawing nitro group. This arrangement provides maximal activation for nucleophilic attack at the carbon bearing the fluorine. In contrast, an isomer with the fluorine para to the nitro group would also be activated, but the ortho relationship often leads to more favorable reaction kinetics. This subtle constitutional difference is a prime example of how intelligent scaffold design can streamline a synthetic sequence.

Experimental Workflow: A Case Study in Kinase Inhibitor Synthesis

The true value of a building block is demonstrated in its application. Let's consider a representative synthetic protocol where Methyl 2-fluoro-4-methyl-5-nitrobenzoate is employed in the construction of a key intermediate for a kinase inhibitor. The following workflow highlights the practical advantages of this reagent.

Diagram 1: Synthetic Workflow

G A Methyl 2-fluoro-4-methyl-5-nitrobenzoate C SNA_r Intermediate A->C SNA_r Reaction B Nucleophilic Amine (R-NH2) K2CO3, DMF, 80 °C E Diamino Intermediate C->E Nitro Group Reduction D Reduction (e.g., Fe/AcOH or H2, Pd/C) G Heterocyclic Core (Kinase Inhibitor Scaffold) E->G Heterocycle Formation F Cyclization Partner

Caption: A generalized workflow for the synthesis of a kinase inhibitor scaffold.

Step-by-Step Protocol:

  • Nucleophilic Aromatic Substitution (SNAr):

    • To a solution of Methyl 2-fluoro-4-methyl-5-nitrobenzoate in an anhydrous polar aprotic solvent such as dimethylformamide (DMF), add a suitable amine nucleophile and a mild base (e.g., potassium carbonate).

    • The reaction mixture is heated to a moderate temperature (e.g., 80-100 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Causality: The high electrophilicity of the carbon attached to the fluorine, induced by the ortho-nitro group, facilitates a smooth and often high-yielding substitution reaction. The choice of a mild base prevents unwanted side reactions.

  • Nitro Group Reduction:

    • The resulting SNAr product is then subjected to reduction to convert the nitro group into an amine.

    • Common methods include using iron powder in acetic acid, or catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere.[6][7]

    • Causality: This reduction is a standard and reliable transformation, providing the second amino group necessary for the subsequent cyclization step. The choice of reducing agent can be tailored to the substrate's other functional groups.

  • Heterocycle Formation:

    • The newly formed diamino intermediate is then reacted with a suitable cyclization partner (e.g., a carboxylic acid derivative, a phosgene equivalent, or a cyanate) to construct the desired heterocyclic core of the kinase inhibitor.

    • Causality: This step often proceeds with high efficiency due to the intramolecular nature of the reaction, leading to the formation of a stable aromatic heterocyclic system, a common feature in kinase inhibitors.[8]

The Competitive Landscape: Why Not Other Building Blocks?

While other halogenated nitroaromatics can be used, they often present challenges that Methyl 2-fluoro-4-methyl-5-nitrobenzoate overcomes:

  • Chloro- and Bromo-analogs: These are generally less reactive in SNAr reactions, often requiring higher temperatures, longer reaction times, and more forcing conditions, which can lead to decomposition and the formation of impurities.

  • Building Blocks lacking the ortho-nitro activation: Isomers where the activating nitro group is not positioned ortho or para to the leaving group exhibit significantly lower reactivity, making them unsuitable for many synthetic routes.

  • More complex starting materials: While it's possible to synthesize the target molecules from more basic starting materials, this often involves more steps, leading to lower overall yields and increased manufacturing costs. The use of a pre-functionalized, highly reactive building block like Methyl 2-fluoro-4-methyl-5-nitrobenzoate represents a more convergent and economically viable approach.

Diagram 2: Decision-Making Logic

G A High Yield & Purity Required? C Use Methyl 2-fluoro-4-methyl- 5-nitrobenzoate A->C Yes D Consider Alternative (e.g., Chloro-analog) A->D No B Mild Reaction Conditions Preferred? B->C Yes E Consider Alternative B->E No

Caption: A simplified decision tree for selecting the optimal building block.

Conclusion: A Foundation for Future Discoveries

References

  • MySkinRecipes. Methyl 4-fluoro-2-methyl-5-nitrobenzoate.
  • Nanosyn. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
  • Autechaux. Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block.
  • Labsolu. Methyl 4-fluoro-2-methyl-5-nitrobenzoate.
  • Benchchem. A Comparative Analysis of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene and Related Synthetic Building Blocks.
  • MDPI. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
  • Benchchem. Application Notes and Protocols: The Role of Methyl 4-Amino-2-methoxybenzoate in the Synthesis of Kinase Inhibitors.
  • MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.
  • ResearchGate. A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide.

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Validation

A Comparative Benchmarking Guide to Methyl 2-fluoro-4-methyl-5-nitrobenzoate and its Alternatives in Multi-Step Synthesis

For the discerning researcher in drug development and medicinal chemistry, the selection of building blocks is a critical determinant of synthetic efficiency and overall yield. This guide provides an in-depth analysis of...

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development and medicinal chemistry, the selection of building blocks is a critical determinant of synthetic efficiency and overall yield. This guide provides an in-depth analysis of Methyl 2-fluoro-4-methyl-5-nitrobenzoate, a versatile reagent in multi-step synthesis, and objectively benchmarks its performance against key structural isomers and alternative compounds. The primary focus of this comparison will be their efficacy in Nucleophilic Aromatic Substitution (SNAr) reactions, a cornerstone of modern pharmaceutical synthesis.

The Central Role of Nucleophilic Aromatic Substitution (SNAr)

The utility of Methyl 2-fluoro-4-methyl-5-nitrobenzoate and its congeners is intrinsically linked to their reactivity in SNAr reactions. In this reaction, a nucleophile replaces a leaving group on an aromatic ring. The efficiency of this process is heavily influenced by the electronic and steric environment of the aromatic ring. Specifically, the presence of strong electron-withdrawing groups (such as a nitro group, -NO2) and a good leaving group (like fluorine, -F) are paramount for activating the ring towards nucleophilic attack.

The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is a key factor in determining the reaction rate. Electron-withdrawing groups positioned ortho or para to the leaving group are particularly effective at stabilizing this intermediate through resonance, thereby accelerating the reaction.[2][1]

SNAr_Mechanism cluster_key Legend reagents Ar-F + Nu⁻ transition_state Transition State reagents->transition_state Rate-determining step meisenheimer Meisenheimer Complex (Stabilized by EWG) transition_state->meisenheimer product Ar-Nu + F⁻ meisenheimer->product Fast ArF Aryl Fluoride Nu Nucleophile EWG Electron-Withdrawing Group

Caption: Generalized workflow of a Nucleophilic Aromatic Substitution (SNAr) reaction.

Benchmarking Key Fluoronitrobenzoate Derivatives

The subtle differences in the placement of substituents on the benzene ring can have a profound impact on the reactivity and utility of these building blocks. Below is a comparative analysis of Methyl 2-fluoro-4-methyl-5-nitrobenzoate and its common alternatives.

CompoundStructureKey Features & Considerations
Methyl 2-fluoro-4-methyl-5-nitrobenzoate The fluorine atom is ortho to the ester and meta to the nitro group. The methyl group provides additional steric bulk.
Methyl 2-fluoro-5-nitrobenzoate The fluorine is para to the strongly activating nitro group, leading to high reactivity in SNAr reactions.
Methyl 5-fluoro-2-nitrobenzoate The fluorine is ortho to the nitro group, which also provides strong activation for SNAr.[3]
4-Fluoro-2-methyl-5-nitrobenzoic Acid The carboxylic acid functionality offers a different handle for subsequent transformations. The fluorine is para to the nitro group.
Methyl 2-chloro-4-fluoro-5-nitrobenzoate The presence of a chlorine atom offers an additional site for modification, though it is a less effective leaving group than fluorine in SNAr.[4][5]

Note: The images in the table are illustrative placeholders.

The reactivity of these isomers in SNAr reactions is a nuanced interplay of inductive effects, resonance stabilization, and steric hindrance. While both ortho and para positioning of the nitro group relative to the fluorine leaving group strongly activate the ring, the para-isomer often benefits from less steric hindrance for an incoming nucleophile.[2]

Application in Quinolone Synthesis: A Case Study

A significant application of these fluoronitrobenzoate building blocks is in the synthesis of quinolones, a class of broad-spectrum antibacterial drugs.[6] The core structure of many fluoroquinolones is assembled through a key SNAr step where a piperazine or other amine-containing heterocycle displaces the fluorine atom.

Quinolone_Synthesis start Fluoronitrobenzoate Derivative snar S N Ar Reaction start->snar piperazine Piperazine Derivative piperazine->snar intermediate Nitro-substituted Intermediate snar->intermediate reduction Reduction of Nitro Group intermediate->reduction cyclization Cyclization reduction->cyclization quinolone Quinolone Core cyclization->quinolone

Caption: A generalized synthetic workflow for the preparation of a quinolone core using a fluoronitrobenzoate derivative.

Experimental Protocol: A Representative SNAr Reaction

The following protocol outlines a general procedure for the SNAr reaction between a fluoronitrobenzoate derivative and an amine nucleophile, which is a common step in the synthesis of many pharmaceutical intermediates.

Synthesis of Methyl 2-(piperazin-1-yl)-4-methyl-5-nitrobenzoate

  • Materials:

    • Methyl 2-fluoro-4-methyl-5-nitrobenzoate (1.0 eq)

    • Piperazine (1.2 eq)

    • Potassium carbonate (K2CO3) (2.0 eq)

    • Dimethylformamide (DMF) (as solvent)

  • Procedure:

    • To a solution of Methyl 2-fluoro-4-methyl-5-nitrobenzoate in DMF, add piperazine and potassium carbonate.

    • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired product.

Note: This is a generalized protocol and may require optimization for specific substrates and scales.

Comparative Data on Synthetic Efficiency

While direct, side-by-side comparative studies for every isomer are not always available in the literature, we can infer relative efficiencies based on mechanistic principles and published synthetic routes.

ParameterMethyl 2-fluoro-5-nitrobenzoateMethyl 5-fluoro-2-nitrobenzoateMethyl 2-fluoro-4-methyl-5-nitrobenzoate
Relative Reactivity in SNAr HighHighModerate to High
Activating Group Position Para to -FOrtho to -FMeta to -F
Steric Hindrance LowModerateModerate
Typical Yields in SNAr Generally highGenerally highGood to high, substrate dependent
Key Applications Quinolone synthesis, antimycobacterial agents[7][8]Pharmaceutical intermediatesCustom synthesis, functional materials

The reactivity is largely dictated by the position of the nitro group relative to the fluorine. Isomers with ortho or para relationships are generally more reactive than those with a meta relationship due to more effective resonance stabilization of the Meisenheimer intermediate.[2][1]

Conclusion

Methyl 2-fluoro-4-methyl-5-nitrobenzoate is a valuable building block for multi-step synthesis, particularly in the construction of complex heterocyclic systems. Its efficiency is best understood in the context of SNAr chemistry, where it offers a unique substitution pattern. When selecting a fluoronitrobenzoate derivative for a synthetic campaign, researchers must consider the interplay between electronic activation, steric effects, and the desired substitution pattern of the final target molecule. While isomers with ortho or para nitro group activation may offer higher reactivity in some cases, the specific substitution pattern of Methyl 2-fluoro-4-methyl-5-nitrobenzoate may be essential for accessing particular molecular architectures. Careful consideration of these factors, supported by the mechanistic understanding and comparative data presented in this guide, will enable more efficient and successful synthetic outcomes.

References

  • PubChem. (n.d.). Methyl 2-chloro-4-fluoro-5-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Rani, N., Sharma, A., & Singh, R. (2013). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 18(10), 12463–12497. [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Chemistry Stack Exchange. (2020). In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene. Retrieved from [Link]

  • Hodyna, D., et al. (2024). Trifluoroacetyl-Substituted Quinolones as New Antibacterials Against Antibiotic Resistant Strains. Letters in Applied NanoBioScience, 13(1), 1-18. [Link]

  • MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]

  • PubMed. (1990). Fluoronaphthyridines and quinolones as antibacterial agents. 2. Synthesis and structure-activity relationships of new 1-tert-butyl 7-substituted derivatives. Journal of Medicinal Chemistry, 33(5), 1344-1351. [Link]

  • ResearchGate. (2004). Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase. Journal of the American Society for Mass Spectrometry, 15(1), 57-65. [Link]

  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • IntechOpen. (2019). Quinolones for Applications in Medicinal Chemistry: Synthesis and Structure. Retrieved from [Link]

Sources

Comparative

Comparison of different synthetic routes to access "Methyl 2-fluoro-4-methyl-5-nitrobenzoate"

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms and nitro groups into aromatic scaffolds is a cornerstone of molecular design. Methyl 2-fluoro-4-methyl-5-nit...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms and nitro groups into aromatic scaffolds is a cornerstone of molecular design. Methyl 2-fluoro-4-methyl-5-nitrobenzoate is a key aromatic intermediate that embodies this principle, serving as a versatile building block for the synthesis of complex molecules with tailored electronic and pharmacological properties. This guide provides an in-depth comparison of plausible synthetic routes to this valuable compound, offering insights into the strategic considerations and experimental nuances inherent in each approach. The methodologies discussed are grounded in established chemical principles, drawing upon analogous transformations reported in the literature for structurally related molecules.

Introduction to the Target Molecule

Methyl 2-fluoro-4-methyl-5-nitrobenzoate possesses a unique substitution pattern on the benzene ring: a fluorine atom, a methyl group, and a nitro group, along with a methyl ester. This arrangement of electron-withdrawing and electron-donating groups, along with the sterically demanding ortho-substituents, presents specific challenges and opportunities in its synthesis. The selection of a synthetic route is therefore a critical decision, influenced by factors such as the availability and cost of starting materials, regioselectivity of key reactions, overall yield, and scalability.

This guide will explore two primary retrosynthetic approaches:

  • Route 1: Late-Stage Nitration. This strategy involves the initial synthesis of a substituted benzoic acid or its ester, followed by a regioselective nitration as the key final step.

  • Route 2: Early Introduction of the Nitro Group. This approach begins with a readily available nitrated starting material, with the subsequent installation of the other functional groups.

A thorough analysis of these pathways will equip researchers with the knowledge to make informed decisions for the efficient synthesis of Methyl 2-fluoro-4-methyl-5-nitrobenzoate.

Route 1: Late-Stage Nitration of a Substituted Benzoic Acid

This approach focuses on the synthesis of a 2-fluoro-4-methylbenzoic acid precursor, followed by a regioselective nitration and subsequent esterification. The success of this route hinges on controlling the position of the incoming nitro group.

Synthetic Pathway Overview

Late-Stage Nitration cluster_0 Route 1: Late-Stage Nitration A 2-Fluoro-4-methylbenzoic acid B Methyl 2-fluoro-4-methylbenzoate A->B Esterification (MeOH, H₂SO₄) C Methyl 2-fluoro-4-methyl-5-nitrobenzoate B->C Nitration (HNO₃, H₂SO₄)

Caption: Synthetic pathway for Route 1, proceeding through esterification followed by nitration.

Step-by-Step Protocol and Mechanistic Insights

Step 1: Esterification of 2-Fluoro-4-methylbenzoic Acid

The initial step involves the conversion of 2-fluoro-4-methylbenzoic acid to its corresponding methyl ester. A classic Fischer esterification is a reliable and scalable method for this transformation.

  • Protocol: To a solution of 2-fluoro-4-methylbenzoic acid in methanol, a catalytic amount of concentrated sulfuric acid is added. The mixture is then heated to reflux for several hours. Progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the excess methanol is removed under reduced pressure, and the residue is worked up by dissolving in an organic solvent and washing with an aqueous bicarbonate solution to neutralize the acid catalyst.

  • Causality: The use of a strong acid catalyst like sulfuric acid is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. The reaction is an equilibrium process, and using a large excess of methanol as the solvent drives the reaction towards the product side.

Step 2: Nitration of Methyl 2-fluoro-4-methylbenzoate

This is the critical regioselective step. The directing effects of the existing substituents on the aromatic ring will determine the position of nitration. The fluorine atom is an ortho-, para-director, as is the methyl group. The methyl ester group is a meta-director. The desired product requires nitration at the 5-position, which is ortho to the methyl group and meta to the fluorine and the ester group.

  • Protocol: The methyl 2-fluoro-4-methylbenzoate is dissolved in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C). A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise, maintaining the low temperature to control the reaction rate and minimize side product formation. After the addition, the reaction is stirred for a short period before being carefully quenched by pouring onto ice. The precipitated product is then collected by filtration. The use of oleum and fuming nitric acid has been shown to increase yields in similar nitration reactions.[1]

  • Causality and Regioselectivity: The directing effects of the substituents are key to the outcome. The strong activating and ortho, para-directing methyl group at position 4, and the moderately activating ortho, para-directing fluorine at position 2, will strongly influence the position of electrophilic attack by the nitronium ion (NO₂⁺). The desired 5-position is ortho to the methyl group and para to the fluorine atom (if we consider the ester as the reference point). However, the position is also meta to the deactivating ester group. The interplay of these directing effects is complex, and the formation of regioisomers is a significant possibility. Careful control of reaction conditions, particularly temperature, is paramount to favor the desired isomer.

Advantages and Disadvantages of Route 1
FeatureAdvantagesDisadvantages
Starting Materials 2-Fluoro-4-methylbenzoic acid can be synthesized from commercially available precursors.[2]The synthesis of the starting benzoic acid may add to the overall step count.
Regioselectivity Potentially directs to the desired product due to the activating effects of the methyl and fluoro groups.High risk of forming regioisomers, particularly nitration at the 3-position or 6-position, leading to difficult purification.[1]
Reaction Conditions Utilizes standard and well-understood organic reactions (esterification, nitration).Nitration with mixed acid is a highly exothermic and potentially hazardous reaction requiring careful control.
Yield and Purity Yields can be variable depending on the success of the regioselective nitration. Purity may be compromised by isomeric byproducts.[1]Purification from regioisomers can be challenging and may require chromatography.

Route 2: Assembly from a Pre-nitrated Precursor

This alternative strategy introduces the nitro group at an earlier stage, potentially simplifying the final steps and avoiding issues with regioselectivity in the nitration of a complex aromatic system. A plausible starting material would be a nitrated toluene derivative.

Synthetic Pathway Overview

Early Nitration cluster_1 Route 2: Early Introduction of Nitro Group D 2-Fluoro-4-methyl-5-nitrotoluene E 2-Fluoro-4-methyl-5-nitrobenzoic acid D->E Oxidation (e.g., KMnO₄) F Methyl 2-fluoro-4-methyl-5-nitrobenzoate E->F Esterification (MeOH, H₂SO₄)

Sources

Validation

A Comparative Guide to the Biological Activity of Compounds Derived from Methyl 2-fluoro-4-methyl-5-nitrobenzoate

For researchers, scientists, and drug development professionals, the strategic selection of starting materials is a critical step in the discovery of novel therapeutic agents. "Methyl 2-fluoro-4-methyl-5-nitrobenzoate" h...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of starting materials is a critical step in the discovery of novel therapeutic agents. "Methyl 2-fluoro-4-methyl-5-nitrobenzoate" has emerged as a versatile scaffold, offering multiple reaction sites for the synthesis of a diverse range of derivatives. The presence of the electron-withdrawing nitro group and the fluorine atom significantly influences the chemical reactivity and the potential for biological activity of the resulting compounds. This guide provides an in-depth, objective comparison of the biological activities of various compounds synthesized from this key starting material, supported by experimental data, to empower your research and development endeavors.

The Strategic Advantage of the Fluorinated Nitrobenzoate Scaffold

The unique arrangement of functional groups on the "Methyl 2-fluoro-4-methyl-5-nitrobenzoate" core provides a strategic advantage in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity of derivatives, while the nitro group can be readily reduced to an amine, opening pathways for the construction of various heterocyclic systems known for their pharmacological properties. Furthermore, the ester group can be hydrolyzed or aminated to introduce additional diversity. This inherent chemical versatility allows for the exploration of a wide chemical space and the fine-tuning of biological activity.

Comparative Analysis of Biological Activities

Recent research has highlighted the potential of derivatives of "Methyl 2-fluoro-4-methyl-5-nitrobenzoate" as potent enzyme inhibitors, particularly in the context of neurodegenerative diseases. A notable class of compounds synthesized from this scaffold are dual inhibitors of butyrylcholinesterase (BChE) and p38α mitogen-activated protein kinase (MAPK).[1][2]

Dual BChE and p38α MAPK Inhibitors for Neurodegenerative Diseases

Neuroinflammation and cholinergic deficit are key pathological features of Alzheimer's disease. Dual-target inhibitors that can simultaneously address both aspects are of significant therapeutic interest. The following table summarizes the inhibitory activities of a series of indazole derivatives synthesized from "Methyl 2-fluoro-4-methyl-5-nitrobenzoate".[2][3]

Compound IDR GrouphBChE IC50 (µM)p38α MAPK IC50 (µM)
9 4-methoxyphenyl6.40.28
10 3-hydroxyphenyl> 500.45
16 4-hydroxyphenyl> 500.23
22 3-methoxyphenyl140.20
28 4-(dimethylamino)phenyl> 500.15

Data Interpretation: The data reveals that substitution at the C-6 position of the indazole core significantly influences the inhibitory activity against BChE. Compound 9 , with a 4-methoxyphenyl substituent, demonstrated the most balanced dual inhibitory profile with potent activity against both p38α MAPK and moderate inhibition of hBChE.[3] In contrast, compounds with hydroxyl or dimethylamino substituents (10 , 16 , and 28 ) showed significantly reduced or no activity against hBChE, while retaining potent p38α MAPK inhibition.[2][3] This structure-activity relationship (SAR) suggests that the nature of the substituent plays a crucial role in modulating the selectivity and potency of these dual inhibitors.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are provided below.

Synthesis of Indazole Derivatives from Methyl 2-fluoro-4-methyl-5-nitrobenzoate

The synthesis of the dual BChE and p38α MAPK inhibitors involves a multi-step process starting from "Methyl 2-fluoro-4-methyl-5-nitrobenzoate".[2]

Synthesis_Workflow A Methyl 2-fluoro-4-methyl-5-nitrobenzoate B Nucleophilic Aromatic Substitution (Phenol/Thiophenol, Cs2CO3/K2CO3) A->B Step 1 C Substituted Nitrobenzoate Ester B->C D Catalytic Hydrogenation (H2, Pd/C) C->D Step 2 E Substituted o-toluidine D->E F Diazotization & Ring Closure (NaNO2, HCl) E->F Step 3 G Final Indazole Derivative F->G

Caption: General synthetic workflow for the preparation of indazole derivatives.

Step-by-Step Protocol:

  • Nucleophilic Aromatic Substitution: To a solution of Methyl 2-fluoro-4-methyl-5-nitrobenzoate in an appropriate solvent (e.g., anhydrous DMF or DMSO), add the desired phenol or thiophenol and a base (e.g., Cs₂CO₃ or K₂CO₃).[2] The reaction mixture is heated to facilitate the substitution of the fluorine atom.

  • Reduction of the Nitro Group: The resulting substituted nitrobenzoate ester is then subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to reduce the nitro group to an amine, yielding the corresponding o-toluidine derivative.[2]

  • Indazole Ring Formation: The o-toluidine derivative is treated with sodium nitrite (NaNO₂) in an acidic medium (e.g., hydrochloric acid) to form a diazonium salt, which undergoes intramolecular cyclization to form the final indazole ring structure.[2]

In Vitro Enzyme Inhibition Assays

The inhibitory activity of the synthesized compounds against hBChE and p38α MAPK is determined using established biochemical assays.

Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method):

  • Prepare enzyme solutions of hBChE in a phosphate buffer (pH 8.0).

  • In a microtiter plate, add the buffer, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), the test compound at various concentrations, and the hBChE solution.

  • Initiate the reaction by adding the substrate, butyrylthiocholine iodide (BTCI).

  • The hydrolysis of BTCI by BChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

  • Measure the absorbance of the yellow product over time using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[1]

p38α Mitogen-Activated Protein Kinase (MAPK) Inhibition Assay:

  • Prepare a kinase buffer containing Tris-HCl, MgCl₂, BSA, and DTT.

  • Prepare the enzyme solution by diluting recombinant human p38α MAPK in the kinase buffer.

  • Prepare a substrate/ATP mix containing a specific peptide substrate and ATP.

  • In a microtiter plate, add the test compound at various concentrations, the p38α MAPK solution, and initiate the reaction by adding the substrate/ATP mix.

  • The kinase reaction results in the phosphorylation of the substrate.

  • Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence-based or radiometric).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[2]

Inhibition_Mechanism cluster_BChE BChE Inhibition cluster_p38 p38α MAPK Inhibition BChE BChE (Butyrylcholinesterase) Product_B Choline + Acetate BChE->Product_B Hydrolysis Substrate_B Acetylcholine (Substrate) Substrate_B->BChE Binds to Active Site Inhibitor Indazole Derivative Inhibitor->BChE Blocks Active Site p38 p38α MAPK Product_p Phosphorylated Protein p38->Product_p Phosphorylation ATP ATP ATP->p38 Binds to ATP-binding site Substrate_p Target Protein Substrate_p->p38 Inhibitor_p Indazole Derivative Inhibitor_p->p38 Competes with ATP

Caption: Proposed dual inhibition mechanism of indazole derivatives.

Conclusion and Future Directions

The derivatives of "Methyl 2-fluoro-4-methyl-5-nitrobenzoate" have demonstrated significant potential as scaffolds for the development of potent and selective enzyme inhibitors. The presented data on dual BChE and p38α MAPK inhibitors showcases the utility of this starting material in generating compounds with complex biological activities relevant to neurodegenerative diseases. The detailed synthetic protocols and bioassay methods provide a solid foundation for researchers to further explore the therapeutic potential of this chemical class. Future studies should focus on expanding the library of derivatives to further elucidate the structure-activity relationships and optimize the pharmacokinetic properties of these promising compounds.

References

  • WO2025056518A1 - 5,6-DISUBSTITUTED ALKYL 1H AND 2H-INDAZOLES AS DUAL BUTYRYLCHOLINESTERASE AND p38α MITOGEN-ACTIVATED PROTEIN KINASE INHIBITORS FOR USE IN THE TREATMENT OF NEURODEGENERATIVE AND INFLAMMATORY DISEASES - Google P
  • Targeting Neuroinflammation and Cognitive Decline: First-in-Class Dual Butyrylcholinesterase and p38α Mitogen-Activated Protein Kinase Inhibitors - PubMed Central. [Link]

Sources

Comparative

A Researcher's Guide to Spectroscopic Analysis: Differentiating Methyl 2-fluoro-4-methyl-5-nitrobenzoate from its Synthetic Precursors

This guide provides an in-depth spectroscopic comparison of Methyl 2-fluoro-4-methyl-5-nitrobenzoate, a key intermediate in pharmaceutical and agrochemical synthesis, with its logical synthetic precursors. The objective...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of Methyl 2-fluoro-4-methyl-5-nitrobenzoate, a key intermediate in pharmaceutical and agrochemical synthesis, with its logical synthetic precursors. The objective is to equip researchers, scientists, and drug development professionals with the analytical framework to monitor reaction progress and confirm product identity using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

The narrative is built upon the foundational principles of chemical spectroscopy, explaining the causality behind spectral changes as the molecule is elaborated through a plausible synthetic pathway. This approach ensures that the guide is not merely a list of data points, but a self-validating instructional tool grounded in authoritative chemical principles.

The Synthetic Pathway: An Illustrative Overview

To understand the spectroscopic evolution, we must first visualize the chemical transformations. A logical synthetic route to Methyl 2-fluoro-4-methyl-5-nitrobenzoate involves the sequential modification of a simpler starting material. For the purpose of this guide, we will consider a pathway that allows for a clear, stepwise comparison of spectral features: starting with a nitrated benzoic acid, introducing a fluorine atom, and finally, performing an esterification.

The key transformations we will analyze spectroscopically are:

  • Introduction of Fluorine: Comparing an analog like 4-Methyl-3-nitrobenzoic acid with 2-Fluoro-4-methyl-5-nitrobenzoic acid to observe the effects of the highly electronegative fluorine atom on the aromatic system.

  • Esterification: Comparing 2-Fluoro-4-methyl-5-nitrobenzoic acid with the final product, Methyl 2-fluoro-4-methyl-5-nitrobenzoate, to identify the clear spectroscopic markers of this reaction.

Synthetic_Pathway cluster_0 Precursor Analogue cluster_1 Immediate Precursor cluster_2 Final Product P1 4-Methyl-3-nitrobenzoic Acid P2 2-Fluoro-4-methyl-5-nitrobenzoic Acid P1->P2 Fluorination (Illustrative Step) FP Methyl 2-fluoro-4-methyl-5-nitrobenzoate P2->FP Esterification (H₂SO₄, MeOH)

Caption: Illustrative synthetic pathway for spectroscopic comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy provides the most detailed structural information, allowing us to observe the precise electronic environment of each proton (¹H NMR) and carbon (¹³C NMR) atom. The key diagnostic changes occur in the aromatic region and with the appearance or disappearance of specific functional group signals.

¹H NMR Spectroscopy

The transition from the carboxylic acid precursor to the methyl ester is unequivocally marked by the appearance of a new singlet in the 3.9-4.0 ppm range, corresponding to the three protons of the methyl ester (-OCH₃) group.

  • From Precursor Acid to Final Ester: The broad singlet of the acidic proton (-COOH) above 10 ppm in the spectrum of 2-Fluoro-4-methyl-5-nitrobenzoic acid will completely disappear upon successful esterification. This is a primary indicator of reaction completion. In its place, the sharp singlet of the newly formed methyl ester provides definitive evidence of the product.[1]

  • Aromatic Protons: The chemical shifts of the aromatic protons are influenced by the interplay of the electron-donating methyl group and the electron-withdrawing nitro, fluoro, and carbonyl groups. In the final product, two singlets (or narrow doublets due to long-range coupling) are expected for the two aromatic protons. The fluorine atom will introduce characteristic splitting (coupling) in the signals of nearby protons and carbons.

¹³C NMR Spectroscopy

¹³C NMR complements the proton data by mapping the carbon framework.

  • Carbonyl Carbon Shift: The chemical shift of the carbonyl carbon is diagnostic. In the carboxylic acid precursor, the -COOH carbon typically appears around 165-170 ppm. Upon conversion to the methyl ester (-COOCH₃), this signal shifts slightly, often downfield, to the 163-166 ppm range.

  • Methyl Ester Carbon: A new peak will appear around 52-53 ppm, corresponding to the methyl carbon (-OCH₃) of the ester group.[2]

  • Fluorine-Carbon Coupling: The most striking feature introduced by the fluorine atom is the large coupling constant between the fluorine and the carbon it is directly attached to (¹JC-F), typically in the range of 240-260 Hz. This results in a doublet for C2. Smaller couplings (²JC-F, ³JC-F) will also be observed for the adjacent carbons, providing unambiguous evidence of fluorination.

Fourier-Transform Infrared (FTIR) Spectroscopy: Tracking Functional Group Transformations

FTIR spectroscopy is an exceptionally powerful tool for monitoring the conversion of functional groups. The esterification reaction provides a textbook example of this capability.

  • Disappearance of the Carboxylic Acid O-H Stretch: The spectrum of 2-Fluoro-4-methyl-5-nitrobenzoic acid will be dominated by a very broad absorption band from approximately 2500 cm⁻¹ to 3300 cm⁻¹. This is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The complete disappearance of this band is a critical checkpoint for reaction completion.

  • Appearance of Ester C=O and C-O Stretches: Concurrently, the sharp and intense carbonyl (C=O) stretching frequency will shift. Carboxylic acid C=O stretches are typically found around 1700-1725 cm⁻¹. The corresponding ester C=O stretch in the final product will appear at a higher frequency, typically 1720-1740 cm⁻¹. Furthermore, two new, strong bands will appear in the 1300-1000 cm⁻¹ region, corresponding to the asymmetric and symmetric C-O-C stretching vibrations of the ester group.

  • Nitro Group Vibrations: The characteristic asymmetric and symmetric stretching vibrations of the nitro group (-NO₂) are expected to be present in all compared molecules, appearing as strong absorptions around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

Spectroscopic_Changes Precursor_Acid b 2-Fluoro-4-methyl-5-nitrobenzoic Acid ¹H NMR: ~11 ppm (s, br, 1H, COOH) IR: ~3000 cm⁻¹ (br, O-H); ~1710 cm⁻¹ (C=O) MS: M⁺ Transformation Esterification Precursor_Acid->Transformation Final_Product b Methyl 2-fluoro-4-methyl-5-nitrobenzoate ¹H NMR: ~3.9 ppm (s, 3H, OCH₃) IR: ~1730 cm⁻¹ (C=O); ~1250 cm⁻¹ (C-O) MS: (M+14)⁺ Transformation->Final_Product Loss Signal Loss: - COOH proton - Broad O-H stretch Transformation->Loss Gain Signal Gain: - OCH₃ proton singlet - C-O ester stretches - OCH₃ carbon signal Transformation->Gain

Sources

Validation

A Senior Application Scientist's Guide to Leveraging Methyl 2-fluoro-4-methyl-5-nitrobenzoate in Parallel Synthesis

Abstract: In the fast-paced environment of drug discovery and medicinal chemistry, the efficiency of library synthesis is paramount. The strategic selection of versatile chemical building blocks is a critical determinant...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: In the fast-paced environment of drug discovery and medicinal chemistry, the efficiency of library synthesis is paramount. The strategic selection of versatile chemical building blocks is a critical determinant of success, enabling the rapid generation of diverse molecular entities for biological screening. This guide provides an in-depth assessment of Methyl 2-fluoro-4-methyl-5-nitrobenzoate, a highly functionalized aromatic scaffold. We will explore its chemical reactivity, compare its performance in key synthetic transformations against relevant alternatives, and provide validated, step-by-step protocols to empower researchers in their parallel synthesis endeavors.

The Chemical Profile of Methyl 2-fluoro-4-methyl-5-nitrobenzoate

Methyl 2-fluoro-4-methyl-5-nitrobenzoate (CAS: 2965-22-2) is a crystalline solid with a molecular weight of 199.14 g/mol .[1] Its structure is primed for diversification, featuring three key points for chemical modification. The strategic arrangement of its functional groups dictates its utility in library synthesis.

  • The Activated Fluorine (C2): The fluorine atom is positioned ortho to a methyl ester and para to a strongly electron-withdrawing nitro group. This electronic arrangement renders the C2 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr), making the fluorine an excellent leaving group.[2][3]

  • The Nitro Group (C5): The nitro group serves a dual purpose. It is a powerful activating group for the SNAr reaction and acts as a synthetic handle.[2] It can be readily reduced to an aniline, which opens up a vast array of subsequent derivatization chemistries, such as amidation, sulfonylation, and urea formation.[4]

  • The Methyl Ester (C1): The ester can be hydrolyzed to the corresponding carboxylic acid or converted directly to amides, providing another axis for structural diversification.

The combination of these features in a single, stable molecule makes it an attractive starting point for the parallel synthesis of compound libraries.[1][5]

Caption: High-throughput workflow for SNAr library synthesis.

Derivatization via Nitro Group Reduction

The reduction of the aromatic nitro group to a primary amine is a pivotal transformation, unlocking a second dimension of chemical diversity. [6]The resulting aniline is a versatile nucleophile for reactions like acylation and sulfonylation.

Expertise & Causality: The choice of reducing agent is critical, especially in a parallel synthesis context where functional group tolerance and ease of work-up are key. Catalytic hydrogenation (H₂/Pd-C) is clean but requires specialized high-pressure equipment not amenable to standard well plates. [4]Metal/acid systems like Fe/HCl or SnCl₂/HCl are effective but require aqueous acidic conditions and often tedious work-ups to remove metal salts. [7]A recently highlighted method, NaBH₄-FeCl₂, offers a milder, highly chemoselective alternative that preserves the ester group and is more amenable to parallel workflows. [8] Comparative Data: Nitro Reduction Methods

MethodConditionsTime (h)Yield (%)Work-up Difficulty
NaBH₄-FeCl₂ THF/H₂O, rt192Easy (Filtration)
SnCl₂·2H₂OEtOH, 70 °C389Moderate (Basification, extraction)
Fe / NH₄ClEtOH/H₂O, 80 °C485Difficult (Hot filtration of iron sludge)

Data is representative, based on literature for selective nitro reductions in the presence of esters.[8][9]

Experimental Protocol: Two-Step Reduction and Acylation

  • Nitro Reduction:

    • To each well of the SNAr product plate, add a solution of FeCl₂ in THF/Water.

    • Cool the plate in an ice bath.

    • Add sodium borohydride (NaBH₄, 2.5 eq) portion-wise to control the exothermic reaction.

    • Stir at room temperature for 1 hour. Monitor by LC-MS.

    • Quench by carefully adding methanol. Filter through a pad of celite to remove iron salts, collecting the filtrate.

  • Parallel Acylation:

    • To the filtrate containing the crude aniline, add a base such as triethylamine (TEA, 1.5 eq).

    • Add a diverse plate of acyl chlorides or sulfonyl chlorides (1.1 eq) in an appropriate solvent (e.g., DCM).

    • Stir at room temperature for 2-16 hours. [10] * Perform an aqueous work-up and purification via parallel chromatography or crystallization.

Diversification_Pathway cluster_derivatization Amide/Sulfonamide Formation start SNAr Product (Nitroarene) reduction Nitro Reduction (e.g., NaBH4-FeCl2) start->reduction aniline Aniline Intermediate reduction->aniline acyl Acyl Chlorides aniline->acyl sulfonyl Sulfonyl Chlorides aniline->sulfonyl product Final Library (Amides / Sulfonamides) acyl->product sulfonyl->product

Caption: Two-step diversification via nitro reduction and subsequent acylation.

Head-to-Head Comparison with Alternative Scaffolds

While Methyl 2-fluoro-4-methyl-5-nitrobenzoate is highly versatile, other building blocks may be suitable depending on the synthetic goal.

ScaffoldKey AdvantageKey DisadvantageOptimal Use Case
Methyl 2-fluoro-4-methyl-5-nitrobenzoate Two primary, orthogonal diversification points (SNAr, Nitro). Fast SNAr kinetics.Three reactive sites can lead to complexity if ester modification is also desired.Maximizing library diversity from a single, robust core.
Methyl 4-fluoro-3-nitrobenzoate Simpler substitution patterns on the final product.SNAr is slower as the activating nitro group is ortho, not para, to the fluorine.When a specific regioisomer is required and slightly harsher SNAr conditions are acceptable.
2-Fluoro-5-nitrobenzoic acid [2]Carboxylic acid provides immediate access to amide coupling without a hydrolysis step.Free acid can interfere with some reaction conditions (e.g., basic nucleophiles).Direct synthesis of benzamide libraries without ester hydrolysis.

Conclusion & Future Outlook

Methyl 2-fluoro-4-methyl-5-nitrobenzoate stands out as a superior building block for parallel synthesis campaigns aimed at rapidly generating large, diverse chemical libraries. Its key strengths are:

  • High Reactivity: The para-nitro activated fluorine enables fast and clean SNAr reactions under mild conditions.

  • Orthogonal Handles: The SNAr site and the nitro group can be addressed sequentially with high chemoselectivity, allowing for a two-dimensional expansion of chemical space from a single scaffold.

  • Protocol Robustness: The reactions are amenable to standard high-throughput laboratory equipment and purification techniques.

For research teams looking to maximize the structural diversity of their screening collections with high efficiency, Methyl 2-fluoro-4-methyl-5-nitrobenzoate represents a strategic and powerful choice. Its thoughtful design provides multiple avenues for facile derivatization, making it an invaluable tool in modern drug discovery.

References

  • The Role of 2-Fluoro-5-nitrobenzoic Acid in Advanced Organic Synthesis.Vertex AI Search.
  • 2-Fluoro-5-nitrobenzoic acid | CAS Number 7304-32-7.Ossila.
  • Methyl 2-fluoro-5-nitrobenzo
  • Methyl 2-fluoro-5-nitrobenzo
  • Methyl 2-fluoro-5-nitrobenzo
  • Methyl 2-Fluoro-5-nitrobenzoate | C8H6FNO4.
  • Methyl 4-fluoro-2-methyl-5-nitrobenzo
  • Methyl 2-chloro-4-fluoro-5-nitrobenzoate | C8H5ClFNO4.
  • Application Notes and Protocols for the Synthesis of Substituted Benzamides.BenchChem.
  • Solution-phase parallel synthesis of substituted benzimidazoles.
  • Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2.Thieme.
  • Methyl 5-fluoro-2-methyl-3-nitrobenzo
  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.Master Organic Chemistry.
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.BenchChem.
  • Selective reduction of nitro group without affecting other functional groups.BenchChem.
  • Solution-phase parallel synthesis of substituted benzimidazoles.R Discovery.
  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.ACS Publications, Organic Process Research & Development.
  • What method can be used for reduction of aryl nitro group?
  • A Comparative Guide to 4-Methyl-3-nitrobenzoic Acid and Other Key Building Blocks in Medicinal Chemistry.BenchChem.
  • Parallel Synthesis of Structurally Diverse Aminobenzimidazole Tethered Sultams and Benzothiazepinones.
  • Identification of parallel medicinal chemistry protocols to expand branched amine design space.Royal Society of Chemistry Publishing.
  • A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Nucleophilic Arom
  • Methyl 4-fluoro-2-hydroxy-5-nitrobenzoate | C8H6FNO5.
  • Methyl 3-Fluoro-4-nitrobenzoate: A Cornerstone in Fluorinated Organic Synthesis.NINGBO INNO PHARMCHEM CO.,LTD.
  • Nucleophilic arom
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism.Master Organic Chemistry.
  • Significance of Fluorine in Medicinal Chemistry: A Review.
  • Nucleophilic Aromatic Substitution.YouTube, Professor Dave Explains.
  • METHYL 2-CHLORO-4-FLUORO-5-NITROBENZO
  • Synthesis routes of Methyl 4-fluoro-3-nitrobenzo

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of Methyl 2-fluoro-4-methyl-5-nitrobenzoate

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. Equally critical, though often less detailed in academic literature, are the protocols for the safe d...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. Equally critical, though often less detailed in academic literature, are the protocols for the safe disposal of these compounds. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Methyl 2-fluoro-4-methyl-5-nitrobenzoate, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our focus extends beyond mere instruction to elucidate the rationale behind each step, fostering a culture of safety and scientific integrity.

Hazard Assessment and Characterization

Anticipated Hazards:

  • Toxicity: Nitroaromatic compounds are often toxic and can be absorbed through the skin. Some are suspected carcinogens.[1][2]

  • Irritation: It is likely to be an irritant to the skin, eyes, and respiratory tract.

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and harmful to aquatic life.[3]

Given these potential hazards, Methyl 2-fluoro-4-methyl-5-nitrobenzoate must be treated as a hazardous waste. Under no circumstances should this chemical or its residues be disposed of down the drain or in regular trash.

Personal Protective Equipment (PPE)

A foundational aspect of laboratory safety is the correct use of PPE. The following table outlines the minimum required PPE when handling Methyl 2-fluoro-4-methyl-5-nitrobenzoate, particularly during waste consolidation and disposal procedures.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles are mandatory. For larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to goggles.[4]Protects against accidental splashes of the chemical or contaminated solvents, which can cause severe eye irritation or damage.
Hand Protection Chemically resistant gloves, such as nitrile or neoprene, are required. It is advisable to consult the glove manufacturer's compatibility chart for specific breakthrough times. Double-gloving is recommended for enhanced protection.[5]Prevents dermal absorption of the toxic compound. The outer glove can be removed if contaminated, leaving a clean glove underneath.
Body Protection A fully fastened, flame-resistant laboratory coat is the minimum requirement. For handling larger quantities of waste, a chemical-resistant apron or disposable coveralls should be considered.[4][6]Protects street clothing from contamination and provides a barrier against splashes. Chemical-resistant materials offer superior protection against permeation.
Respiratory Protection All handling of this compound, especially during waste transfer, must be conducted in a certified chemical fume hood.[7][8] If engineering controls are insufficient, a respirator with appropriate cartridges may be necessary, following a formal respiratory protection program.[9]A fume hood provides primary containment to prevent the inhalation of any volatile components or aerosols. Respirators offer personal protection if airborne concentrations cannot be adequately controlled by engineering means.

Waste Collection and Segregation: A Step-by-Step Protocol

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate compliant disposal.[10][11]

Step 1: Designate a Satellite Accumulation Area (SAA) Establish a designated SAA in your laboratory, at or near the point of waste generation. This area must be clearly marked with a "Hazardous Waste" sign.[12]

Step 2: Select an Appropriate Waste Container Use a chemically compatible container for collecting waste containing Methyl 2-fluoro-4-methyl-5-nitrobenzoate. A high-density polyethylene (HDPE) or glass container is typically suitable.[12][13] Ensure the container is in good condition, with a tightly sealing lid. Never use metal containers for potentially corrosive waste.[10]

Step 3: Label the Waste Container Immediately label the waste container with a hazardous waste tag. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "Methyl 2-fluoro-4-methyl-5-nitrobenzoate" and any other constituents of the waste stream (e.g., solvents).

  • The approximate percentage of each component.

  • The relevant hazard characteristics (e.g., Toxic, Flammable if in a flammable solvent).

  • The date accumulation started.

Step 4: Waste Segregation Methyl 2-fluoro-4-methyl-5-nitrobenzoate waste should be collected as halogenated organic waste .[14][15] Do not mix this waste with non-halogenated solvents, as this will increase the cost and complexity of disposal.[14] It is also critical to avoid mixing with incompatible waste streams such as acids, bases, or oxidizing agents.[10][13]

Workflow for Waste Segregation and Collection

WasteSegregation cluster_lab Laboratory Operations cluster_fume_hood Inside Chemical Fume Hood cluster_saa Satellite Accumulation Area (SAA) A Generation of Methyl 2-fluoro-4-methyl-5-nitrobenzoate Waste B Select Compatible Waste Container (HDPE or Glass) A->B  Step 1   C Label Container: 'Hazardous Waste' 'Halogenated Organic' B->C  Step 2   D Transfer Waste into Labeled Container C->D  Step 3   E Store Sealed Container in Secondary Containment D->E  Step 4   F Request Waste Pickup (when container is full or before regulatory time limit) E->F  Step 5  

Caption: Waste Segregation and Collection Workflow.

Disposal Procedure

The primary and most environmentally sound method for the disposal of halogenated nitroaromatic compounds is incineration at a licensed hazardous waste facility.[2][16] These facilities operate at high temperatures, which are necessary to break down the stable aromatic ring and halogen-carbon bonds.[17][18] Incomplete combustion of fluorinated compounds can lead to the formation of hazardous byproducts, underscoring the need for specialized incineration.[17][19]

Chemical Treatment (Neutralization): Not Recommended Without Specific Validation

While chemical neutralization can sometimes be employed to reduce the hazard of a waste stream, this is not recommended for Methyl 2-fluoro-4-methyl-5-nitrobenzoate without a thoroughly validated and peer-reviewed protocol. The reaction of nitroaromatic compounds with reducing agents can be energetic and produce other hazardous intermediates.[2] Similarly, ester hydrolysis with strong acids or bases would create a complex mixture that still requires disposal as hazardous waste.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is critical to mitigate exposure and environmental contamination.

For a Minor Spill (manageable by laboratory personnel):

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.

  • Contain the Spill: For a solid spill, carefully sweep the material into a container. For a liquid spill (if dissolved in a solvent), use an inert absorbent material like vermiculite or a commercial spill kit to dike and absorb the spill.[20][21]

  • Collect Waste: Place all contaminated absorbent materials and cleaning supplies into a designated hazardous waste container.[22]

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and institutional Environmental Health and Safety (EHS) department.

For a Major Spill (large volume, highly dispersed, or outside of a containment device):

  • Evacuate: Immediately evacuate the area.

  • Alert: Activate the nearest fire alarm and alert others to evacuate.

  • Call for Help: From a safe location, call your institution's emergency number and provide details of the spill (location, chemical name, and approximate quantity).

  • Isolate: Prevent entry into the affected area until the emergency response team arrives.

Emergency Response Decision Tree

SpillResponse Spill Spill of Methyl 2-fluoro-4-methyl-5-nitrobenzoate Occurs Assess Assess Spill Size and Location Spill->Assess Minor Minor Spill (Small, Contained, Manageable) Assess->Minor  Is it minor?   Major Major Spill (Large, Uncontained, Hazardous Vapors) Assess->Major  Is it major?   Alert Alert Personnel in Immediate Area Minor->Alert Evacuate Evacuate Area Immediately Major->Evacuate DonPPE Don Appropriate PPE Alert->DonPPE Contain Contain and Absorb Spill DonPPE->Contain Collect Collect Waste in Hazardous Waste Container Contain->Collect Decon Decontaminate Area Collect->Decon Report Report to Supervisor/EHS Decon->Report Call911 Call Institutional Emergency Number Evacuate->Call911 Isolate Isolate Area, Prevent Entry Call911->Isolate

Caption: Decision Tree for Spill Response.

Regulatory Compliance

All procedures for the disposal of Methyl 2-fluoro-4-methyl-5-nitrobenzoate must comply with local, state, and federal regulations. In the United States, this includes adherence to the guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[9][23][24] Your institution's EHS department is the primary resource for ensuring compliance with these regulations.

Conclusion

The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. For Methyl 2-fluoro-4-methyl-5-nitrobenzoate, a compound with potential toxicity and environmental hazards, the only appropriate disposal method is through a licensed hazardous waste incineration service. By adhering to the detailed procedures for hazard assessment, PPE use, waste segregation, and emergency preparedness outlined in this guide, researchers can ensure they are protecting themselves, their colleagues, and the environment.

References

  • Cornell University Environmental Health and Safety. (n.d.). Chapter 9 - Particularly Hazardous Substances.
  • Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.
  • Oregon Occupational Safety and Health. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories.
  • NILU. (2009). Emissions from incineration of fluoropolymer materials.
  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Regulations.gov. (n.d.). Guidelines for the laboratory use of chemical carcinogens.
  • Shared Page. (n.d.).
  • Environmental Health and Safety Office. (2025). Spill Control/Emergency Response - EHSO Manual 2025-2026.
  • Tsang, W., Burgess Jr., D. R., & Babushok, V. (1998). On the Incinerability of Highly Fluorinated Organic Compounds. Combustion Science and Technology, 139(1-6), 385-402.
  • CP Lab Safety. (n.d.). Halogenated Organics Waste Compatibility.
  • Cornell Law School. (n.d.). 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Unknown. (n.d.).
  • RIVM. (2014). Per- and polyfluorinated substances in waste incinerator flue gases.
  • University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures.
  • American Chemical Society. (n.d.). Guide for Chemical Spill Response.
  • University of British Columbia Okanagan. (2021). General Chemical Spill Procedures.
  • Unknown. (n.d.). EPA HAZARDOUS WASTE CODES.
  • University of Manitoba. (n.d.). Chemical Spill Response Procedure.
  • Unknown. (n.d.). Hazardous Waste Disposal Procedures.
  • Lemieux, P. M., et al. (2006). Emissions of fluorinated compounds from the combustion of carpeting.
  • Taylor & Francis Online. (2007).
  • Ball State University. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.).
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  • International Enviroguard. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
  • Trimaco. (2023). Essential Chemical PPE.
  • International Enviroguard. (2019).
  • Sciencemadness Wiki. (n.d.). Proper disposal of chemicals.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide.
  • Google Patents. (n.d.).
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  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Containers.
  • University of Pennsylvania EHRS. (n.d.). Guidelines for Segregating and Combining Chemical Wastes into Containers.
  • University of Wisconsin–Madison Biomedical Engineering. (n.d.). Chapter 7 Chemical Disposal Procedures.
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  • University of British Columbia Zoology. (n.d.).

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Handling

A Comprehensive Guide to the Safe Handling of Methyl 2-fluoro-4-methyl-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling and disposal of Methyl 2-fluoro-4-methyl-5-nitrobenzoate. As a potent aroma...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of Methyl 2-fluoro-4-methyl-5-nitrobenzoate. As a potent aromatic nitro compound, understanding its inherent risks and implementing rigorous safety protocols are paramount to ensuring personnel safety and operational integrity within the laboratory. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to work with confidence and safety.

Hazard Assessment and Chemical Profile

Anticipated Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]

The presence of the nitro group and fluorine atom on the benzene ring enhances the chemical's reactivity and potential for biological activity. Nitroaromatic compounds are a class of chemicals known for their energetic properties and potential for toxicity.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling Methyl 2-fluoro-4-methyl-5-nitrobenzoate to prevent exposure through inhalation, skin contact, or eye contact.[4]

PPE_Workflow eye_protection eye_protection goggles goggles eye_protection->goggles Minimum Requirement hand_protection hand_protection gloves gloves hand_protection->gloves Chemical Resistance is Key body_protection body_protection lab_coat lab_coat body_protection->lab_coat Protect Against Splashes respiratory_protection respiratory_protection respirator respirator respiratory_protection->respirator For Powders or Aerosols

Detailed PPE Specifications:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn over goggles when there is a significant risk of splashing.Protects against splashes and airborne particles that can cause serious eye irritation.[2]
Hand Protection Butyl rubber gloves are recommended for handling nitro-compounds.[5] For splash protection, nitrile gloves may be used, but they should be changed immediately upon contact.[6] Consider double-gloving for enhanced protection.Butyl rubber offers good resistance to a wide variety of chemicals, including nitro compounds.[5] Nitrile provides a good barrier for incidental contact but may degrade with prolonged exposure.[7]
Body Protection A flame-resistant lab coat should be worn at all times. For larger quantities or when there is a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.Protects the skin and personal clothing from contamination. Flame-resistant material is a prudent precaution when working with potentially reactive chemicals.
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be required. When handling larger quantities, or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is recommended.[8][9]Prevents inhalation of the compound, which may cause respiratory irritation.[2]
Operational Plan: Safe Handling from Receipt to Use

A systematic approach to handling ensures minimal exposure and reduces the risk of accidents.

Step-by-Step Handling Protocol:

  • Pre-Handling Preparation:

    • Read and understand the available safety information for similar compounds.

    • Ensure a chemical fume hood is available and functioning correctly.

    • Have a spill kit readily accessible.

    • Designate a specific area for handling the compound.

  • Handling the Compound:

    • All manipulations of Methyl 2-fluoro-4-methyl-5-nitrobenzoate should be conducted within a certified chemical fume hood.

    • Use the smallest quantity of the chemical necessary for the experiment.

    • Avoid the formation of dust and aerosols.[10]

    • Keep the container tightly closed when not in use.

  • Post-Handling Procedures:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[2]

    • Decontaminate all equipment and work surfaces.

    • Properly label and store the compound in a cool, dry, and well-ventilated area away from incompatible materials.

Handling_Workflow prep prep handling handling prep->handling Proceed with Caution post_handling post_handling handling->post_handling Decontaminate disposal disposal post_handling->disposal Segregate Waste

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection:

  • Solid Waste: Collect any solid waste contaminated with Methyl 2-fluoro-4-methyl-5-nitrobenzoate in a dedicated, clearly labeled, and sealed container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed waste container. Do not mix with other waste streams unless compatibility is confirmed. Organic nitro compounds are generally incompatible with oxidizing mineral acids.[11]

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be collected in a designated hazardous waste container.

Disposal Procedure:

All waste containing Methyl 2-fluoro-4-methyl-5-nitrobenzoate must be disposed of as hazardous waste. Contact a licensed professional waste disposal service to arrange for pickup and disposal.[10] Do not attempt to dispose of this chemical down the drain or in regular trash.[12]

References

  • OSHA. Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]

  • 3M. 3M Organic Vapor/Acid Gas Cartridge for Respirator (2 Pack/Pair) - 3M07047. Retrieved from [Link]

  • Methyl 2-nitrobenzoate Safety Data Sheet. (2025, September 5). Alfa Aesar. Retrieved from [Link]

  • 3M 6001 Black Organic Vapors Bayonet Style Cartridges. Retrieved from [Link]

  • Methyl 4-fluoro-3-nitrobenzoate Material Safety Data Sheet. (2008, October 31). Capot Chemical. Retrieved from [Link]

  • Nitrile Glove Chemical-Compatibility Reference. UPenn EHRS. Retrieved from [Link]

  • Parales, R. E., et al. (2002). Biodegradation of Nitroaromatic Compounds. Microbiology and Molecular Biology Reviews, 66(4), 681-705.
  • 3M Cartridges & Filters for Half and Full Face Respirators. Retrieved from [Link]

  • Kimberly Clark. Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). Retrieved from [Link]

  • 3M Respirator Cartridges. Select Safety Sales. Retrieved from [Link]

  • Organic Nitro Compounds Waste Compatibility. CP Lab Safety. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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